Fmoc-D-Ala-OH.H2O
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4.H2O/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21);1H2/t11-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPWKFLOMOFHGO-RFVHGSKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A-Comprehensive-Technical-Guide-to-Fmoc-D-Ala-OH-H2O-Properties-Structure-and-Application-in-Peptide-Synthesis">A Comprehensive Technical Guide to Fmoc-D-Ala-OH.H2O: Properties, Structure, and Application in Peptide Synthesis
This guide provides an in-depth exploration of N-α-(9-Fluorenylmethoxycarbonyl)-D-alanine monohydrate (Fmoc-D-Ala-OH.H2O), a critical building block in modern peptide chemistry. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.
I. Introduction: The Significance of this compound in Peptide Synthesis
This compound is a derivative of the amino acid D-alanine, where the alpha-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This strategic modification is fundamental to the elegance and efficiency of solid-phase peptide synthesis (SPPS), a cornerstone technique for constructing peptides and proteins with defined sequences. The Fmoc group's lability to basic conditions, while remaining stable to acidic and other reagents, provides the orthogonal protection scheme necessary for the stepwise elongation of peptide chains. The "D" configuration of the alanine residue is of particular importance in the design of peptidomimetics and other specialized peptides, as it can confer resistance to enzymatic degradation and induce specific secondary structures. This guide will delve into the chemical properties, structural features, and the practical application of this compound in SPPS.
II. Chemical Structure and Physicochemical Properties
The molecular structure of this compound consists of the chiral D-alanine core, the bulky, hydrophobic Fmoc protecting group, and a molecule of water. The IUPAC name for this compound is (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrate.
Figure 1. 2D structure of this compound.
The physicochemical properties of this compound are critical for its handling, storage, and reactivity in synthetic protocols. A summary of these key properties is provided in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C18H19NO5 | |
| Molecular Weight | 329.3 g/mol | |
| CAS Number | 884880-37-9 | |
| Anhydrous CAS Number | 79990-15-1 | |
| Appearance | White to off-white solid/powder | |
| Melting Point | 113-123 °C | |
| Solubility | Soluble in DMF and water. | |
| Storage | Keep in a dark place, sealed in dry, room temperature. |
III. The Core Application: Fmoc-Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). This powerful technique allows for the efficient and controlled assembly of peptide chains on a solid support (resin).
The Role of the Fmoc Protecting Group
The Fmoc group is a base-labile protecting group for the α-amino function of amino acids. Its key features include:
-
Stability: It is stable to the acidic conditions often used to cleave side-chain protecting groups and the final peptide from the resin.
-
Orthogonality: This stability to acid allows for an "orthogonal" protection strategy, where the N-terminal Fmoc group can be removed without affecting the acid-labile side-chain protecting groups.
-
Facile Removal: The Fmoc group is readily cleaved under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).
The Mechanism of Fmoc Deprotection
The removal of the Fmoc group proceeds via a β-elimination mechanism initiated by a base, most commonly a secondary amine like piperidine.
-
Proton Abstraction: The base abstracts the acidic proton from the C9 position of the fluorenyl ring.
-
β-Elimination: This deprotonation leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the resin-bound amino acid.
-
DBF Scavenging: The highly reactive DBF is trapped by the secondary amine to form a stable adduct, preventing side reactions with the newly deprotected N-terminus of the peptide chain.
Diagram 1: Simplified workflow of the Fmoc deprotection step in SPPS.
IV. Experimental Protocol: A Standard Coupling and Deprotection Cycle
The following is a generalized, step-by-step protocol for the incorporation of this compound into a growing peptide chain during manual SPPS.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, 2,4,6-collidine)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Isopropanol
-
Solid-phase synthesis vessel
Protocol:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for a specified time (e.g., 3-20 minutes). The reaction progress can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct.
-
Drain the deprotection solution.
-
Repeat the deprotection step one more time.
-
Wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and DMF (3-5 times) to remove all traces of piperidine and the DBF adduct.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF.
-
Add the base (e.g., DIPEA, 2 equivalents relative to the amino acid) to activate the carboxylic acid. Allow pre-activation for a few minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours, or until a ninhydrin test indicates complete coupling (disappearance of the blue color).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and isopropanol (2-3 times) to remove excess reagents and byproducts.
-
-
Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.
Diagram 2: A typical cycle in Fmoc solid-phase peptide synthesis.
V. The Significance of the D-Configuration
The use of D-amino acids, such as D-alanine from this compound, is a powerful strategy in peptide and drug design. Naturally occurring peptides are composed almost exclusively of L-amino acids. The incorporation of D-amino acids can:
-
Increase Proteolytic Stability: Peptides containing D-amino acids are often more resistant to degradation by proteases, which are stereospecific for L-amino acids. This can lead to a longer in vivo half-life for peptide-based drugs.
-
Induce Specific Conformations: The presence of a D-amino acid can disrupt or induce specific secondary structures, such as β-turns, which can be crucial for biological activity.
-
Modulate Receptor Binding: The altered stereochemistry can lead to different binding affinities and selectivities for biological targets.
VI. Safety and Handling
While this compound is not classified as a hazardous substance, standard laboratory safety precautions should be observed. It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
VII. Conclusion
This compound is an indispensable reagent for the synthesis of peptides containing D-alanine residues. Its well-defined chemical properties, coupled with the robust and versatile nature of Fmoc-based SPPS, make it a valuable tool for researchers in academia and industry. A thorough understanding of its structure, reactivity, and the principles of Fmoc chemistry is essential for the successful design and synthesis of novel peptides with tailored properties for a wide range of applications, from basic research to therapeutic development.
<
A Comprehensive Technical Guide to the Solubility of Fmoc-D-Ala-OH·H₂O in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of N-α-(9-Fluorenylmethoxycarbonyl)-D-alanine monohydrate (Fmoc-D-Ala-OH·H₂O), a critical parameter for its effective use in solid-phase peptide synthesis (SPPS) and other applications in drug development. Understanding and optimizing the solubility of this protected amino acid is paramount for achieving high coupling efficiencies, minimizing aggregation, and ensuring the synthesis of high-purity peptides.
Introduction: The Critical Role of Solubility in Peptide Synthesis
The success of solid-phase peptide synthesis hinges on the efficient and complete reaction of protected amino acids at each step of chain elongation. A primary determinant of this efficiency is the solubility of the incoming Fmoc-amino acid in the reaction solvent. Poor solubility can lead to several undesirable outcomes, including incomplete coupling reactions, the formation of deletion sequences, and aggregation of the growing peptide chain on the solid support. These issues collectively compromise the yield and purity of the final peptide product.
Fmoc-D-Ala-OH, a derivative of the D-enantiomer of alanine, is a fundamental building block in the synthesis of peptides with specific stereochemistry, often incorporated to enhance stability against enzymatic degradation or to modulate biological activity. Its monohydrate form is a common commercial product. The solubility of Fmoc-D-Ala-OH·H₂O is governed by a complex interplay of factors including the polarity of the solvent, the crystalline nature of the solid, and the potential for intermolecular interactions.
Theoretical Framework of Solubility
The solubility of a solid in a liquid is the maximum concentration of the solid that can be dissolved in the liquid at a specific temperature to form a saturated solution. For Fmoc-D-Ala-OH·H₂O, its solubility in organic solvents is influenced by:
-
"Like Dissolves Like": The polarity of the solvent relative to the solute is a key determinant. Fmoc-D-Ala-OH possesses both a highly nonpolar fluorenylmethoxycarbonyl (Fmoc) group and a polar carboxylic acid group, giving it amphipathic character.
-
Intermolecular Forces: The ability of the solvent to disrupt the crystal lattice of the solid and solvate the individual molecules is crucial. This involves overcoming solute-solute interactions and establishing favorable solute-solvent interactions.
-
Hydrogen Bonding: The carboxylic acid and the carbamate linkage in Fmoc-D-Ala-OH can participate in hydrogen bonding. Solvents that can act as hydrogen bond donors or acceptors can influence solubility.
-
Temperature: Generally, the solubility of solids in liquids increases with temperature, as the increased kinetic energy helps to overcome the lattice energy of the solid.
Solubility Profile of Fmoc-D-Ala-OH·H₂O
Quantitative and Qualitative Solubility Data
The following table summarizes the available solubility information for Fmoc-D-Ala-OH.
| Solvent | Chemical Formula | Type | Solubility | Notes |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Clearly Soluble | A standard solvent for SPPS. One supplier specifies that 1 mmole (311.33 mg) is clearly soluble in 2 mL, which corresponds to a concentration of approximately 155.7 mg/mL. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 100 mg/mL[1] | A strong solvent for many Fmoc-amino acids. Ultrasonic assistance may be needed[1]. |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | Good to Excellent | Generally considered to have a higher solvating power than DMF, especially for hydrophobic sequences. |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Limited | Not a good solvent for most Fmoc-amino acids and is more commonly used in Boc-SPPS. |
| Water | H₂O | Polar Protic | Insoluble | As expected for a compound with a large, nonpolar protecting group. |
Note: The qualitative descriptions "Good to Excellent" and "Limited" are based on general technical literature for Fmoc-amino acids and may vary for Fmoc-D-Ala-OH·H₂O specifically.
Factors Influencing Solubility and Mitigation Strategies
Several factors can negatively impact the solubility of Fmoc-D-Ala-OH·H₂O, leading to challenges during its use.
-
Aggregation: The bulky, aromatic Fmoc groups have a tendency to stack and aggregate via π-π interactions, particularly at higher concentrations. This can lead to the formation of gels or precipitates, reducing the effective concentration of the amino acid available for reaction.
-
Solvent Quality: The purity of the solvent is critical. For instance, DMF can degrade over time to form dimethylamine, which can prematurely cleave the Fmoc group. Water content in hygroscopic solvents like DMSO can also affect solubility.
-
Temperature: While gentle heating can improve the solubility of sparingly soluble compounds, excessive heat should be avoided as it can risk the degradation of the Fmoc protecting group.
Strategies to Enhance Solubility:
-
Sonication: The use of an ultrasonic bath can provide the energy needed to break up aggregates and facilitate dissolution.
-
Gentle Warming: Carefully warming the solution (e.g., to 30-40°C) can increase the rate and extent of dissolution.
-
Co-solvents: Adding a small amount of a stronger solvent, such as DMSO or NMP, to a primary solvent like DMF can enhance the solubility of difficult-to-dissolve Fmoc-amino acids.
Experimental Determination of Thermodynamic Solubility
For researchers and drug development professionals requiring precise solubility data in a specific solvent system, experimental determination is the most reliable approach. The "shake-flask" method is a widely accepted technique for determining thermodynamic (or equilibrium) solubility.
Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the thermodynamic solubility of Fmoc-D-Ala-OH·H₂O.
Caption: Workflow for determining thermodynamic solubility.
Detailed Step-by-Step Protocol
This protocol outlines the shake-flask method for determining the solubility of Fmoc-D-Ala-OH·H₂O in a given organic solvent.
Materials:
-
Fmoc-D-Ala-OH·H₂O (solid)
-
Solvent of interest (high-purity, analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE) or centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of Fmoc-D-Ala-OH·H₂O to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. b. Accurately pipette a known volume of the organic solvent into the vial. c. Securely cap the vial to prevent solvent evaporation.
-
Equilibration: a. Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C). b. Agitate the mixture for a predetermined period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at various time points (e.g., 4, 8, 16, 24, 48 hours) to determine when the concentration of the dissolved solid plateaus.
-
Phase Separation: a. After equilibration, remove the vial from the shaker and allow the undissolved solid to settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. Alternatively, centrifuge the sample at a high speed and collect the supernatant.
-
Quantification: a. Prepare a series of standard solutions of Fmoc-D-Ala-OH·H₂O of known concentrations in the solvent of interest. b. Analyze the standard solutions by HPLC-UV to generate a calibration curve. c. Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve. d. Analyze the diluted sample by HPLC-UV under the same conditions as the standards.
-
Calculation: a. Using the calibration curve, determine the concentration of Fmoc-D-Ala-OH·H₂O in the diluted sample. b. Back-calculate the concentration in the original undiluted sample, taking into account the dilution factor. This value represents the thermodynamic solubility of Fmoc-D-Ala-OH·H₂O in the tested solvent at the specified temperature.
Practical Implications and Recommendations
-
Solvent Selection for SPPS: For routine peptide synthesis, high-purity DMF is often a suitable choice for dissolving Fmoc-D-Ala-OH·H₂O. For sequences that are prone to aggregation or for dissolving larger quantities, NMP may offer superior performance.
-
Troubleshooting Dissolution: If Fmoc-D-Ala-OH·H₂O does not readily dissolve, employ sonication for 5-10 minutes. If solubility is still an issue, gentle warming to approximately 37°C with intermittent vortexing can be effective.
-
Use of Co-solvents: For particularly challenging cases, preparing a concentrated stock solution in DMSO and adding a small volume to the primary reaction solvent (e.g., DMF) can be a viable strategy.
-
Importance of Empirical Verification: Due to variability in the purity of both the protected amino acid and the solvents, as well as environmental factors, it is strongly recommended that researchers empirically verify the solubility of Fmoc-D-Ala-OH·H₂O under their specific experimental conditions.
Conclusion
The solubility of Fmoc-D-Ala-OH·H₂O is a multifaceted property that is fundamental to its successful application in chemical synthesis, particularly in the realm of peptide chemistry. While general guidelines exist, a thorough understanding of the underlying principles of solubility and the availability of a robust experimental protocol for its determination are indispensable for researchers and drug development professionals. By carefully selecting solvents, employing appropriate dissolution techniques, and, when necessary, empirically determining solubility, the challenges associated with the handling of this important synthetic building block can be effectively overcome, paving the way for the efficient and reliable synthesis of target molecules.
References
Introduction: The Significance of Fmoc-D-Ala-OH·H₂O in Modern Peptide Science
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-D-Ala-OH·H₂O
Nα-(9-Fluorenylmethoxycarbonyl)-D-alanine, commonly known as Fmoc-D-Ala-OH, is a cornerstone building block in modern peptide synthesis, particularly within the framework of solid-phase peptide synthesis (SPPS).[1][2] Its D-chiral configuration is of paramount importance in the design of peptide-based therapeutics, where the incorporation of D-amino acids can confer resistance to enzymatic degradation, thereby enhancing the peptide's in vivo stability and bioavailability.[3][4] This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of Fmoc-D-Ala-OH and its common hydrated form, Fmoc-D-Ala-OH·H₂O, tailored for researchers, scientists, and professionals in drug development.
The fluorenylmethoxycarbonyl (Fmoc) protecting group, introduced by Carpino and Han, is celebrated for its base-lability, allowing for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups typically employed in SPPS.[][6] This orthogonality is a key advantage of Fmoc chemistry, preserving the integrity of sensitive peptide sequences.[] The hydrated form, Fmoc-D-Ala-OH·H₂O, is a stable, crystalline solid that is convenient for handling and storage.[7][8] Understanding the synthesis and purification of this crucial reagent is fundamental to ensuring the quality and success of synthetic peptide campaigns.
The Chemistry of Fmoc Protection: A Mechanistic Perspective
The synthesis of Fmoc-D-Ala-OH involves the nucleophilic attack of the amino group of D-alanine on an activated Fmoc donor reagent. The reaction is typically carried out under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity. The two most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimde (Fmoc-OSu).[][9]
While Fmoc-Cl is a more reactive agent, potentially leading to faster reaction times, it is also more susceptible to hydrolysis and can generate side products.[1][10] Fmoc-OSu, on the other hand, offers a more controlled reaction with a cleaner profile, making it a preferred choice for achieving high purity, despite its potentially longer reaction times.[1][] The choice between these reagents often depends on the specific requirements of the synthesis, such as scale and the sensitivity of the amino acid.
The reaction proceeds via a Schotten-Baumann-type mechanism, where the deprotonated amine of D-alanine attacks the electrophilic carbonyl carbon of the Fmoc reagent. The subsequent departure of the leaving group (chloride or N-hydroxysuccinimide) results in the formation of the stable Fmoc-carbamate.
Caption: Generalized workflow of Fmoc protection of D-alanine.
Experimental Protocol: Synthesis of Fmoc-D-Ala-OH·H₂O
This section provides a detailed, step-by-step methodology for the synthesis of Fmoc-D-Ala-OH·H₂O, optimized for high yield and purity.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| D-Alanine | 89.09 | 5.00 g | 56.1 |
| Fmoc-OSu | 337.32 | 19.95 g | 59.1 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 14.87 g | 140.3 |
| 1,4-Dioxane | - | 100 mL | - |
| Deionized Water | - | 100 mL | - |
| Diethyl Ether | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Hexanes | - | As needed | - |
| 2M Hydrochloric Acid (HCl) | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Step-by-Step Procedure
-
Dissolution of D-Alanine: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve D-alanine (5.00 g, 56.1 mmol) in a mixture of 100 mL of deionized water and 100 mL of 1,4-dioxane.[11][12] Stir until the D-alanine is fully dissolved.
-
Basification: To the stirred solution, add sodium carbonate (14.87 g, 140.3 mmol) in portions. Ensure the base is fully dissolved before proceeding. The pH of the solution should be basic (pH > 9).
-
Addition of Fmoc-OSu: Gradually add Fmoc-OSu (19.95 g, 59.1 mmol) to the reaction mixture over a period of 30 minutes.[11] The reaction is exothermic, and a slight increase in temperature may be observed.
-
Reaction: Allow the mixture to stir at room temperature for 18-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes/acetic acid (e.g., 50:50:1).
-
Work-up - Phase Separation: After the reaction is complete, transfer the mixture to a separatory funnel. Add 100 mL of deionized water and 100 mL of diethyl ether. Shake vigorously and allow the layers to separate. Discard the organic (ether) layer, which contains unreacted Fmoc-OSu and byproducts. Repeat the extraction with diethyl ether (2 x 100 mL) to ensure complete removal of non-polar impurities.[12]
-
Acidification and Product Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M HCl. A white precipitate of Fmoc-D-Ala-OH will form. Extract the product into ethyl acetate (3 x 150 mL).[12]
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a white solid.
Purification: Achieving High Purity for Demanding Applications
The purity of Fmoc-amino acids is critical for the success of peptide synthesis, as impurities can lead to the formation of deletion or insertion sequences that are difficult to separate from the target peptide.[13][14]
Recrystallization: The Primary Purification Technique
Recrystallization is a highly effective method for purifying the crude Fmoc-D-Ala-OH.[11]
-
Solvent Selection: A common and effective solvent system for recrystallization is ethyl acetate and hexanes.[11]
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes to the hot solution until it becomes cloudy (the point of saturation).
-
Allow the solution to cool slowly to room temperature, during which crystals of Fmoc-D-Ala-OH·H₂O will form.
-
Further cool the mixture in an ice bath for at least one hour to maximize crystal formation.
-
Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold ethyl acetate/hexanes (1:1), and dry under vacuum.
-
Caption: Recrystallization workflow for the purification of Fmoc-D-Ala-OH·H₂O.
High-Performance Liquid Chromatography (HPLC) for Ultra-High Purity
For applications requiring the highest purity, reversed-phase HPLC (RP-HPLC) can be employed.[11][13]
-
Column: A C18 stationary phase is typically used.[11]
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase system.[11]
-
Detection: UV detection at 265 nm is suitable for the Fmoc group.[13]
Characterization and Quality Control: A Self-Validating System
Thorough characterization is essential to confirm the identity and purity of the synthesized Fmoc-D-Ala-OH·H₂O.
| Parameter | Typical Specification | Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Purity (HPLC) | ≥ 99.0% | RP-HPLC |
| Enantiomeric Purity | ≥ 99.5% D-isomer | Chiral HPLC |
| Optical Rotation | [α]²⁰/D = +18.0 ± 2.0° (c=1 in DMF) | Polarimetry |
| ¹H NMR | Conforms to structure | NMR Spectroscopy |
| ¹³C NMR | Conforms to structure | NMR Spectroscopy |
| Mass Spectrometry | [M+H]⁺ = 312.1, [M+Na]⁺ = 334.1 | ESI-MS |
| Water Content (Karl Fischer) | Corresponds to monohydrate (approx. 5.4%) | Karl Fischer Titration |
Common Impurities and Their Mitigation
-
Dipeptide (Fmoc-D-Ala-D-Ala-OH): Can form if Fmoc-Cl is used as the activating agent. Using Fmoc-OSu minimizes this impurity.[9]
-
β-Alanine Derivatives: Can arise from the rearrangement of Fmoc-OSu. Careful control of reaction conditions and high-quality reagents are crucial.[15]
-
Free D-Alanine: Results from incomplete reaction. Can be removed during the aqueous work-up.
-
L-Enantiomer (Fmoc-L-Ala-OH): Can be present if the starting D-alanine is not enantiomerically pure. Chiral HPLC is necessary for its detection and quantification.[13]
The Role of the Water of Hydration
Fmoc-D-Ala-OH is often isolated as a monohydrate. The water molecule is typically integrated into the crystal lattice, forming hydrogen bonds with the carboxylic acid and/or the carbamate group of the Fmoc-amino acid. This hydration can contribute to the stability of the crystalline solid. While the presence of the water of hydration does not typically interfere with subsequent coupling reactions in peptide synthesis (as the reaction is carried out in anhydrous solvents), it is important to account for the water content when calculating the molar equivalents for the coupling step. The exact water content can be determined by Karl Fischer titration.
Conclusion
The synthesis and purification of Fmoc-D-Ala-OH·H₂O are critical processes that underpin the successful construction of high-quality synthetic peptides. By understanding the underlying chemical principles, adhering to robust experimental protocols, and employing rigorous purification and characterization techniques, researchers can ensure the integrity of this vital building block. The insights provided in this guide are intended to empower scientists to produce Fmoc-D-Ala-OH·H₂O of the highest purity, thereby facilitating advancements in peptide-based drug discovery and development.
References
-
Fmoc-D-Alanine: A High-Purity Building Block for Advanced Peptide Synthesis and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]. (Accessed: January 3, 2026).
-
Fmoc - Lokey Lab Protocols. Wikidot. Available at: [Link]. (Accessed: January 3, 2026).
-
Fmoc-D-Ala-OH [79990-15-1]. Aapptec Peptides. Available at: [Link]. (Accessed: January 3, 2026).
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]. (Accessed: January 3, 2026).
-
Novabiochem® Enhanced specification Fmoc-amino acids. Merck Millipore. Available at: [Link]. (Accessed: January 3, 2026).
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]. (Accessed: January 3, 2026).
-
Fmoc-D-Ala-OH.H2O | C18H19NO5 | CID 53486450. PubChem. Available at: [Link]. (Accessed: January 3, 2026).
-
(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid. PubChem. Available at: [Link]. (Accessed: January 3, 2026).
-
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. Available at: [Link]. (Accessed: January 3, 2026).
-
impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available at: [Link]. (Accessed: January 3, 2026).
-
Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. ResearchGate. Available at: [Link]. (Accessed: January 3, 2026).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fmoc-Ala-OH (1-13C) - 1 g [anaspec.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. shop.bachem.com [shop.bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 11. benchchem.com [benchchem.com]
- 12. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Fmoc-D-Ala-OH·H₂O in Peptide Synthesis
Abstract
The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug design, imparting crucial properties such as enhanced proteolytic stability and conformational control. Fmoc-D-Ala-OH·H₂O is a pivotal building block for introducing D-alanine into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS). This guide provides a comprehensive technical overview of its mechanism of action, from the fundamental principles of Fmoc chemistry to detailed experimental protocols. We will explore the strategic importance of the D-configuration, the practical implications of the water of hydration, and the intricate chemistry of peptide bond formation on a solid support. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic workflows.
Introduction: The Strategic Advantage of D-Alanine Incorporation
Nature predominantly utilizes L-amino acids in protein synthesis. Consequently, endogenous proteases have evolved to recognize and cleave peptide bonds involving these L-isomers, leading to the rapid degradation of natural peptide therapeutics in vivo. The strategic substitution of L-amino acids with their D-enantiomers is a powerful technique to overcome this limitation.[1][2] Peptides containing D-amino acids exhibit significantly increased resistance to enzymatic degradation, leading to longer plasma half-lives and improved bioavailability.[3]
Fmoc-D-Ala-OH is the standard reagent for introducing D-alanine using the robust and widely adopted Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology.[4] Its simple methyl side chain provides minimal steric hindrance while conferring the critical proteolytic resistance associated with the D-configuration.
Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Fmoc-SPPS is a cyclical process that allows for the stepwise assembly of a peptide chain while it is covalently attached to an insoluble resin support.[5] The core principle of this methodology is the use of two orthogonal protecting groups: a temporary N-terminal protecting group (Fmoc) and permanent side-chain protecting groups (e.g., Boc, Trt, tBu), which are stable under the conditions used for Fmoc removal.[6]
The synthesis cycle consists of three main stages:
-
Nα-Fmoc Deprotection: The cycle begins with the removal of the base-labile Fmoc group from the N-terminus of the resin-bound amino acid, typically using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] This exposes a free primary or secondary amine.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (in this case, Fmoc-D-Ala-OH·H₂O) is activated and coupled to the newly exposed amine, forming a new peptide bond.
-
Washing: Excess reagents and byproducts are washed away from the resin, ensuring a clean reaction for the next cycle.
This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the completed peptide from the resin support and the simultaneous removal of all permanent side-chain protecting groups using a strong acid, typically trifluoroacetic acid (TFA).
The Role of Water of Hydration (·H₂O)
Fmoc-D-Ala-OH is often supplied as a monohydrate. While seemingly a minor detail, the presence of this water molecule has important practical implications for the researcher.
-
Molecular Weight: The water of hydration must be included when calculating the molecular weight of the reagent for accurate weighing. The molecular weight of anhydrous Fmoc-D-Ala-OH is 311.33 g/mol , while the monohydrate, Fmoc-D-Ala-OH·H₂O, has a molecular weight of 329.35 g/mol . [1][7]Failing to account for this will result in using a lower molar equivalent of the amino acid than intended, potentially leading to incomplete coupling.
-
Solubility: While Fmoc-amino acids generally have good solubility in DMF and N-methyl-2-pyrrolidone (NMP), the presence of bound water can influence dissolution kinetics. [5][8]In practice, the monohydrate form is readily soluble in standard SPPS solvents.
-
Stability and Handling: As a solid, the hydrated form is generally stable when stored correctly (refrigerated and protected from excess moisture). [1]It is crucial to allow the reagent to warm to room temperature in a desiccator before opening to prevent atmospheric moisture from condensing on the cold powder. [9]* Reaction Chemistry: The water molecule is not "bound" in a way that makes it inert. During the activation step, this water can potentially compete with the intended nucleophile (the resin-bound amine) by hydrolyzing the activated amino acid intermediate. However, since the Fmoc-amino acid is used in excess (typically 3-5 equivalents), the practical impact of this minor side reaction is generally negligible and does not significantly reduce coupling efficiency. [10]
Activation and Coupling Mechanism
For a peptide bond to form, the carboxyl group of the incoming Fmoc-D-Ala-OH must be activated to make it a better electrophile. This is accomplished using coupling reagents. Among the most common are aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
The mechanism proceeds as follows:
-
Activation: In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the HBTU reagent reacts with the carboxylic acid of Fmoc-D-Ala-OH. This rapidly forms a highly reactive HOBt (Hydroxybenzotriazole) active ester intermediate.
-
Coupling: The nucleophilic free amine on the N-terminus of the resin-bound peptide attacks the carbonyl carbon of this activated ester.
-
Peptide Bond Formation: A stable amide (peptide) bond is formed, incorporating the D-alanine residue into the growing chain. The HOBt is released as a byproduct.
This process is highly efficient, with coupling reactions often reaching completion in under an hour at room temperature. [11]
Experimental Protocol: Manual Incorporation of Fmoc-D-Ala-OH·H₂O
This protocol details a standard manual procedure for coupling Fmoc-D-Ala-OH·H₂O onto a resin-bound peptide with a free N-terminal amine.
Scale: 0.1 mmol synthesis Resin: Rink Amide resin (or other suitable resin with a free amine)
Reagents and Materials
-
Peptide-resin (0.1 mmol, pre-swelled in DMF)
-
Fmoc-D-Ala-OH·H₂O (MW: 329.35 g/mol )
-
HBTU (MW: 379.25 g/mol )
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
DCM (Dichloromethane)
-
Kaiser Test Kit reagents
-
Solid Phase Peptide Synthesis (SPPS) reaction vessel with frit
-
Shaker or bubbler (for agitation)
Step-by-Step Methodology
-
Fmoc Deprotection (if necessary):
-
Wash the peptide-resin (0.1 mmol) with DMF (3 x 5 mL).
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 7 minutes. Drain.
-
Add another 5 mL of 20% piperidine in DMF. Agitate for 7 minutes. Drain.
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
-
Wash with DCM (2 x 5 mL) and then DMF (2 x 5 mL).
-
-
Preparation of Coupling Solution (Activation):
-
In a separate vial, weigh Fmoc-D-Ala-OH·H₂O (165 mg, 0.5 mmol, 5 eq.).
-
Add HBTU (189 mg, 0.49 mmol, ~4.9 eq.).
-
Add 2 mL of DMF and briefly vortex to dissolve.
-
Add DIPEA (174 µL, 1.0 mmol, 10 eq.). The solution may change color.
-
Allow the solution to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Drain the final DMF wash from the deprotected peptide-resin.
-
Immediately add the prepared coupling solution to the resin.
-
Ensure there is enough solvent to cover the resin, adding a small amount of extra DMF if necessary.
-
Agitate the mixture at room temperature for 45-60 minutes.
-
-
Monitoring the Coupling Reaction (Kaiser Test):
-
Remove a small sample of beads (1-2 mg) from the reaction vessel.
-
Wash the beads thoroughly on a small piece of filter paper with DMF, then DCM, then DMF.
-
Place the washed beads in a small glass test tube.
-
Add 2-3 drops each of the three Kaiser test reagents (potassium cyanide in pyridine, ninhydrin in butanol, phenol in butanol).
-
Heat the tube at 100°C for 5 minutes.
-
Interpretation:
-
Yellow/Colorless beads: Negative result. Coupling is complete (>99.5%). Proceed to the next step.
-
Blue/Purple beads: Positive result. Free amines are present, and coupling is incomplete. Recouple by repeating steps 3.1-3.3.
-
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
The resin is now ready for the next deprotection and coupling cycle.
-
Data Presentation: Coupling Efficiency
The efficiency of a coupling reaction is critical for the overall purity of the final peptide. While coupling efficiency is sequence-dependent, the incorporation of simple, non-bulky residues like D-alanine is typically highly efficient.
| Parameter | Typical Value | Notes |
| Reagent Equivalents | ||
| Fmoc-D-Ala-OH·H₂O | 3 - 5 eq. | Using excess drives the reaction to completion. |
| HBTU / DIPEA | ~0.98 eq. / 2 eq. (relative to AA) | Standard stoichiometry for aminium salt activation. |
| Reaction Conditions | ||
| Solvent | DMF or NMP | NMP can be superior for solvating aggregating sequences. [3][5] |
| Temperature | Room Temperature | Elevated temperatures are generally not needed for D-Ala. |
| Coupling Time | 45 - 60 min | Sufficient for >99% completion in most cases. |
| Expected Coupling Efficiency | > 99.5% | As determined by a negative qualitative Kaiser test. [6][12] |
Table 1: Typical parameters and expected efficiency for Fmoc-D-Ala-OH·H₂O coupling.
Conclusion
Fmoc-D-Ala-OH·H₂O is an indispensable reagent in modern peptide chemistry, providing a reliable and efficient means to introduce proteolytic resistance into synthetic peptides. A thorough understanding of its mechanism of action—from the base-labile nature of the Fmoc group to the activation chemistry facilitated by coupling reagents—is essential for its successful application. By paying careful attention to practical considerations, such as the correct molecular weight of the hydrated form and the use of robust monitoring protocols like the Kaiser test, researchers can confidently incorporate D-alanine and enhance the therapeutic potential of their peptide candidates.
References
-
CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. Retrieved from [Link] [4]7. Advanced ChemTech. (n.d.). Fmoc-D-Ala-OH•H2O Product Page. Retrieved from a relevant chemical supplier website.
Sources
- 1. Fmoc-D-Ala-OH.H2O | C18H19NO5 | CID 53486450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solarsolutions4everyone.co.za [solarsolutions4everyone.co.za]
- 3. peptide.com [peptide.com]
- 4. youtube.com [youtube.com]
- 5. biotage.com [biotage.com]
- 6. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ijrpr.com [ijrpr.com]
- 11. Bound water - Wikipedia [en.wikipedia.org]
- 12. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Spectroscopic Characterization of Fmoc-D-Ala-OH·H₂O
This guide provides an in-depth technical overview of the essential spectroscopic data for N-α-(9-Fluorenylmethoxycarbonyl)-D-alanine monohydrate (Fmoc-D-Ala-OH·H₂O), a fundamental building block in solid-phase peptide synthesis (SPPS). A thorough understanding of its spectroscopic signature is paramount for identity confirmation, purity assessment, and quality control in research, development, and manufacturing of peptide-based therapeutics. This document is intended for researchers, scientists, and drug development professionals who utilize Fmoc-protected amino acids and require a robust analytical framework for their characterization.
Introduction: The Critical Role of Spectroscopic Verification
In the precise world of peptide synthesis, the chemical integrity of each building block is non-negotiable. The Fmoc-protecting group strategy is a cornerstone of modern peptide chemistry, and Fmoc-D-Ala-OH is a frequently used derivative for introducing D-alanine residues into a peptide sequence. The incorporation of D-amino acids can significantly enhance the proteolytic stability and modulate the conformational properties of the final peptide. Therefore, unequivocal confirmation of the starting material's identity and purity is the first critical step in ensuring a successful synthesis.
This guide delves into the three primary spectroscopic techniques employed for the characterization of Fmoc-D-Ala-OH·H₂O: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of each technique, present detailed experimental protocols, and provide an analysis of the expected spectral data.
Molecular Structure and Key Features
A foundational understanding of the molecular structure is essential for interpreting the spectroscopic data.
Caption: Molecular structure of Fmoc-D-Ala-OH·H₂O.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C). For Fmoc-D-Ala-OH·H₂O, NMR confirms the presence and connectivity of all constituent protons and carbons.
¹H NMR Spectroscopy
Proton NMR provides a quantitative map of the hydrogen atoms in the molecule. The chemical shift (δ) of each proton is indicative of its local electronic environment.
-
Sample Preparation: Accurately weigh 5-10 mg of Fmoc-D-Ala-OH·H₂O and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred due to its ability to dissolve a wide range of organic compounds and because the acidic proton of the carboxylic acid is readily observable.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for optimal signal dispersion.
-
Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
The ¹H NMR spectrum of Fmoc-D-Ala-OH is characterized by distinct signals corresponding to the fluorenyl, methoxy, and D-alanine moieties. The following table summarizes the expected chemical shifts for Fmoc-L-Ala-OH in DMSO-d₆, which are expected to be virtually identical for the D-enantiomer.[1]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~12.6 | Broad Singlet | 1H |
| Fmoc Aromatic (4H) | 7.90 | Doublet | 2H |
| Fmoc Aromatic (4H) | 7.74 | Doublet | 2H |
| Fmoc Aromatic (4H) | 7.43 | Triplet | 2H |
| Fmoc Aromatic (4H) | 7.35 | Triplet | 2H |
| Amide (-NH) | 7.70 | Doublet | 1H |
| Fmoc Methylene (-CH₂-) | 4.30 - 4.24 | Multiplet | 2H |
| Fmoc Methine (-CH-) | 4.03 | Triplet | 1H |
| Alanine α-Proton (-CαH) | 4.03 | Multiplet | 1H |
| Alanine β-Protons (-CβH₃) | 1.30 | Doublet | 3H |
Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent, concentration, and instrument.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the carbon skeleton of the molecule.
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: The same NMR spectrometer as for ¹H NMR can be used.
-
Data Acquisition: A proton-decoupled pulse sequence is standard, resulting in a spectrum where each unique carbon atom appears as a singlet. A larger number of scans is necessary to obtain a good signal-to-noise ratio.
The ¹³C NMR spectrum will show distinct signals for the carboxylic acid, the amide carbonyl, the carbons of the Fmoc group, and the alanine carbons. The expected chemical shifts for Fmoc-L-Ala-OH are provided below and are anticipated to be identical for Fmoc-D-Ala-OH.[2]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C OOH) | ~174 |
| Amide Carbonyl (-NHC O-) | ~156 |
| Fmoc Aromatic (quaternary) | ~144, ~141 |
| Fmoc Aromatic (methine) | ~128, ~127, ~125, ~120 |
| Fmoc Methylene (-C H₂-) | ~66 |
| Alanine α-Carbon (-C αH) | ~50 |
| Fmoc Methine (-C H-) | ~47 |
| Alanine β-Carbon (-C βH₃) | ~17 |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different chemical bonds.
-
Sample Preparation: Grind a small amount (1-2 mg) of Fmoc-D-Ala-OH·H₂O with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
The IR spectrum of Fmoc-D-Ala-OH·H₂O will exhibit characteristic absorption bands confirming the presence of key functional groups. A representative IR spectrum for Fmoc-Ala-OH is available.[3] The presence of the water of hydration will be indicated by a broad O-H stretching band.
| Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| O-H Stretch (Carboxylic Acid & H₂O) | 3400 - 2500 (broad) |
| N-H Stretch (Amide) | ~3300 |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C-H Stretch (Aliphatic) | 3000 - 2850 |
| C=O Stretch (Carboxylic Acid) | ~1720 |
| C=O Stretch (Amide/Urethane) | ~1690 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| N-H Bend (Amide) | ~1530 |
The "Identity (IR): passes test" designation on supplier documentation, such as from Sigma-Aldrich, confirms that the spectrum matches that of a verified reference standard.[4]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the compound and can also provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like amino acid derivatives.
-
Sample Preparation: Prepare a dilute solution of Fmoc-D-Ala-OH·H₂O (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Introduce the sample solution into an ESI mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.
The molecular weight of the anhydrous Fmoc-D-Ala-OH is 311.33 g/mol . The monohydrate has a molecular weight of 329.35 g/mol .
-
Positive Ion Mode: The spectrum will typically show the protonated molecule [M+H]⁺ at m/z 312.3. Adducts with sodium [M+Na]⁺ (m/z 334.3) or potassium [M+K]⁺ (m/z 350.4) may also be observed.
-
Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 310.3 is expected to be a prominent peak.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and provide further structural confirmation. Key expected fragments include:
-
Loss of the Fmoc group: A fragment corresponding to the D-alanine moiety.
-
Formation of the fluorenylmethyl cation or related fragments: A characteristic fragment at m/z 179 or 178 is often observed due to the stable nature of this carbocation.
Workflow for Spectroscopic Analysis
Caption: A typical workflow for the comprehensive spectroscopic analysis of Fmoc-D-Ala-OH·H₂O.
Conclusion
The multifaceted approach of combining NMR, IR, and MS provides a comprehensive and unambiguous characterization of Fmoc-D-Ala-OH·H₂O. Each technique offers complementary information, and together they form a robust analytical package for ensuring the quality and identity of this critical raw material in peptide synthesis. Adherence to detailed experimental protocols and a thorough understanding of the expected spectral data are essential for all scientists and professionals working in the field of drug development and peptide chemistry.
References
Sources
Historical development of Fmoc protecting group chemistry
An In-Depth Technical Guide to the Historical Development and Core Principles of Fmoc Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
The invention of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group represents a watershed moment in the history of chemical peptide synthesis. Its unique base-lability, coupled with its stability to acidic conditions, provided the foundation for a new generation of solid-phase peptide synthesis (SPPS) strategies that offered milder reaction conditions and greater versatility compared to its predecessors. This in-depth technical guide traces the historical development of Fmoc chemistry, from its conceptual origins to its widespread adoption as the dominant methodology in modern peptide synthesis. We will delve into the core chemical principles governing the use of the Fmoc group, provide detailed experimental protocols, and discuss the critical considerations for its successful application in the synthesis of complex peptides for research and therapeutic development.
PART 1: The Pre-Fmoc Era: A Quest for a Milder Orthogonality
The early days of peptide synthesis were marked by significant chemical challenges. The ability to selectively form a peptide bond between two amino acids requires the temporary masking, or "protection," of the α-amino group of one amino acid while its carboxyl group is activated for coupling. The success of any peptide synthesis strategy hinges on the judicious choice of these protecting groups.
The Reign of the Carbobenzoxy (Z) and tert-Butyloxycarbonyl (Boc) Groups
In 1932, Bergmann and Zervas introduced the carbobenzoxy (Z) group, a landmark development that for the first time allowed for the synthesis of peptides of a defined sequence.[1] However, the removal of the Z group required harsh conditions, typically catalytic hydrogenation, which limited its applicability to amino acids with sensitive functional groups.
The subsequent development of the acid-labile tert-butyloxycarbonyl (Boc) group by Merrifield in the 1960s was a major advancement.[1][2] The Boc group could be removed with moderate acids like trifluoroacetic acid (TFA), a significant improvement over the Z group. This led to the establishment of the Boc/Benzyl (Bzl) strategy for SPPS, where the temporary Nα-Boc group was removed by TFA, and the more stable, "permanent" benzyl-based side-chain protecting groups were cleaved at the end of the synthesis with strong acids like anhydrous hydrogen fluoride (HF).[3][4] While highly successful, the repeated use of TFA could lead to the gradual cleavage of side-chain protecting groups, and the final HF cleavage step required specialized, hazardous equipment.[3][5] This created a demand for a truly orthogonal protecting group strategy employing milder reaction conditions.
PART 2: The Dawn of a New Era: The Introduction of the Fmoc Group
Discovery and Initial Exploration
In 1970, Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethoxycarbonyl (Fmoc) group.[5][6] Their work was driven by the search for an amino-protecting group that was stable to acid and catalytic hydrogenation but readily cleaved under mild, non-hydrolytic basic conditions. The Fmoc group, with its unique fluorenyl moiety, fit these criteria perfectly.
Initially, the Fmoc group was explored for use in solution-phase peptide synthesis. However, a significant drawback emerged: the cleavage of the Fmoc group generates dibenzofulvene (DBF), which can react with the newly liberated amine, a process known as DBF adduct formation.[1][3] This side reaction complicated purification in solution-phase synthesis.
A Perfect Marriage: Fmoc and Solid-Phase Peptide Synthesis
The true potential of the Fmoc group was realized in the late 1970s when Eric Atherton and Bob Sheppard at the Laboratory of Molecular Biology in Cambridge adapted it for solid-phase peptide synthesis (SPPS).[4][7] In SPPS, the growing peptide chain is anchored to an insoluble resin support. This allows for the easy removal of excess reagents and byproducts, including the DBF generated during Fmoc deprotection, by simple washing steps.[7] This elegant solution to the DBF adduct problem paved the way for the development of the Fmoc/tBu (tert-butyl) orthogonal protection strategy, which has become the gold standard in modern peptide synthesis.[2][4]
PART 3: Core Principles of Fmoc Chemistry
The success of the Fmoc group lies in its unique chemical properties and its role within a truly orthogonal protection scheme.
The Chemical Structure and Mechanism of Cleavage
The Fmoc group is a urethane-based protecting group characterized by its fluorenyl ring system.[8] Its remarkable lability to bases is a result of the acidic proton at the C9 position of the fluorene ring.
Figure 1: General structure of an Fmoc-protected amino acid.
Cleavage of the Fmoc group proceeds via a β-elimination mechanism when treated with a secondary amine, most commonly piperidine.[1][] The base abstracts the acidic proton on the fluorene ring, leading to the elimination of dibenzofulvene and the formation of a carbamic acid intermediate, which rapidly decarboxylates to release the free amine of the peptide.[]
Figure 2: Simplified mechanism of Fmoc deprotection by piperidine.
The Fmoc/tBu Orthogonal Strategy
The Fmoc/tBu strategy is the cornerstone of modern SPPS.[10] It relies on the use of two classes of protecting groups with distinct chemical labilities:
-
Temporary Nα-Protection: The base-labile Fmoc group.
-
Permanent Side-Chain Protection: Acid-labile protecting groups, typically based on the tert-butyl (tBu) group.[8]
This orthogonality ensures that the side-chain protecting groups remain intact during the repeated cycles of Fmoc deprotection with piperidine.[] At the end of the synthesis, all the side-chain protecting groups and the linker anchoring the peptide to the resin are cleaved simultaneously in a single step using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).[7]
| Protecting Group | Chemical Nature | Cleavage Condition | Purpose |
| Fmoc | Base-labile | 20% Piperidine in DMF | Temporary Nα-amino protection |
| Boc | Acid-labile | TFA | Side-chain protection (e.g., Lys, Trp) |
| tBu | Acid-labile | TFA | Side-chain protection (e.g., Asp, Glu, Ser, Thr, Tyr) |
| Trt | Highly acid-labile | Dilute TFA | Side-chain protection (e.g., Asn, Gln, His) |
| Pbf | Acid-labile | TFA | Side-chain protection (e.g., Arg) |
Table 1: Common protecting groups used in Fmoc-SPPS.
PART 4: The Fmoc-SPPS Workflow: A Step-by-Step Guide
A typical cycle of Fmoc-SPPS involves a series of discrete steps that are repeated for the incorporation of each amino acid.
Figure 3: The iterative cycle of Fmoc-based solid-phase peptide synthesis.
Step 1: Resin Preparation and First Amino Acid Coupling
The synthesis begins with a solid support (resin), typically polystyrene beads functionalized with a linker. The choice of linker determines the C-terminal functionality of the final peptide (e.g., acid or amide). The first Fmoc-protected amino acid is coupled to the resin.
Step 2: Nα-Fmoc Deprotection
The Fmoc group of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF).[8] This reaction is typically fast, often completing within minutes.[]
Step 3: Washing
After deprotection, the resin is thoroughly washed with DMF to remove the piperidine and the DBF-piperidine adduct. This washing step is crucial to prevent side reactions in the subsequent coupling step.
Step 4: Amino Acid Activation and Coupling
The next Fmoc-protected amino acid is activated in solution and then added to the resin. Activation is typically achieved using a coupling reagent such as HBTU, HATU, or DIC/HOBt, which converts the carboxylic acid into a more reactive species. A tertiary base like N,N-diisopropylethylamine (DIEA) is often added to facilitate the reaction. The activated amino acid then reacts with the free amine on the resin-bound peptide to form a new peptide bond.
Step 5: Washing
The resin is washed again to remove excess reagents and byproducts from the coupling reaction.
Step 6: Capping (Optional)
In some cases, a capping step is performed after coupling to block any unreacted amino groups on the resin. This is typically done using acetic anhydride and prevents the formation of deletion sequences.
These steps (2-5/6) are repeated for each amino acid in the desired peptide sequence.
Step 7: Final Cleavage and Deprotection
Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is achieved by treating the resin with a cleavage cocktail, most commonly a mixture of TFA with scavengers (e.g., water, triisopropylsilane) to quench reactive cations generated during the cleavage process.
PART 5: Challenges and Advances in Fmoc Chemistry
While Fmoc-SPPS is a robust and widely used methodology, certain challenges can arise, particularly during the synthesis of long or "difficult" sequences.
Aspartimide Formation
One of the most significant side reactions in Fmoc chemistry is the formation of aspartimide, which can occur at Asp-Xxx sequences.[3] The piperidine used for Fmoc deprotection can catalyze the cyclization of the aspartic acid side chain, leading to the formation of a five-membered ring. This can result in chain termination or the formation of β-aspartyl peptides upon ring opening.[3] Strategies to mitigate this include the use of sterically hindered side-chain protecting groups on the Asp residue or the addition of additives to the deprotection solution.[1][3]
Aggregation
During the synthesis of long peptides, the growing peptide chain can aggregate on the solid support, leading to incomplete coupling and deprotection reactions. This is often sequence-dependent and can be addressed by using special solvents, elevated temperatures, or incorporating "difficult sequence" disruption elements into the peptide backbone.
The Quest for Greener Synthesis
There is an ongoing effort to develop more environmentally friendly approaches to Fmoc-SPPS. This includes the exploration of alternative, less toxic solvents to replace DMF and the development of more efficient coupling and deprotection reagents to reduce waste.[1]
Conclusion
The development of the Fmoc protecting group has been a transformative event in the field of peptide science.[7][11] Its unique chemical properties, when combined with the principles of solid-phase synthesis, have enabled the routine and automated synthesis of peptides of a size and complexity that were previously unimaginable.[5][11] This has had a profound impact on biomedical research and drug development, facilitating the production of a wide range of peptide-based therapeutics, diagnostics, and research tools. As the field continues to evolve, the fundamental principles of Fmoc chemistry will undoubtedly remain at the core of peptide synthesis for the foreseeable future.
References
-
Li, W., O'Brien-Simpson, N. M., Hossain, M. A., & Wade, J. D. (2020). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 73(4), 271-276. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 767-776. [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis Brief History. Retrieved from [Link]
-
Peptide Port. (n.d.). Fmoc: Fluorenylmethyloxycarbonyl Protection. Retrieved from [Link]
-
Costante, R., et al. (2014). The Evolution of Peptide Synthesis: From Early Days to Small Molecular Machines. Molecules, 19(12), 20834-20861. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Introduction to Peptide Synthesis. Methods in Molecular Biology, 522, 1-19. [Link]
-
Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Retrieved from [Link]
-
ResearchGate. (2019, November 22). (PDF) The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Retrieved from [Link]
Sources
- 1. connectsci.au [connectsci.au]
- 2. peptide.com [peptide.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 8. chempep.com [chempep.com]
- 10. biosynth.com [biosynth.com]
- 11. 15. The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future — Li Research Group [peptide-li.com]
An In-depth Technical Guide to the Physical and Chemical Stability of Fmoc-D-Ala-OH·H₂O
Introduction
N-α-(9-Fluorenylmethoxycarbonyl)-D-alanine monohydrate (Fmoc-D-Ala-OH·H₂O) is a cornerstone building block in modern solid-phase peptide synthesis (SPPS). As one of the simplest chiral amino acid derivatives, its role is fundamental, yet its stability is a critical parameter that dictates the success and reproducibility of peptide manufacturing. The integrity of each amino acid derivative prior to and during synthesis directly impacts the purity, yield, and biological activity of the final peptide therapeutic or research agent.
This guide provides an in-depth analysis of the physical and chemical stability of Fmoc-D-Ala-OH·H₂O. Moving beyond a simple datasheet, we will explore the mechanistic underpinnings of its stability profile, provide validated experimental protocols for its assessment, and offer field-proven insights into its proper storage and handling. This document is intended for researchers, chemists, and process development scientists who rely on the consistent performance of this vital reagent.
Section 1: Core Physicochemical Properties
A baseline understanding of the molecule's intrinsic properties is essential before delving into its stability. These characteristics are the primary identifiers and quality control benchmarks.
| Property | Value | Source(s) |
| CAS Number | 79990-15-1 (Anhydrous), 884880-37-9 (Monohydrate) | [1][2] |
| Molecular Formula | C₁₈H₁₇NO₄ · H₂O (or C₁₈H₁₉NO₅) | [1] |
| Molecular Weight | 329.34 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | Approx. 147-153 °C (decomposes) | [4] |
| Optical Rotation | +18° ± 2° (c=1 in DMF) | [3] |
Section 2: Physical Stability Profile
Physical stability pertains to the integrity of the molecule's solid-state form and its behavior in solution, absent chemical reactions. For Fmoc-D-Ala-OH·H₂O, the most relevant parameters are its hygroscopicity and solubility.
Hygroscopicity and the Monohydrate Form
The designation "·H₂O" is not trivial; it is a direct indicator of the compound's tendency to absorb atmospheric moisture.
-
Causality: The presence of polar functional groups (the carboxylic acid and the carbamate linkage) makes the molecule susceptible to forming hydrogen bonds with water. This interaction is often strong enough to incorporate a water molecule into the crystal lattice, resulting in the stable monohydrate form.
-
Significance: Uncontrolled moisture absorption can lead to variability in weighing, affecting stoichiometric calculations in synthesis. More critically, excess surface water can create a microenvironment that facilitates chemical degradation, particularly hydrolysis. Commercial suppliers often provide a specification for "Loss on drying" (typically ≤6.0%), which quantifies the water content.[3]
This protocol provides a fundamental method for quantifying the water content, validating the material's hydration state.
-
Preparation: Place a clean, dry weighing bottle in a drying oven at 105 °C for 1 hour. Transfer it to a desiccator to cool to room temperature.
-
Initial Weighing: Weigh the empty bottle accurately (W₁).
-
Sample Addition: Add approximately 1.0 g of Fmoc-D-Ala-OH·H₂O to the bottle and weigh it again accurately (W₂).
-
Drying: Place the open bottle containing the sample in a vacuum oven set to 60 °C and <50 mbar for 4 hours.
-
Final Weighing: Remove the bottle, cap it, and allow it to cool to room temperature in a desiccator. Weigh the bottle accurately (W₃).
-
Calculation:
-
Weight of sample = W₂ - W₁
-
Weight of water lost = W₂ - W₃
-
% Loss on Drying = [(W₂ - W₃) / (W₂ - W₁)] * 100
-
-
Trustworthiness: The use of a desiccator is critical to prevent the reabsorption of moisture by the dried sample, which would lead to an underestimation of the water content. Running a duplicate sample ensures the reproducibility of the result.
Solubility Characteristics
Solubility is paramount for the practical application of Fmoc-D-Ala-OH·H₂O in SPPS.
-
Expertise: The molecule exhibits a dual nature. The large, nonpolar fluorenyl group renders it hydrophobic, leading to poor solubility in aqueous solutions.[5] Conversely, it is readily soluble in polar aprotic solvents, which are the workhorses of SPPS.
-
Practical Implications: Good solubility in solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) is essential for efficient delivery and coupling reactions during automated peptide synthesis.[] Incompatibility can lead to clogged lines and failed syntheses.
| Solvent | Qualitative Solubility | Rationale |
| DMF, NMP | Highly Soluble | Polar aprotic nature effectively solvates the entire molecule. |
| Dichloromethane (DCM) | Moderately Soluble | Lower polarity makes it a less effective solvent than DMF/NMP. |
| Acetonitrile (ACN) | Sparingly Soluble | Often used in purification (HPLC) but not ideal for dissolution in synthesis. |
| Water | Sparingly Soluble | The hydrophobic Fmoc group dominates, limiting solubility.[5][7] |
| Methanol, Ethanol | Soluble | The polar alcohol group can interact with the polar parts of the molecule. |
Section 3: Chemical Stability and Degradation
The chemical stability of Fmoc-D-Ala-OH·H₂O is defined by the resilience of its covalent structure to degradation. The Fmoc protecting group is, by design, the most labile part of the molecule.
Primary Degradation Pathway: Base-Mediated Deprotection
The core function of the Fmoc group is its ready cleavage under mild basic conditions, which is also its primary route of degradation upon improper storage or handling.[8]
-
Mechanism (E1cB β-Elimination): The deprotection proceeds via a well-understood E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[9][10]
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.[11]
-
Formation of Dibenzofulvene (DBF): The resulting carbanion is unstable and undergoes elimination, cleaving the C-O bond to release carbon dioxide and the highly reactive dibenzofulvene (DBF) intermediate.
-
Amine Liberation & DBF Scavenging: This process liberates the free D-alanine amine. The piperidine then acts as a scavenger, reacting with the DBF via a Michael-type addition to form a stable, soluble adduct that is easily washed away.[12]
-
Caption: Experimental workflow for a formal stability study.
Section 4: Recommended Storage and Handling
Based on the stability profile, the following procedures are mandated for preserving the integrity of Fmoc-D-Ala-OH·H₂O.
-
Storage Temperature: Store refrigerated at 2-8°C . [13]This minimizes the rate of any potential slow chemical degradation and is well below the temperature required for thermal decomposition.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible, and always in a tightly sealed container to prevent moisture ingress.
-
Hygroscopicity Management: Store in a desiccated environment. If removed from cold storage, allow the container to warm to room temperature before opening to prevent condensation from forming on the powder.
-
Solution Stability: Solutions of Fmoc-D-Ala-OH·H₂O in DMF are generally stable for short periods. However, for best results, they should be prepared fresh before use. Avoid storing solutions for extended durations, especially at room temperature, as the purity of the solvent (which can contain amine impurities) can influence stability.
Section 5: Analytical Methods for Stability Assessment
The cornerstone of any stability program is a validated, stability-indicating analytical method.
High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for quantifying the purity of Fmoc-D-Ala-OH·H₂O and detecting its degradation products. A "stability-indicating" method is one that can separate the intact compound from its potential impurities and degradants.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 30% B
-
2-17 min: 30% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm and 301 nm. The fluorenyl group has a characteristic absorbance around 300 nm, which is useful for monitoring deprotection. [8]8. Sample Preparation: Accurately weigh ~5 mg of Fmoc-D-Ala-OH·H₂O and dissolve in 10 mL of a 1:1 mixture of ACN:Water to create a 0.5 mg/mL solution.
-
Injection Volume: 10 µL.
-
Self-Validation: The method's ability to indicate stability is confirmed by "forced degradation" studies. A sample is intentionally degraded (e.g., by adding a small amount of base or by heating) and then analyzed. The method is considered valid if the degradation products are resolved from the main Fmoc-D-Ala-OH·H₂O peak, and the total peak area (mass balance) is conserved. Key expected degradants to resolve are free D-alanine and the DBF-adduct.
Conclusion
The stability of Fmoc-D-Ala-OH·H₂O is a multi-faceted issue governed by its inherent chemical lability and its physical affinity for water. While robust under ideal conditions, its integrity can be compromised by exposure to basic environments, excessive heat, and moisture. A thorough understanding of the base-catalyzed deprotection mechanism and the potential for thermal decomposition is crucial for any scientist using this reagent. By implementing the stringent storage, handling, and analytical protocols outlined in this guide, researchers and drug development professionals can ensure the reliability and reproducibility of their synthetic processes, ultimately leading to higher quality final peptide products.
References
- Organic Chemistry. (2022). Deprotecting Fmoc Group Mechanism. YouTube.
- García-Ramos, Y., et al. (2017). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México.
- ChemPep Inc. (n.d.). Overview of Fmoc Amino Acids. ChemPep.
- BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Purification of Fmoc-Ala-OH-1-13C. BenchChem.
- BenchChem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. BenchChem.
- Cárdenas, C., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(9), 1695.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of Fmoc-D-Abu-OH. BenchChem.
- Nagy, V., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. Organic & Biomolecular Chemistry, 17(38), 8746-8753.
- Sigma-Aldrich. (n.d.). Novabiochem® Fmoc-Amino Acids. Sigma-Aldrich.
- Guidechem. (n.d.). How is FMOC-b-Ala-OH prepared and used in drug and peptide synthesis?. Guidechem.
- National Center for Biotechnology Information. (n.d.). Fmoc-D-Ala-OH.H2O. PubChem Compound Summary for CID 53486450.
- National Center for Biotechnology Information. (n.d.). Fmoc-Ala-OH∙H2O – An Fmoc-L-Amino acid for use in peptide synthesis. PubChem.
- Ismaili, L., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 589-601.
- Advanced ChemTech. (n.d.). Fmoc-D-Ala-OH•H2O. Advanced ChemTech.
- Aapptec Peptides. (n.d.). Fmoc-D-Ala-OH [79990-15-1]. Aapptec.
- Höck, S., et al. (2010). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 64(3), 136-139.
- Sigma-Aldrich. (n.d.). Fmoc-Ala-OH 95%. Sigma-Aldrich.
- ChemicalBook. (2023). FMOC-Ala-OH. ChemicalBook.
- Höck, S., et al. (2010). Thermal Cleavage of the Fmoc Protection Group. ResearchGate.
- Sigma-Aldrich. (n.d.). Fmoc-Ala-OH 95%. Sigma-Aldrich.
- Matrix Innovation. (n.d.). Fmoc-D-Ala-OH•H2O. Matrix Innovation.
Sources
- 1. This compound | C18H19NO5 | CID 53486450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Fmoc-D-Ala-OH•H2O | Matrix Innovation [matrix-innovation.com]
- 4. FMOC-Ala-OH | 35661-39-3 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 13. 95%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
A Senior Application Scientist's Guide to Sourcing and Qualifying Fmoc-D-Ala-OH·H₂O for Peptide Synthesis
This guide provides an in-depth technical overview of Fmoc-D-Ala-OH·H₂O, a critical building block in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the commercial landscape, quality control considerations, and practical application of this reagent. By approaching the sourcing and qualification process with scientific rigor, researchers can mitigate risks of synthesis failure, ensure batch-to-batch consistency, and uphold the integrity of their scientific outcomes.
Introduction: The Role of Fmoc-D-Ala-OH·H₂O in Peptide Chemistry
N-α-(9-Fluorenylmethoxycarbonyl)-D-alanine monohydrate (Fmoc-D-Ala-OH·H₂O) is the D-enantiomer of the proteinogenic amino acid alanine, protected at the alpha-amino group with the base-labile Fmoc group. The incorporation of D-amino acids into peptide sequences is a common strategy to enhance proteolytic stability, modulate biological activity, and constrain peptide conformation. The Fmoc protecting group is central to modern orthogonal SPPS strategies, allowing for selective deprotection under mild basic conditions, typically with piperidine, while acid-labile side-chain protecting groups remain intact.[1][2]
The quality of Fmoc-amino acids is paramount to the success of peptide synthesis.[2] Impurities can lead to failed couplings, the accumulation of truncated or deletion sequences, and difficult purification challenges.[3][4] Therefore, a comprehensive understanding of commercial sources and the implementation of robust quality control measures are not merely procedural formalities but essential components of successful peptide research and development.
Commercial Landscape: Sourcing High-Purity Fmoc-D-Ala-OH·H₂O
A multitude of chemical suppliers offer Fmoc-D-Ala-OH·H₂O, each with varying grades of purity, available quantities, and levels of analytical documentation. For researchers and drug development professionals, selecting a reliable supplier is the first critical step. High-quality, pure Fmoc amino acids contribute to higher yields and easier peptide purification.[2]
Below is a comparative table of prominent suppliers. It is important to note that specifications can change, and researchers should always consult the most recent certificate of analysis (CoA) from the supplier.
| Supplier | Brand/Product Line | Purity Specification (Typical) | Key Analytical Data Provided |
| MilliporeSigma (Merck) | Novabiochem® | ≥99.0% (HPLC), Enantiomeric purity: ≥99.5% | HPLC, IR, Enantiomeric purity, Assay (acidimetric), Water content (Karl Fischer)[5] |
| Advanced ChemTech | Not specified | Not explicitly stated on the product page | Safety Data Sheet (SDS) available |
| Chem-Impex | Not specified | ≥99.5% (HPLC, Chiral purity) | HPLC, Chiral purity, Optical Rotation, Melting Point[6] |
| Santa Cruz Biotechnology | Not specified | Not explicitly stated on the product page | Basic properties provided[7] |
| Omizzur | Fmoc-amino acids | >99.0% (HPLC) | HPLC, MS, COA[8] |
| Activotec | Fmoc-D-Amino Acids | Not explicitly stated on the product page | CAS number provided[9] |
| CBL Patras | Not specified | >99.5% (HPLC) | Detailed impurity profile, Water content (KF), Assay (titration)[10] |
Note: The CAS number for Fmoc-D-Ala-OH is 79990-15-1, while the monohydrate form is often cited with CAS number 884880-37-9.[11][12][13][14][15] Researchers should verify the specific form being purchased.
Qualifying a New Batch: A Protocol for In-House Verification
While suppliers provide a Certificate of Analysis, it is prudent for research and GMP environments to perform in-house verification of critical raw materials. A robust quality control process ensures the material meets the standards required for its intended application.
Visual Inspection and Solubility
-
Appearance: Fmoc-D-Ala-OH·H₂O should be a white to off-white crystalline powder.[6][16] Any significant deviation in color may indicate degradation or contamination.
-
Solubility: The compound should be freely soluble in common SPPS solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). A typical check is the clear solubility of 1 mmol in 2 ml of DMF.[5]
Analytical Verification
HPLC is the gold standard for assessing the purity of Fmoc-amino acids.[16]
Objective: To determine the purity of Fmoc-D-Ala-OH·H₂O and identify any potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% TFA in acetonitrile
Gradient:
-
A typical gradient would run from a low percentage of B to a high percentage of B over 20-30 minutes to elute the main compound and any impurities.
Detection:
-
UV at 254 nm and 301 nm (characteristic absorbance for the Fmoc group).
Expected Outcome: A single major peak corresponding to Fmoc-D-Ala-OH. The purity should be ≥99% for most research applications.[3][16] Pay close attention to potential impurities such as the free amino acid, β-alanine derivatives, or dipeptides.[3][4]
The stereochemical integrity of the amino acid is critical. Contamination with the L-enantiomer can lead to the synthesis of diastereomeric peptides, which are often difficult to separate and can have different biological activities.
Objective: To confirm the enantiomeric excess of Fmoc-D-Ala-OH.
Methodology:
-
Chiral HPLC or Gas Chromatography (GC) after derivatization.
-
Chiral HPLC is often preferred. A specialized chiral column is required.
-
The method will be column-dependent, and the supplier's recommendations should be followed.
Expected Outcome: The enantiomeric purity should be high, typically ≥99.5%.[6]
Objective: To confirm the molecular weight of the compound.
Methodology:
-
Electrospray Ionization Mass Spectrometry (ESI-MS) is a common technique.
-
The sample is dissolved in a suitable solvent and infused into the mass spectrometer.
Expected Outcome: The observed mass should correspond to the expected molecular weight of Fmoc-D-Ala-OH (311.33 g/mol ) or its corresponding ion (e.g., [M+H]⁺ or [M-H]⁻).[11][14]
Workflow for Supplier and Batch Qualification
The following diagram illustrates a logical workflow for selecting a supplier and qualifying a new batch of Fmoc-D-Ala-OH·H₂O.
Practical Application: A Standard Protocol for Coupling Fmoc-D-Ala-OH in SPPS
The following is a generalized manual protocol for coupling Fmoc-D-Ala-OH onto a resin-bound peptide chain. This protocol assumes a standard rink amide resin for C-terminal amide peptides.[17][18]
Materials
-
Resin with a free N-terminal amine
-
Fmoc-D-Ala-OH·H₂O
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIEA, NMM)
-
DMF (peptide synthesis grade)
-
20% Piperidine in DMF (for Fmoc deprotection)
-
DCM (for washing)
-
Kaiser Test reagents[17]
Experimental Protocol
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin (with the N-terminal amine of the growing peptide chain deprotected) in DMF for at least 30 minutes.
-
Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.[18]
-
Confirmation of Free Amine: Perform a Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine, ready for coupling.[17]
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Ala-OH·H₂O (typically 3-5 equivalents relative to the resin loading) and a coupling agent like HATU (e.g., 0.95 equivalents relative to the amino acid) in DMF. Add a base such as DIEA (typically 2 equivalents relative to the amino acid) and allow the mixture to pre-activate for a few minutes.[17]
-
Coupling Reaction: Add the activated amino acid solution to the drained resin. Agitate the reaction vessel at room temperature for 1-2 hours to ensure complete coupling.[1]
-
Washing: After the coupling reaction, drain the vessel and wash the resin extensively with DMF and then DCM to remove excess reagents and byproducts.
-
Confirmation of Complete Coupling: Perform another Kaiser test. A negative result (colorless or yellowish beads) indicates that the coupling reaction is complete. If the test is positive, the coupling step should be repeated.
-
Next Cycle: The resin is now ready for the next deprotection and coupling cycle to elongate the peptide chain.[1]
Conclusion
The commercial availability of high-purity Fmoc-D-Ala-OH·H₂O is a cornerstone of modern peptide synthesis. However, the onus is on the researcher to implement a rigorous sourcing and qualification strategy. By partnering with reputable suppliers, understanding the key quality attributes of the reagent, and performing appropriate in-house analytical verification, scientists can ensure the integrity of their starting materials. This diligence translates directly to more reliable and reproducible synthetic outcomes, ultimately accelerating research and drug development timelines.
References
- Title: Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol Source: Vertex AI Search URL
- Title: Fmoc-Ala-OH∙H2O – An Fmoc-L-Amino acid for use in peptide synthesis Source: Advanced ChemTech URL
- Title: Manual Solid Phase Peptide Synthesis Protocol - The Werner Lab Source: University of California, Irvine URL
- Title: Fmoc Test Protocols and Methods Source: Springer Nature Experiments URL
- Title: Fmoc Solid-Phase Peptide Synthesis Source: Springer Nature Experiments URL
- Title: FMOC-D-alanine suppliers & manufacturers in China Source: ChemicalBook URL
- Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)
- Title: Fmoc-D-Ala-OH•H2O Source: Advanced ChemTech URL
- Title: Fmoc-D-Ala-OH Novabiochem 79990-15-1 Source: Sigma-Aldrich URL
- Title: Fmoc-Ala-OH - Peptide Synthesis Building Block Source: APExBIO URL
- Title: Fmoc-D-Ala(α-cyclopropyl)
- Title: Fmoc-Gly-OH Purity Guide: How To Spot Low-Quality Products!
- Title: Fmoc Amino Acids for SPPS Source: AltaBioscience URL
- Title: Novabiochem® Fmoc-Amino Acids Source: Sigma-Aldrich URL
- Title: Fmoc Solid-Phase Peptide Synthesis Source: ResearchGate URL
- Title: Fmoc-D-Ala-OH*H2O Source: Activotec URL
- Title: FMOC-D-ALA-OH H2O | CAS No.
- Title: 884880-37-9|Fmoc-D-Ala-OH.
- Title: Fmoc-D-Ala-OH [79990-15-1] Source: Aapptec Peptides URL
- Title: Novabiochem® Enhanced specification Fmoc-amino acids Source: Merck Millipore URL
- Title: Fmoc-D-alanine Source: Chem-Impex URL
- Title: Fmoc-D-Ala-OH.
- Title: Fmoc-D-Ala-OH | CAS 79990-15-1 Source: Omizzur URL
- Source: Watanabe Chemical Industries, Ltd.
- Title: Fmoc-D-Ala-OH | CAS 79990-15-1 Source: Santa Cruz Biotechnology URL
- Title: Fmoc-D-Ala-OH.
- Title: Fmoc-D-Ala-OH Novabiochem 79990-15-1 Source: Sigma-Aldrich URL
- Source: MedchemExpress.
Sources
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Fmoc-D-Ala-OH Novabiochem 79990-15-1 [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. scbt.com [scbt.com]
- 8. omizzur.com [omizzur.com]
- 9. Fmoc-D-Ala-OH*H2O - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 10. cblpatras.gr [cblpatras.gr]
- 11. chemicalbook.com [chemicalbook.com]
- 12. clearsynth.com [clearsynth.com]
- 13. 884880-37-9|Fmoc-D-Ala-OH.H2O|BLD Pharm [bldpharm.com]
- 14. This compound | C18H19NO5 | CID 53486450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 884880-37-9 Fmoc-D-Ala-OH・H2O | 渡辺化学工業株式会社 [watanabechem.co.jp]
- 16. kilobio.com [kilobio.com]
- 17. wernerlab.weebly.com [wernerlab.weebly.com]
- 18. chem.uci.edu [chem.uci.edu]
Methodological & Application
Application Notes & Protocols: Strategic Selection of Coupling Reagents for Fmoc-D-Ala-OH·H₂O in Solid-Phase Peptide Synthesis
Preamble: The Central Role of the Amide Bond in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, remains the cornerstone of peptide chemistry.[1][2] Its efficiency hinges on the iterative and near-quantitative formation of amide bonds between proteinogenic or non-proteinogenic amino acids on a solid support.[1][3] This guide focuses on the critical step of coupling N-α-Fmoc-protected D-Alanine (Fmoc-D-Ala-OH·H₂O), a non-canonical amino acid frequently incorporated to enhance peptide resistance to enzymatic degradation or to modulate biological activity.
The core chemical challenge in SPPS is the activation of the C-terminal carboxylic acid of the incoming amino acid to facilitate its reaction with the N-terminal amine of the resin-bound peptide chain. The choice of coupling reagent is paramount, directly influencing reaction kinetics, yield, purity, and the preservation of stereochemical integrity (i.e., suppression of racemization).[4][5] While Fmoc-D-Ala-OH is not considered a sterically hindered amino acid, selecting the optimal coupling strategy is crucial for achieving high-fidelity synthesis, especially in the context of long or complex peptide sequences.
The Mechanism of Action: A Survey of Modern Coupling Reagents
Coupling reagents are broadly categorized into two major classes: carbodiimides and onium salts (aminium/uronium and phosphonium salts). Each class operates via a distinct mechanism to generate a highly reactive species that is susceptible to nucleophilic attack by the peptide's N-terminal amine.
Carbodiimides: The Classical Approach
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are foundational activating agents.[6] They react with the carboxylic acid of the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate.
However, this intermediate is unstable and prone to racemization and side reactions, most notably the dehydration of asparagine and glutamine side chains.[6] To mitigate these issues, carbodiimide activation is almost universally performed in the presence of a nucleophilic additive.
-
Hydroxybenzotriazole (HOBt): For decades, HOBt was the standard additive. It intercepts the O-acylisourea to form a more stable and less racemization-prone HOBt-active ester.
-
OxymaPure (Ethyl Cyano(hydroxyimino)acetate): OxymaPure has largely superseded HOBt due to its superior performance in suppressing racemization, higher reactivity, and non-explosive nature.[7][8] The combination of DIC/Oxyma is now a gold standard for efficient and low-racemization couplings.[8][9] DIC is often preferred over DCC in automated SPPS because its urea byproduct (diisopropylurea) is soluble in common washing solvents like isopropanol.[10]
Onium Salts: The High-Performance Activators
Onium salts are pre-formed reagents that combine the activating agent and the additive into a single, stable salt. They offer faster reaction rates, higher efficiency, and are generally considered superior for difficult couplings.[11][12]
-
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU): These reagents, such as HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium), react with the carboxylate of the Fmoc-amino acid (in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine, DIPEA) to generate the corresponding OBt- or OAt-active esters in situ.[5][13][14]
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is among the most potent coupling reagents.[4][15] It is based on 1-hydroxy-7-azabenzotriazole (HOAt). The pyridine nitrogen atom in the HOAt moiety provides anchimeric assistance, stabilizing the transition state and accelerating the coupling reaction.[11][16] This makes HATU exceptionally effective for sterically hindered amino acids or sequences prone to aggregation.[4][15][17]
-
-
Phosphonium Salts (e.g., PyBOP, PyAOP): Phosphonium salts like PyBOP (Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate) function similarly to aminium salts, generating OBt-active esters.[10] A key advantage is that they do not possess a guanidinium structure, thus eliminating the risk of a side reaction where the N-terminal amine of the peptide is capped by guanidinylation, a problem that can occur when aminium reagents are used in large excess.[6][11]
Comparative Analysis of Key Coupling Reagents
The selection of a coupling reagent for Fmoc-D-Ala-OH involves a trade-off between speed, efficiency, cost, and the potential for side reactions. For a non-hindered residue like D-Alanine, several options provide excellent results.
| Reagent System | Class | Mechanism Highlight | Relative Speed | Racemization Risk | Potential Side Reactions |
| DIC/OxymaPure | Carbodiimide | Forms Oxyma-active ester via O-acylisourea. | High | Very Low | Adduct formation with Oxyma (can be minimized by protocol).[8] |
| HBTU/DIPEA | Aminium Salt | Forms HOBt-active ester. | Very High | Low | Guanidinylation of N-terminus if used in excess.[6] |
| HATU/DIPEA | Aminium Salt | Forms HOAt-active ester with anchimeric assistance.[11] | Exceptional | Very Low | Guanidinylation of N-terminus if used in excess.[6] |
| PyBOP/DIPEA | Phosphonium Salt | Forms HOBt-active ester. | Very High | Low | Byproduct toxicity of original BOP (PyBOP is safe).[10] No guanidinylation risk. |
Visualization of Mechanisms and Workflows
General SPPS Cycle
The iterative nature of SPPS is a foundational concept for all subsequent protocols.
Caption: Activation of Fmoc-D-Ala-OH with HBTU to form an active ester.
Field-Validated Protocols
The following protocols are designed for a standard laboratory setting, typically on a 0.1 mmol scale. All manipulations should be performed in a reaction vessel suitable for SPPS, with efficient draining and agitation. The quality of the solvent, particularly Dimethylformamide (DMF), is critical; use peptide synthesis grade DMF.
Protocol 1: High-Efficiency Coupling using HATU/DIPEA
This protocol is recommended when maximum coupling efficiency and speed are desired, particularly for sequences that may present challenges later on.
Materials:
-
Fmoc-Rink Amide resin (or other appropriate resin)
-
Fmoc-D-Ala-OH·H₂O
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF (Peptide Synthesis Grade)
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes with agitation.
-
Fmoc Deprotection: Drain the DMF. Add the deprotection solution and agitate for 3 minutes. Drain. Repeat with fresh deprotection solution for 10 minutes.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling Solution Preparation (Pre-activation):
-
In a separate vial, dissolve Fmoc-D-Ala-OH·H₂O (4 eq. relative to resin loading) and HATU (3.9 eq.) in DMF.
-
Add DIPEA (8 eq.).
-
Allow the solution to pre-activate for 1-2 minutes. The solution may change color.
-
-
Coupling Reaction: Add the activated amino acid solution to the drained resin. Agitate for 30-60 minutes at room temperature.
-
Post-Coupling Wash: Drain the coupling solution. Wash the resin thoroughly with DMF (3 x 1 min).
-
Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive (blue beads), a second coupling may be required.
-
Cycle Continuation: Proceed to the deprotection step for the next amino acid in the sequence.
Protocol 2: Standard and Cost-Effective Coupling using DIC/OxymaPure
This protocol represents an excellent balance of efficiency, cost, and low racemization risk, making it a workhorse for routine synthesis.
Materials:
-
Fmoc-Rink Amide resin (or other appropriate resin)
-
Fmoc-D-Ala-OH·H₂O
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
DMF (Peptide Synthesis Grade)
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling & Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling Reaction:
-
To the drained resin, add a solution of Fmoc-D-Ala-OH·H₂O (4 eq.) and OxymaPure (4 eq.) in DMF.
-
Add DIC (4 eq.) to the resin slurry.
-
Scientist's Note: Adding the DIC last to the mixture containing the resin, amino acid, and Oxyma minimizes potential side reactions. [8]3. Reaction Time: Agitate for 60-90 minutes at room temperature.
-
-
Post-Coupling Wash: Drain the coupling solution. Wash the resin thoroughly with DMF (3 x 1 min).
-
Monitoring & Continuation: Follow steps 7-8 from Protocol 1.
Concluding Remarks and Expert Recommendations
For the coupling of Fmoc-D-Ala-OH·H₂O , a sterically unhindered amino acid, both onium salt-based reagents and modern carbodiimide systems provide excellent outcomes.
-
For routine synthesis , the DIC/OxymaPure system is highly recommended. [9]It is robust, cost-effective, and provides a very low risk of racemization.
-
For high-throughput or difficult syntheses where speed and overcoming potential future aggregation are priorities, HATU stands out as the superior reagent due to its rapid kinetics and high efficiency. [4][15]* HBTU remains a reliable and slightly more economical alternative to HATU, suitable for most applications. [5][12] The success of any peptide synthesis does not lie solely in the coupling reagent but in a holistic approach that includes high-quality reagents, proper washing procedures, and careful monitoring of reaction completion. By understanding the mechanisms and applying the validated protocols described herein, researchers can confidently and efficiently incorporate Fmoc-D-Ala-OH into their target peptides.
References
- Vertex AI Search. (n.d.). HATU as a Peptide Coupling Reagent: Benefits for Pharmaceutical Manufacturing. Retrieved January 3, 2026.
- CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved January 3, 2026.
- Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved January 3, 2026.
- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 3, 2026.
- Google Books. (2000). Solid-Phase Synthesis: A Practical Guide. Retrieved January 3, 2026.
- Enamine. (n.d.).
- ChemicalBook. (2024). HATU: a third-generation coupling reagent. Retrieved January 3, 2026.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Retrieved January 3, 2026.
- Wikipedia. (n.d.).
- Hopax. (n.d.). Unlock Efficient Peptide Synthesis: Understanding HBTU Coupling Reagents and Their Advantages. Retrieved January 3, 2026.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved January 3, 2026.
- RSC Publishing. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Retrieved January 3, 2026.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved January 3, 2026.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved January 3, 2026.
- Thieme. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Retrieved January 3, 2026.
- Wikipedia. (n.d.). HBTU. Retrieved January 3, 2026.
- Taylor & Francis. (2024). Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. Retrieved January 3, 2026.
- Merck Millipore. (n.d.). Product Focus: Amino acids for Fmoc SPPS Novabiochem®. Retrieved January 3, 2026.
- AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 3, 2026.
- CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube. Retrieved January 3, 2026.
- Organic Chemistry. (2021). HBTU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved January 3, 2026.
- NIH PubChem. (n.d.). Fmoc-D-Ala-OH.H2O. Retrieved January 3, 2026.
- Luxembourg Bio Technologies. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Retrieved January 3, 2026.
- Matrix Innovation. (n.d.). Fmoc-L-Ala-OH•H2O. Retrieved January 3, 2026.
- Biosynth. (n.d.). Fmoc-Ala-OH∙H2O – An Fmoc-L-Amino acid for use in peptide synthesis. Retrieved January 3, 2026.
- RSC Publishing. (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt)
- Sigma-Aldrich. (n.d.). Fmoc-Ala-OH 95 35661-39-3. Retrieved January 3, 2026.
- ACS Publications. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved January 3, 2026.
- CBL Patras. (n.d.). This compound. Retrieved January 3, 2026.
Sources
- 1. csbio.com [csbio.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. bachem.com [bachem.com]
- 11. 肽偶联剂选择指南 [sigmaaldrich.com]
- 12. chempep.com [chempep.com]
- 13. HBTU - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 16. HATU - Wikipedia [en.wikipedia.org]
- 17. HATU - Enamine [enamine.net]
Application Notes and Protocols for Fmoc Deprotection of D-Alanine Residues
Introduction: The Strategic Role of D-Alanine and the Imperative of Stereochemical Fidelity
In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a well-established strategy to enhance pharmacological properties. D-alanine, the unnatural enantiomer of L-alanine, is frequently introduced into peptide sequences to confer resistance to enzymatic degradation by proteases, thereby extending the peptide's in vivo half-life and bioavailability.[1] However, the very stereochemistry that imparts these advantages presents a critical challenge during solid-phase peptide synthesis (SPPS), particularly during the repetitive base-labile removal of the Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.
The basic conditions required for Fmoc deprotection, most commonly employing piperidine, can facilitate the epimerization of the chiral α-carbon of the D-alanine residue, converting it to its L-enantiomer. This racemization event negates the primary purpose of incorporating D-alanine and can lead to a heterogeneous final product with diminished or altered biological activity. Consequently, the optimization and rigorous control of Fmoc deprotection conditions for D-alanine-containing peptides are of paramount importance to ensure the synthesis of a stereochemically pure and therapeutically effective molecule.
This technical guide provides a comprehensive overview of the mechanistic principles, standard and optimized protocols, and critical validation methods for the Fmoc deprotection of D-alanine residues. It is intended for researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, offering field-proven insights to maintain the stereochemical integrity of these crucial building blocks.
The Mechanism of Fmoc Deprotection and the Onset of Epimerization
The removal of the Fmoc group is a base-catalyzed β-elimination reaction. The process is initiated by the abstraction of the acidic proton on the C9 position of the fluorenyl ring system by a base, typically a secondary amine like piperidine.[2] This generates a carbanion, which is stabilized by the aromatic system. The unstable intermediate then undergoes elimination, releasing the free amine of the peptide, carbon dioxide, and the electrophilic dibenzofulvene (DBF). The excess piperidine in the reaction mixture acts as a scavenger, trapping the DBF to form a stable adduct, which is subsequently washed away.[]
The potential for epimerization of D-alanine arises from the basicity of the deprotection conditions. The α-proton of the amino acid residue is susceptible to abstraction by the base, leading to the formation of a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, resulting in a mixture of D- and L-alanine residues at that position in the peptide sequence.[4]
Several factors can influence the rate of epimerization, including the strength and concentration of the base, the reaction temperature, and the duration of exposure to the basic conditions. Therefore, a thorough understanding and control of these parameters are essential to minimize this detrimental side reaction.
Standard Protocol for Fmoc Deprotection of D-Alanine
This protocol describes a standard and widely used method for the Fmoc deprotection of a peptide-resin containing a D-alanine residue. It serves as a baseline from which optimizations can be made.
Materials:
-
Peptide-resin with N-terminal Fmoc-D-alanine
-
Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free N,N-dimethylformamide (DMF)
-
DMF (Peptide synthesis grade)
-
Dichloromethane (DCM) (Peptide synthesis grade)
-
Solid-phase peptide synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the synthesis vessel.
-
Solvent Removal: Drain the DMF from the vessel.
-
Initial Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture gently for 3 minutes at room temperature.
-
Solution Drainage: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution to the resin. Continue agitation for 15-20 minutes at room temperature.
-
Solution Drainage: Drain the deprotection solution.
-
Thorough Washing: Wash the resin extensively with DMF (5-7 cycles) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
-
Solvent Exchange: Wash the resin with DCM (2-3 cycles) and then with DMF (3 cycles) to prepare for the subsequent coupling step.
-
Confirmation of Deprotection (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) on a small sample of the resin to confirm the presence of a free primary amine. A positive test (blue color) indicates successful deprotection.[5]
Optimization Strategies to Mitigate D-Alanine Epimerization
For peptides where the stereochemical integrity of D-alanine is particularly critical or if analytical validation reveals significant epimerization with the standard protocol, the following optimization strategies should be considered.
Reduced Piperidine Concentration and Reaction Time
Prolonged exposure to strong basic conditions is a primary driver of epimerization. Reducing both the concentration of piperidine and the deprotection time can significantly minimize this side reaction.
-
Recommendation: Utilize a 5-10% (v/v) piperidine in DMF solution.
-
Time Adjustment: Shorten the second deprotection step to 5-10 minutes. It is crucial to validate the completeness of the deprotection under these milder conditions, as incomplete Fmoc removal can lead to deletion sequences.
Use of Alternative, Milder Bases
While piperidine is the most common deprotection reagent, other bases can be employed to create a less harsh deprotection environment.
-
Piperazine/DBU Cocktail: A solution of 5% piperazine and 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF has been shown to be a highly efficient and rapid deprotection reagent.[6] The use of DBU, a non-nucleophilic base, accelerates the Fmoc removal, allowing for shorter reaction times and potentially reducing the extent of epimerization. Piperazine acts as the scavenger for the DBF byproduct. For sequences prone to aspartimide formation, the addition of 1% formic acid to this cocktail can be beneficial.
Lowering the Reaction Temperature
Epimerization is a thermally activated process. Performing the deprotection at a reduced temperature can slow the rate of α-proton abstraction relative to the rate of Fmoc removal.
-
Recommendation: Conduct the deprotection steps at 0-5 °C by cooling the reaction vessel in an ice bath. Ensure that the viscosity of the solvent at lower temperatures does not impede efficient mixing and washing.
Data Presentation: A Comparative Overview of Deprotection Conditions
| Deprotection Reagent | Concentration (v/v in DMF) | Time | Temperature | Relative Epimerization Potential | Notes |
| Piperidine | 20% | 2 x 10-15 min | Room Temp | Standard | A robust starting point for most applications. |
| Piperidine | 5-10% | 2 x 5-10 min | Room Temp | Lower | Milder conditions; completeness of deprotection should be verified. |
| Piperazine / DBU | 5% / 2% | 2 x 1-3 min | Room Temp | Lower | Rapid deprotection; DBU is non-nucleophilic.[6] |
| Piperidine | 20% | 2 x 10-15 min | 0-5 °C | Lower | Reduced temperature can slow the rate of epimerization. |
Experimental Workflow Visualization
Caption: Workflow for Fmoc deprotection of D-alanine and subsequent validation of stereochemical integrity.
A Self-Validating System: Analytical Protocols for Quantifying Epimerization
To ensure the stereochemical purity of the final peptide, it is essential to have robust analytical methods to quantify the extent of D-alanine epimerization. This forms a crucial feedback loop for optimizing the deprotection conditions.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
This method involves the acid hydrolysis of the peptide followed by the separation of the resulting D- and L-alanine enantiomers on a chiral stationary phase.
1. Peptide Hydrolysis:
-
Place a small amount of the dried, cleaved peptide (approx. 1 mg) in a hydrolysis tube.
-
Add 1 mL of 6N HCl.
-
Seal the tube under vacuum and heat at 110 °C for 24 hours.
-
After cooling, open the tube, and evaporate the HCl under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the hydrolysate in a known volume of HPLC-grade water or a suitable buffer.
2. Chiral HPLC Analysis:
-
Column: A chiral column suitable for amino acid enantiomer separation (e.g., a macrocyclic glycopeptide-based column like Astec® CHIROBIOTIC® T).
-
Mobile Phase: A typical mobile phase is a mixture of water, methanol, and formic acid (e.g., 30:70:0.02 v/v/v). The exact composition should be optimized for the specific column used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of DL-alanine to determine the retention times of the D- and L-enantiomers.
-
Inject the prepared peptide hydrolysate.
-
Integrate the peak areas for D- and L-alanine.
-
Calculate the percentage of epimerization: % Epimerization = [Area(L-Ala) / (Area(D-Ala) + Area(L-Ala))] * 100.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) after Chiral Derivatization
This highly sensitive method involves derivatizing the amino acid enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column.
1. Peptide Hydrolysis:
-
Perform acid hydrolysis as described in the Chiral HPLC protocol.
2. Derivatization:
-
Evaporate the hydrolysate to dryness.
-
Add a solution of a chiral derivatizing agent (e.g., ethyl chloroformate and 2-chloropropanol) to the dried amino acid mixture.
-
Follow a validated protocol for the specific derivatizing agent to form the diastereomeric derivatives.
3. GC-MS Analysis:
-
Column: A standard non-chiral capillary column (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium.
-
Injection: Split or splitless injection, depending on the sample concentration.
-
Temperature Program: An optimized temperature gradient to ensure separation of the diastereomers.
-
MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity.
-
Procedure:
-
Inject a derivatized DL-alanine standard to identify the peaks corresponding to the D- and L-alanine diastereomers.
-
Inject the derivatized peptide hydrolysate.
-
Quantify the peak areas to determine the enantiomeric ratio, as described for the HPLC method.
-
Conclusion and Authoritative Recommendations
The successful incorporation of D-alanine into synthetic peptides is a balance between efficient Fmoc deprotection and the preservation of its stereochemical integrity. While standard conditions using 20% piperidine in DMF are often sufficient, the risk of epimerization necessitates a careful and considered approach.
-
Always start with a standard protocol (20% piperidine, 2 x 15 min) , but be prepared to optimize if the peptide sequence is known to be sensitive or if high stereochemical purity is paramount.
-
For sensitive sequences, proactively adopt milder conditions: Begin with a lower concentration of piperidine (e.g., 10%) and shorter deprotection times.
-
Implement a self-validating workflow: Routinely analyze the stereochemical purity of D-alanine-containing peptides using a validated chiral HPLC or GC-MS method. This data is invaluable for process optimization and ensuring batch-to-batch consistency.
-
Consider alternative bases for difficult cases: For peptides that show significant epimerization even under milder piperidine conditions, a switch to a piperazine/DBU cocktail can offer a rapid and less epimerization-prone alternative.
By adhering to these principles and protocols, researchers and drug development professionals can confidently synthesize D-alanine-containing peptides with the high degree of stereochemical purity required for their intended therapeutic applications.
References
-
MDPI. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
- Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(127), 104417–104425.
-
RSC Publishing. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Publishing. [Link]
-
PubMed. (2008). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. PubMed. [Link]
-
ResearchGate. (2025). (PDF) Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. ResearchGate. [Link]
-
ResearchGate. (2025). 1.1.3. Chiral separation of amino acids by gas chromatography. ResearchGate. [Link]
-
CAT. (n.d.). Analyses of amino acids, Enantiomeric purity. CAT. [Link]
-
Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2025). Deprotection. Wordpress. [Link]
-
UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
ResearchGate. (2025). Thermal Cleavage of the Fmoc Protection Group. ResearchGate. [Link]
-
MDPI. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI. [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
Oriental Journal of Chemistry. (2014). Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. Oriental Journal of Chemistry. [Link]
-
PubMed. (2021). Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility-Mass Spectrometry. PubMed. [Link]
-
PubMed. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. [Link]
-
ResearchGate. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate. [Link]
-
PubMed. (2015). Simultaneous Analysis of D-alanine, D-aspartic Acid, and D-serine Using Chiral High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to the Rat Plasma and Tissues. PubMed. [Link]
-
PubMed. (2024). Kinetic analysis of D-Alanine upon oral intake in humans. PubMed. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. Simultaneous analysis of D-alanine, D-aspartic acid, and D-serine using chiral high-performance liquid chromatography-tandem mass spectrometry and its application to the rat plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: A Practical Guide to the Incorporation of Fmoc-D-Ala-OH.H2O in Solid-Phase Peptide Synthesis
Abstract
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and materials science. D-amino acids, in particular, are of significant interest as they can confer remarkable resistance to proteolytic degradation, thereby enhancing the in vivo stability and bioavailability of peptide-based therapeutics.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of N-α-Fmoc-D-alanine monohydrate (Fmoc-D-Ala-OH.H2O) into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the mechanistic rationale behind protocol choices, provide detailed step-by-step methodologies, and offer field-proven insights for optimization and troubleshooting.
Introduction: The Significance of D-Amino Acid Integration
Peptides are promising therapeutic agents due to their high specificity and efficacy; however, their application is often limited by rapid degradation by endogenous proteases.[2] Natural proteases are stereospecific and primarily recognize L-amino acids.[3] By strategically substituting L-amino acids with their D-enantiomers, the resulting peptide backbone becomes a poor substrate for these enzymes, significantly increasing its circulation half-life and therapeutic potential.[1][4][5]
D-Alanine is a simple, non-functionalized D-amino acid that is ideal for introducing proteolytic stability without imparting significant steric hindrance or complex side-chain chemistry. This application note focuses on the practical aspects of incorporating this compound, a common building block for this purpose, using the robust and versatile Fmoc/tBu orthogonal protection strategy.[6][7]
Materials and Reagents
Core Reagents
-
Resin: Rink Amide or Wang resin (select based on desired C-terminus: amide or carboxylic acid).
-
Amino Acids: High-purity this compound and other required Fmoc-L-amino acids with acid-labile side-chain protection (e.g., Trt, Boc, OtBu).[8]
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP, optional, for difficult sequences).
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF. Alternatives like 2% DBU/5% Piperazine in NMP can be used to minimize side reactions like diketopiperazine formation.[9]
-
Coupling Reagents: See Table 1 for a comparative overview.
-
Activation Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) and appropriate scavengers (see Section 5).[10]
-
Precipitation/Washing: Ice-cold diethyl ether (Et₂O) or methyl t-butyl ether (MTBE).
Equipment
-
Automated or manual peptide synthesizer.
-
Reaction vessels with fritted filters.
-
Shaker/vortexer.
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis.[11][12]
-
Mass Spectrometer (e.g., ESI-MS) for identity confirmation.[13][14]
The SPPS Workflow: A Step-by-Step Protocol
The incorporation of Fmoc-D-Ala-OH follows the standard cycle of Solid-Phase Peptide Synthesis (SPPS), which involves the stepwise addition of amino acids to a growing chain anchored to a solid support.[15][16]
Caption: The core iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Resin Preparation
-
Swelling: Place the resin (e.g., 0.1 mmol scale) in a reaction vessel. Add DMF (approx. 10 mL/g resin) and allow it to swell for at least 30 minutes on a shaker. Proper swelling is critical for ensuring that reactive sites are accessible.[16]
-
Initial Deprotection: If starting with a pre-loaded Fmoc-amino acid resin, perform an initial Fmoc deprotection step as described below.
Step 1: Fmoc Deprotection
-
Drain the swelling solvent from the resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture for 3 minutes. Drain.
-
Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes. The Fmoc group is removed via a β-elimination mechanism, and the resulting dibenzofulvene byproduct is scavenged by piperidine.[6]
-
Drain the solution.
Step 2: Washing
Thoroughly wash the resin to remove all traces of piperidine and the dibenzofulvene-piperidine adduct, which would otherwise neutralize the subsequent coupling reaction.
-
Wash with DMF (5 times, 1 minute each).
-
Wash with DCM (2 times, 1 minute each).
-
Wash with DMF (3 times, 1 minute each).
Step 3: Coupling of this compound
The choice of coupling reagent is critical for ensuring a high-yield, racemization-free peptide bond formation.[17][18] While D-Alanine is not sterically hindered, using a highly efficient coupling reagent is always best practice. The uronium/aminium salt-based reagents like HBTU or HATU are highly recommended.
Protocol using HBTU/DIPEA:
-
In a separate vial, prepare the activation mixture. Dissolve this compound and HBTU in DMF. Add DIPEA. See Table 1 for recommended molar equivalents.
-
Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.
-
Drain the final wash solvent from the deprotected peptide-resin.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring (Optional but Recommended): Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the reaction is complete. A positive result (blue/purple beads) indicates free primary amines remain, and a second coupling is required.[16]
| Reagent | Molar Equivalents (vs. Resin) | Activation Time | Coupling Time | Key Considerations & Rationale |
| Fmoc-D-Ala-OH.H₂O | 3 - 5 | N/A | 1 - 2 hours | Excess ensures the reaction is driven to completion. |
| HBTU / HATU | 2.9 - 4.9 | 1 - 2 min | 1 - 2 hours | Highly efficient uronium/aminium salts that form an activated ester, minimizing racemization. HATU is often preferred for potentially difficult couplings.[18] |
| DIPEA / Collidine | 6 - 10 | 1 - 2 min | 1 - 2 hours | A non-nucleophilic base required to neutralize the protonated amine and facilitate the reaction. An excess is crucial for driving the reaction forward. |
| DIC / OxymaPure | 3 - 5 | 5 - 10 min | 2 - 4 hours | A carbodiimide-based method. Oxyma is a modern alternative to HOBt that suppresses racemization and is not explosive.[18] |
| Table 1: Recommended Reagent Concentrations and Rationale for this compound Coupling. |
Step 4: Final Washing & Iteration
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next cycle, starting again with Fmoc deprotection (Section 3.2).
Cleavage and Global Deprotection
Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin support, and all side-chain protecting groups must be removed. This is typically achieved in a single step using a strong acid cocktail containing TFA.[10][19]
The Role of Scavengers: During cleavage, acid-labile protecting groups (e.g., Trt from Histidine, Boc from Lysine) are released as reactive carbocations. These cations can re-attach to nucleophilic residues like Tryptophan or Methionine, creating unwanted byproducts. Scavengers are added to the cleavage cocktail to trap these reactive species.[10]
Caption: General workflow for peptide cleavage, deprotection, and isolation.
Selecting a Cleavage Cocktail
The composition depends on the amino acids in your sequence.
-
For peptides without sensitive residues (Cys, Met, Trp):
-
Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS).[20]
-
-
For peptides containing Trp, Met, or Cys:
-
Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).[21]
-
Cleavage Protocol
-
After the final synthesis cycle, wash the peptide-resin with DCM and dry it thoroughly under vacuum.
-
Prepare the chosen cleavage cocktail fresh in a well-ventilated fume hood.
-
Add the cocktail to the dried resin (approx. 10 mL per 0.1 mmol of resin).
-
Agitate gently at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add the TFA solution dropwise into a 10-fold volume of ice-cold diethyl ether or MTBE to precipitate the peptide.
-
Centrifuge to pellet the peptide, decant the ether, wash the pellet with cold ether twice, and dry the final product under vacuum.
Purification and Analysis
The crude peptide product will contain impurities from incomplete couplings (deletion sequences) or side reactions. Purification is essential to obtain a product of the required purity for biological assays.[22]
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[15][23] A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.[12]
-
Analysis:
-
Purity Assessment: Analytical RP-HPLC is used to determine the purity of the final product.
-
Identity Confirmation: Electrospray Ionization Mass Spectrometry (ESI-MS) or MALDI-TOF MS is used to confirm that the molecular weight of the purified peptide matches the theoretical mass of the target sequence.[13][24]
-
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency (Detected by Kaiser test or MS analysis shows deletion sequence) | 1. Inefficient activation. 2. Steric hindrance (less likely for D-Ala). 3. Peptide aggregation on resin. | 1. Double couple the D-Ala residue. 2. Switch to a more powerful coupling reagent like HATU or COMU.[18] 3. If aggregation is suspected, switch solvent to NMP or use chaotropic salts. |
| Racemization (Epimerization of D-Ala to L-Ala) | 1. Over-extended pre-activation time. 2. Use of a strong, non-hindered base. 3. Elevated temperature. | 1. Minimize pre-activation time; add activated mix to resin immediately. 2. Use a more hindered base like 2,4,6-collidine instead of DIPEA. 3. Ensure coupling is performed at room temperature.[25][26] |
| Low Yield After Cleavage | 1. Incomplete cleavage from the resin. 2. Peptide is soluble in precipitation solvent. | 1. Increase cleavage time to 4 hours or use a stronger cocktail. 2. After centrifugation, check the ether supernatant for your peptide. If present, evaporate the ether to recover the product.[27] |
| Unexpected Side Products (Detected by MS) | 1. Insufficient scavengers during cleavage. 2. Aspartimide formation if Asp residues are present. | 1. Ensure the correct cleavage cocktail is used based on the peptide sequence (e.g., use Reagent K for Trp-containing peptides).[10][21] 2. If Asp is present, consider using additives like HOBt in the deprotection solution to reduce aspartimide formation.[25] |
Conclusion
The successful incorporation of this compound into synthetic peptides is a straightforward yet powerful strategy for enhancing their therapeutic potential. By understanding the principles of SPPS, selecting appropriate, high-quality reagents, and following robust protocols, researchers can reliably synthesize D-amino acid-containing peptides. Careful attention to the coupling and cleavage steps, supported by rigorous purification and analysis, will ensure the production of high-purity unnatural peptides ready for downstream applications in research and drug development.
References
-
Agilent Technologies, Inc. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent. Retrieved from [Link]
-
Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. Journal of Peptide Research, 53(5), 528-535. Retrieved from [Link]
-
Agilent Technologies, Inc. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. Retrieved from [Link]
-
Methods in Molecular Biology. (n.d.). Purification of Synthetic Peptides by High Performance Liquid Chromatography. Springer Link. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–44. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]
-
Deng, C., & Xu, B. (2012). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Chemical Society Reviews, 41(13), 4808-4822. Retrieved from [Link]
-
Rozenski, J., Chaltin, P., Van Aerschot, A., & Herdewijn, P. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-987. Retrieved from [Link]
-
Zuo, K., et al. (2020). Low Fouling Peptides with an All (d) Amino Acid Sequence Provide Enhanced Stability against Proteolytic Degradation While Maintaining Low Antifouling Properties. Langmuir, 36(35), 10427–10436. Retrieved from [Link]
-
ResearchGate. (n.d.). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. Request PDF. Retrieved from [Link]
-
Wu, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11847–11855. Retrieved from [Link]
-
LifeTein. (2012). D-amino acid peptides to resist common proteases. LifeTein. Retrieved from [Link]
-
Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 19(8), 11956-11973. Retrieved from [Link]
-
ResearchGate. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Request PDF. Retrieved from [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Retrieved from [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769. Retrieved from [Link]
-
S. H. Gellman, et al. (2013). A general solid phase method for the synthesis of depsipeptides. Organic & Biomolecular Chemistry, 11, 4734-4740. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
Toth, M. J., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 329-335. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1193. Aapptec. Retrieved from [Link]
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec. Retrieved from [Link]
-
SciSpace. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. Retrieved from [Link]
-
-
(2025). New statistical method sharpens single-molecule fluorescence analysis. Retrieved from [Link]
-
-
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Retrieved from [Link]
-
American Peptide Society. (n.d.). Tips & Tricks. Retrieved from [Link]
-
eScholarship. (n.d.). Computational Mass Spectrometry: Algorithms for Identification of Peptides not Present in Protein Databases. Retrieved from [Link]
-
Agilent. (2020). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from [Link]
-
Rubakhin, S. S., & Sweedler, J. V. (2020). Recent Advances in Mass Spectrometry Analysis of Neuropeptides. The Journal of neurogenetics, 34(3-4), 416–430. Retrieved from [Link]
Sources
- 1. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lifetein.com [lifetein.com]
- 6. peptide.com [peptide.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 13. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. lcms.cz [lcms.cz]
- 16. scispace.com [scispace.com]
- 17. benchchem.com [benchchem.com]
- 18. bachem.com [bachem.com]
- 19. researchgate.net [researchgate.net]
- 20. peptide.com [peptide.com]
- 21. peptide.com [peptide.com]
- 22. agilent.com [agilent.com]
- 23. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 24. Recent Advances in Mass Spectrometry Analysis of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. peptide.com [peptide.com]
- 26. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. americanpeptidesociety.org [americanpeptidesociety.org]
Application Notes and Protocols for Automated Peptide Synthesis Using Fmoc-D-Ala-OH·H₂O
Abstract: The strategic incorporation of D-amino acids into peptide sequences is a cornerstone of modern therapeutic peptide design, offering enhanced proteolytic stability and unique conformational properties.[1][2][3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the successful automated solid-phase peptide synthesis (SPPS) of peptides containing D-Alanine, using the building block Fmoc-D-Ala-OH·H₂O. We will delve into the foundational principles of Fmoc-based SPPS, provide detailed, optimized protocols for automated synthesizers, explain the rationale behind key experimental choices, and offer troubleshooting guidance to ensure high-yield, high-purity synthesis of D-Alanine-containing peptides.
Introduction: The Rationale for Incorporating D-Alanine
Naturally occurring peptides are composed exclusively of L-amino acids, making them susceptible to rapid degradation by endogenous proteases.[1] This inherent instability severely limits their therapeutic potential by reducing their in-vivo half-life.[3][4] The substitution of an L-amino acid with its D-enantiomer, such as D-Alanine, is a powerful and widely adopted strategy to overcome this limitation. The peptide bonds adjacent to a D-amino acid residue are not recognized by most proteases, leading to a significant increase in metabolic stability.[2][4]
Beyond enhancing stability, the incorporation of D-Alanine can strategically modulate the peptide's secondary structure. D-amino acids can induce or stabilize specific conformations, such as β-turns, which can be critical for receptor binding and biological activity.[1][5] Therefore, mastering the incorporation of Fmoc-D-Ala-OH·H₂O is a critical skill for the synthesis of next-generation peptide therapeutics.
This guide focuses on the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy for SPPS, which has become the predominant method due to its milder reaction conditions compared to the Boc (tert-butyloxycarbonyl) strategy.[6][7] The Fmoc group is stable to acidic conditions used for side-chain deprotection, but is easily removed by a mild base, typically piperidine, allowing for an orthogonal protection scheme.[6][8]
Core Principles of Automated Fmoc-SPPS
Automated SPPS using the Fmoc strategy is a cyclical process where a peptide is assembled amino acid by amino acid on an insoluble polymer resin support.[9][10] The entire process, from resin preparation to the final cleavage of the peptide, involves a series of precisely controlled chemical steps.
The Solid Support (Resin)
The synthesis begins with a solid support, typically a polystyrene-based resin functionalized with a linker.[7] The choice of resin is dictated by the desired C-terminus of the final peptide.[7]
-
Wang Resin: Used to generate a C-terminal carboxylic acid.
-
Rink Amide Resin: Used to generate a C-terminal amide.
Before synthesis, the resin must be swelled in a suitable solvent, typically N,N-Dimethylformamide (DMF), to ensure that the reactive sites are accessible.[7][9]
The Fmoc-SPPS Cycle
The synthesis proceeds in a C-terminal to N-terminal direction through the repetition of two key steps for each amino acid to be added: Fmoc deprotection and amino acid coupling.[9][10]
-
Fmoc Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed to expose a free amine for the next coupling reaction. This is achieved by treating the resin with a solution of a secondary amine base, most commonly 20% piperidine in DMF. The mechanism is a base-catalyzed β-elimination, which produces the deprotected amine, carbon dioxide, and a dibenzofulvene (DBF) byproduct.[8][11] The excess piperidine acts as a scavenger for the reactive DBF, forming a stable adduct that is washed away.[6][8]
-
Amino Acid Coupling: The incoming Fmoc-D-Ala-OH·H₂O is activated and then reacted with the free amine on the resin-bound peptide chain to form a new peptide bond.[7] Activation of the carboxylic acid is necessary to convert it into a better electrophile. This is accomplished using a coupling reagent.[7]
The successful incorporation of each amino acid is critical, as incomplete reactions can lead to the formation of deletion sequences, which are difficult to separate from the target peptide.[12]
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier | Notes |
| Fmoc-D-Ala-OH·H₂O | Peptide Synthesis Grade | Major chemical suppliers | Store at 2-8°C. Confirm purity (>99%) by HPLC. |
| Resin (e.g., Rink Amide) | 100-200 mesh, ~0.5 mmol/g | Major chemical suppliers | Choose based on desired C-terminus. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Major chemical suppliers | Use amine-free, low water content DMF for best results.[13] |
| Piperidine | Peptide Synthesis Grade | Major chemical suppliers | Prepare 20% (v/v) solution in DMF fresh daily. |
| Coupling Reagents | |||
| HATU | Peptide Synthesis Grade | Major chemical suppliers | High efficiency, low racemization.[14] |
| HBTU | Peptide Synthesis Grade | Major chemical suppliers | A common and effective coupling reagent.[14] |
| DIC | Peptide Synthesis Grade | Major chemical suppliers | Cost-effective, used with an additive.[14] |
| Additives | |||
| HOBt | Peptide Synthesis Grade | Major chemical suppliers | Used with carbodiimides to suppress racemization.[15] |
| Base | |||
| DIPEA (DIEA) | Peptide Synthesis Grade | Major chemical suppliers | Use redistilled, high-purity grade. |
| Solvents for Washing | |||
| Dichloromethane (DCM) | ACS Grade | Major chemical suppliers | |
| Isopropanol (IPA) | ACS Grade | Major chemical suppliers | |
| Cleavage Cocktail Reagents | |||
| Trifluoroacetic Acid (TFA) | Reagent Grade, >99% | Major chemical suppliers | Highly corrosive. Handle in a fume hood.[16] |
| Triisopropylsilane (TIS) | Reagent Grade, >98% | Major chemical suppliers | Scavenger for carbocations.[17] |
| Water | HPLC Grade | Major chemical suppliers | |
| Precipitation Solvent | |||
| Diethyl Ether | Anhydrous, cold (-20°C) | Major chemical suppliers | Peroxide-free.[16] |
Detailed Protocols for Automated Synthesis
These protocols are designed for a standard 0.1 mmol scale synthesis on an automated peptide synthesizer. Adjust volumes and quantities accordingly for different scales.
Protocol 1: Resin Preparation and Swelling
-
Resin Loading: Place 200 mg of Rink Amide resin (~0.5 mmol/g loading) into the synthesizer's reaction vessel.
-
Swelling: Add 5 mL of DMF to the reaction vessel.
-
Agitation: Gently agitate the resin slurry for 60 minutes at room temperature to ensure complete swelling.[13]
-
Solvent Removal: Drain the DMF from the reaction vessel.
Protocol 2: The Automated Synthesis Cycle for Fmoc-D-Ala-OH·H₂O
This cycle is repeated for each amino acid in the sequence.
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes.
-
Drain the solution.
-
Repeat with a second 5 mL portion of 20% piperidine in DMF for 7-10 minutes to ensure complete removal.[18]
-
Drain the solution.
-
-
Washing Post-Deprotection:
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[18] This is a critical step to prevent side reactions.
-
-
Coupling of Fmoc-D-Ala-OH·H₂O:
-
Reagent Preparation: In a separate vial, prepare the activation solution:
-
Fmoc-D-Ala-OH·H₂O: 0.4 mmol (4 eq.)
-
HATU: 0.38 mmol (3.8 eq.)
-
DIPEA: 0.8 mmol (8 eq.)
-
Dissolve in 3 mL of DMF.
-
-
Pre-activation: Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitation: Agitate the reaction for 45-60 minutes at room temperature. While D-Alanine is not as sterically hindered as residues like Valine, ensuring sufficient coupling time is good practice.[17]
-
-
Washing Post-Coupling:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 5 mL) to remove excess reagents and byproducts.
-
-
Cycle Repetition: Repeat steps 1-4 for the next amino acid in the sequence until the full peptide is assembled.
Protocol 3: Final Cleavage and Deprotection
After the final amino acid has been coupled and its Fmoc group removed, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.
-
Resin Preparation:
-
Wash the final peptide-resin with DMF (3 x 5 mL).
-
Wash with DCM (3 x 5 mL) to prepare for the cleavage cocktail.
-
Dry the resin under a stream of nitrogen for 15 minutes.
-
-
Cleavage Cocktail Preparation:
-
CAUTION: Prepare the cleavage cocktail in a well-ventilated fume hood. TFA is highly corrosive.
-
Prepare a fresh "Reagent K" style cocktail, which is a robust general-purpose cleavage mixture.[19]
-
Composition: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-ethanedithiol (v/v).[19]
-
For a 0.1 mmol scale synthesis, prepare 10 mL of the cocktail.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin in the reaction vessel (or a separate cleavage vessel).
-
Agitate at room temperature for 2-3 hours.[19]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide into a 50 mL conical tube.
-
Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.
-
Add the TFA solution dropwise to a 50 mL tube containing 40 mL of ice-cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Incubate the tube at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the tube (e.g., 3000 x g for 5 minutes) to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with another 20 mL of cold diethyl ether, centrifuge, and decant again. Repeat this wash step twice more.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis: The crude peptide is now ready for purification by RP-HPLC and characterization by mass spectrometry.
Visualizing the Workflow and Chemistry
The Automated Fmoc-SPPS Cycle
Caption: Automated Fmoc-SPPS workflow for peptide synthesis.
Mechanism of Fmoc Deprotection
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. lifetein.com [lifetein.com]
- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. peptide.com [peptide.com]
The Strategic Role of Fmoc-D-Ala-OH·H₂O in the Synthesis of Conformationally Constrained Cyclic Peptides
Introduction: The Imperative for D-Amino Acids in Modern Peptide Therapeutics
In the landscape of contemporary drug discovery, cyclic peptides have emerged as a compelling class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained cyclic structure often imparts enhanced metabolic stability, improved receptor selectivity, and increased potency compared to their linear counterparts. A key strategy in the rational design of these molecules is the incorporation of non-proteinogenic amino acids, with D-amino acids playing a pivotal role. The substitution of a naturally occurring L-amino acid with its D-enantiomer can profoundly influence the peptide's physicochemical and pharmacological properties. This strategic substitution can induce specific secondary structures, such as β-turns, which can pre-organize the linear precursor into a conformation amenable to efficient cyclization.[1] Furthermore, the presence of D-amino acids renders the peptide backbone resistant to degradation by endogenous proteases, which are stereospecific for L-amino acids, thereby significantly enhancing the in vivo half-life of the therapeutic candidate.
Fmoc-D-Ala-OH·H₂O is a fundamental building block in the solid-phase peptide synthesis (SPPS) of such advanced cyclic peptides. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for a robust and orthogonal strategy for peptide chain elongation, while the D-configuration of the alanine residue provides the aforementioned strategic advantages. This technical guide provides an in-depth exploration of the application of Fmoc-D-Ala-OH·H₂O in the synthesis of cyclic peptides, detailing the underlying scientific principles, providing field-proven protocols, and offering insights into the characterization of the final cyclic products.
Physicochemical Properties and Handling of Fmoc-D-Ala-OH·H₂O
A thorough understanding of the starting material is paramount for reproducible and high-yield synthesis. The key properties of Fmoc-D-Ala-OH·H₂O are summarized below.
| Property | Value |
| CAS Number | 79990-15-1 |
| Molecular Formula | C₁₈H₁₇NO₄·H₂O |
| Molecular Weight | 329.35 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, and other common organic solvents used in SPPS. |
| Storage | Store at 2-8°C, protected from moisture. |
Handling Precautions: As with all fine chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling Fmoc-D-Ala-OH·H₂O. The compound should be handled in a well-ventilated area or a fume hood to avoid inhalation of the powder.
Core Workflow: From Linear Peptide Assembly to Cyclization
The synthesis of a cyclic peptide using Fmoc-D-Ala-OH·H₂O typically follows a multi-step process involving solid-phase peptide synthesis (SPPS) of the linear precursor, followed by a cyclization step. The general workflow is depicted below.
Figure 1: General workflow for the synthesis of a head-to-tail cyclic peptide.
Detailed Protocols and Methodologies
The following sections provide detailed, step-by-step protocols for the key stages of cyclic peptide synthesis incorporating Fmoc-D-Ala-OH·H₂O.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor
This protocol outlines the manual synthesis of a linear peptide on a 2-chlorotrityl chloride (2-CTC) resin, which is amenable to cleavage of the fully protected peptide for subsequent solution-phase cyclization.
Materials and Reagents:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.0 mmol/g loading)
-
Fmoc-protected amino acids (including Fmoc-D-Ala-OH·H₂O)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Kaiser test kit
Procedure:
-
Resin Swelling and First Amino Acid Loading:
-
Place the 2-CTC resin in a reaction vessel and swell in DCM for 30 minutes.
-
Drain the DCM. Dissolve the first Fmoc-amino acid (C-terminal residue) in DCM and add DIPEA (2 equivalents relative to the amino acid).
-
Add the amino acid solution to the resin and agitate for 2 hours.
-
Cap any unreacted sites on the resin by adding a solution of DCM/Methanol/DIPEA (17:2:1) and agitating for 30 minutes.
-
Wash the resin thoroughly with DCM and DMF.
-
-
Fmoc-Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Wash the resin extensively with DMF.
-
-
Amino Acid Coupling (including Fmoc-D-Ala-OH):
-
In a separate vial, dissolve the next Fmoc-amino acid (e.g., Fmoc-D-Ala-OH·H₂O, 3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
-
-
Peptide Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
-
Cleavage of the Protected Linear Peptide from Resin:
-
After the final amino acid has been coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a solution of acetic acid/trifluoroethanol/DCM (1:2:7) for 2 hours to cleave the protected peptide from the resin.
-
Filter the resin and collect the filtrate. Evaporate the solvent to obtain the crude protected linear peptide.
-
Protocol 2: Solution-Phase Head-to-Tail Cyclization
The success of the cyclization step is highly dependent on the peptide sequence and reaction conditions. The presence of a D-amino acid, such as D-alanine, can promote a turn-like conformation in the linear precursor, bringing the N- and C-termini into proximity and thus facilitating intramolecular cyclization over intermolecular oligomerization.
Materials and Reagents:
-
Crude protected linear peptide
-
DMF, anhydrous
-
DIPEA
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU
-
Diethyl ether, cold
Procedure:
-
High-Dilution Cyclization:
-
Dissolve the crude protected linear peptide in a large volume of anhydrous DMF to achieve a final concentration of approximately 1 mM. High dilution is critical to favor intramolecular cyclization.
-
Add DIPEA (3 equivalents relative to the peptide) to the solution.
-
In a separate vial, dissolve PyBOP or HATU (1.5 equivalents) in a small amount of DMF and add it dropwise to the peptide solution over several hours with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 12-24 hours.
-
-
Monitoring the Reaction:
-
Monitor the progress of the cyclization by taking small aliquots of the reaction mixture and analyzing them by LC-MS to observe the disappearance of the linear precursor and the appearance of the cyclic product.
-
-
Work-up and Final Deprotection:
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Treat the residue with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to remove all side-chain protecting groups.
-
Precipitate the crude cyclic peptide by adding cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and dry the peptide pellet.
-
The Influence of D-Alanine on Cyclization Efficiency: A Quantitative Perspective
The strategic placement of a D-amino acid can significantly enhance cyclization yields. While comprehensive comparative data is often sequence-dependent, published studies provide valuable insights. For example, the synthesis of a cyclic peptide analogue of Nocardiotide A, where an L-alanine was substituted with a D-alanine at the C-terminus, was hypothesized to improve the cyclization yield due to the D-amino acid inducing a more favorable conformation for cyclization.[2] In another study, the solution-phase cyclization of a linear peptide containing D-alanine resulted in a 22% yield.[3] A review on the synthesis of natural cyclic peptides also reported a case where a D-alanine containing cyclic peptide was obtained with an 8.9% yield after purification.[3]
| Peptide Type | Cyclization Strategy | Key Residues | Reported Yield |
| Nocardiotide A Analogue | Solution-Phase | C-terminal D-Ala | Improved yield hypothesized[2] |
| Mutanobactin D Analogue | Solution-Phase | D-Ala within sequence | 8.9% (after purification)[3] |
| Model Hexapeptide | Solution-Phase | D-Ala within sequence | 22% (cyclization step)[3] |
Table 1: Representative cyclization yields for peptides containing D-alanine.
Purification and Characterization of the Final Cyclic Peptide
The final crucial steps in the synthesis are the purification and rigorous characterization of the cyclic peptide to ensure its identity and purity.
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude cyclic peptide is typically purified using preparative RP-HPLC with a C18 column. A water/acetonitrile gradient containing 0.1% TFA is commonly employed. Fractions are collected and analyzed by analytical LC-MS to identify those containing the pure product.
Characterization by Mass Spectrometry and NMR
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the cyclic peptide, verifying its elemental composition. Tandem MS (MS/MS) can be used to obtain fragmentation patterns that, although more complex for cyclic peptides than linear ones, can provide structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are powerful tools for the complete structural elucidation of cyclic peptides. NMR can confirm the amino acid sequence, stereochemistry, and provide insights into the three-dimensional conformation of the peptide in solution.
Conclusion: A Versatile Tool for Advanced Peptide Design
Fmoc-D-Ala-OH·H₂O is an indispensable reagent for the synthesis of advanced cyclic peptides. Its incorporation offers a dual advantage: enhancing proteolytic stability and promoting efficient cyclization through conformational pre-organization. The protocols and principles outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to leverage the strategic benefits of D-alanine in the creation of novel and potent cyclic peptide therapeutics. The successful synthesis and characterization of these complex molecules pave the way for the development of next-generation drugs with improved pharmacokinetic and pharmacodynamic profiles.
References
- McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters, 32(52), 7679-7682.
- Ishida, H., et al. (2023). Recent highlights of the total synthesis of cyclic peptide natural products.
- Kurnia, D., et al. (2022).
- Davies, J. S. (2003). The cyclization of peptides and depsipeptides. Journal of Peptide Science, 9(8), 471-501.
-
ResearchGate. (2023). Review articles in CYCLIC PEPTIDES. Retrieved from [Link]
- Liu, C. F., & Tam, J. P. (2000). Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. Organic Letters, 2(22), 3469-3472.
- Isidro-Llobet, A., et al. (2019).
- Shaheen, F., et al. (2022).
-
The Synthesis of Cyclic Peptides. (n.d.). ResearchGate. Retrieved from [Link]
- Head-to-tail peptide cyclization: new directions and application to urotensin II and Nrf2. (2023). Frontiers in Molecular Biosciences, 10, 1119436.
- Kates, S. A., et al. (1998). Global Analysis of Peptide Cyclization Efficiency. Journal of the American Chemical Society, 120(22), 5623-5624.
-
Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Retrieved from [Link]
- Kim, D., & Lee, D. (2018). Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. Biomolecules & Therapeutics, 26(6), 553-562.
-
CEM Corporation. (n.d.). Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. Retrieved from [Link]
- McMurray, J. S., & Lewis, C. A. (1993). The synthesis of cyclic peptides using fmoc solid-phase chemistry and the linkage agent 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid. Tetrahedron Letters, 34(50), 8059-8062.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Oriental Journal of Chemistry. (2015). Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. Oriental Journal of Chemistry, 31(2), 735-741.
- Head-to-tail cyclization of side chain-protected linear peptides to recapitulate genetically-encoded cyclized peptides. (2022). Peptide Science, 114(3), e24254.
- Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. (2018). ACS Chemical Biology, 13(10), 2829-2838.
- White, C. J., & Yudin, A. K. (2011). Approaches for peptide and protein cyclisation.
Sources
Application Notes and Protocols for Solution-Phase Synthesis Utilizing Fmoc-D-Ala-OH·H₂O
Introduction: The Strategic Role of Solution-Phase Synthesis and Fmoc-D-Ala-OH·H₂O
In the landscape of peptide synthesis, solid-phase peptide synthesis (SPPS) has become a dominant methodology due to its efficiency and potential for automation.[1][2] However, solution-phase synthesis retains significant strategic importance, particularly for the large-scale production of shorter peptides, peptide fragments, and complex, modified peptides where purification and characterization of intermediates are critical. Solution-phase synthesis offers advantages in terms of scalability, cost-effectiveness for certain targets, and the ability to purify and fully characterize each intermediate, ensuring the highest purity of the final product.
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, favored for its base-labile nature, which allows for mild deprotection conditions orthogonal to the acid-labile side-chain protecting groups.[3][4] This guide focuses on the application of Fmoc-D-Ala-OH·H₂O, a hydrated form of the Fmoc-protected D-alanine, in solution-phase peptide synthesis. The incorporation of D-amino acids like D-alanine is a key strategy in drug development to enhance peptide stability against enzymatic degradation and to modulate biological activity.[5] The water of hydration in Fmoc-D-Ala-OH·H₂O is an integral part of its crystalline structure and can influence its solubility and handling characteristics.[6][7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Fmoc-D-Ala-OH·H₂O in solution-phase peptide synthesis. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss critical considerations for reaction monitoring and purification.
Core Principles: The Chemistry of Fmoc-Based Solution-Phase Synthesis
Successful solution-phase peptide synthesis hinges on two fundamental, alternating reactions: the formation of a peptide bond (coupling) and the removal of the temporary Nα-Fmoc protecting group (deprotection).
Carboxyl Group Activation and Peptide Bond Formation
The formation of a peptide bond requires the activation of the carboxylic acid of the incoming Fmoc-amino acid to make it susceptible to nucleophilic attack by the free amino group of the other amino acid or peptide fragment. A variety of coupling reagents have been developed to achieve this efficiently while minimizing side reactions, particularly racemization.[9]
Among the most effective and widely used coupling agents are uronium/aminium salts like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[10][11] HBTU, often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) and a tertiary base such as N,N-diisopropylethylamine (DIPEA), facilitates the rapid formation of an active ester intermediate.[10][12]
Mechanism of HBTU/HOBt Mediated Coupling:
-
The carboxylate of Fmoc-D-Ala-OH, formed by deprotonation with DIPEA, attacks the HBTU reagent.[13]
-
This leads to the formation of a highly reactive HOBt active ester.
-
The free amino group of the coupling partner then attacks the carbonyl carbon of the active ester, forming the tetrahedral intermediate.
-
Collapse of this intermediate results in the formation of the desired peptide bond and the release of HOBt.
The presence of HOBt is crucial as it suppresses racemization and can improve coupling efficiency.[10][14]
Caption: HBTU/HOBt mediated peptide coupling workflow.
Fmoc Group Deprotection
The removal of the Fmoc group is typically achieved via a base-catalyzed β-elimination mechanism.[15][16] The most common reagent for this purpose is a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][17]
Mechanism of Fmoc Deprotection:
-
Proton Abstraction: Piperidine, a secondary amine base, abstracts the acidic proton from the C9 position of the fluorene ring of the Fmoc group.[3][18]
-
β-Elimination: The resulting carbanion is stabilized by the aromatic fluorene system and rapidly undergoes elimination, leading to the cleavage of the C-O bond. This releases the free N-terminal amine of the peptide, carbon dioxide, and a reactive intermediate called dibenzofulvene (DBF).[3]
-
DBF Adduct Formation: The electrophilic DBF is immediately trapped by the excess piperidine in the reaction mixture to form a stable dibenzofulvene-piperidine adduct. This prevents the DBF from reacting with the newly liberated amino group of the peptide, which would otherwise lead to chain termination.[3]
The formation of this adduct can be monitored spectrophotometrically at around 301 nm to quantify the extent of deprotection.[3]
Caption: Mechanism of Fmoc deprotection using piperidine.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the coupling of Fmoc-D-Ala-OH·H₂O to an amino acid ester, followed by the deprotection of the resulting dipeptide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Fmoc-D-Ala-OH·H₂O | Peptide Synthesis Grade | e.g., Sigma-Aldrich, Bachem | Store at 2-8 °C.[19] |
| L-Phenylalanine methyl ester hydrochloride | ≥98% | Standard Supplier | |
| HBTU | ≥98% | Standard Supplier | |
| HOBt | ≥98% | Standard Supplier | |
| DIPEA | ≥99.5% (Peptide Synthesis Grade) | Standard Supplier | Store under inert gas. |
| Piperidine | ≥99% | Standard Supplier | Store under inert gas. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard Supplier | |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Supplier | |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | |
| 1 M Hydrochloric Acid (HCl) | Standard Supplier | ||
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | ||
| Saturated Sodium Chloride (NaCl) solution (Brine) | Prepared in-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Standard Supplier |
Protocol 1: Coupling of Fmoc-D-Ala-OH·H₂O with L-Phenylalanine Methyl Ester
This protocol describes the synthesis of the dipeptide Fmoc-D-Ala-L-Phe-OMe.
-
Preparation of the Amino Component:
-
In a round-bottom flask, dissolve L-Phenylalanine methyl ester hydrochloride (1.0 eq) in DMF.
-
Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and generate the free amine. Stir for 10-15 minutes at room temperature.
-
-
Activation of Fmoc-D-Ala-OH·H₂O:
-
In a separate flask, dissolve Fmoc-D-Ala-OH·H₂O (1.05 eq), HBTU (1.05 eq), and HOBt (1.05 eq) in DMF.
-
Add DIPEA (2.1 eq) to the solution and stir for 5-10 minutes at 0 °C (ice bath). This pre-activation step is crucial for efficient coupling.[12]
-
-
Coupling Reaction:
-
Add the activated Fmoc-D-Ala-OH solution to the flask containing the free amine of L-Phenylalanine methyl ester.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 2-4 hours).[20]
-
-
Work-up and Extraction:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This removes excess reagents and by-products.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
Protocol 2: Fmoc Deprotection of Fmoc-D-Ala-L-Phe-OMe
This protocol describes the removal of the Fmoc group to yield H-D-Ala-L-Phe-OMe.
-
Deprotection Reaction:
-
Dissolve the purified Fmoc-dipeptide (1.0 eq) in a 20% (v/v) solution of piperidine in DMF.
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the disappearance of the starting material by TLC or HPLC.[17]
-
-
Work-up and Isolation:
-
Concentrate the reaction mixture under high vacuum to remove the piperidine and DMF.
-
Co-evaporate the residue with toluene or another suitable solvent to azeotropically remove residual piperidine.
-
The resulting crude free-amine dipeptide can often be used directly in the next coupling step without further purification. If necessary, it can be purified by chromatography.
-
Monitoring and Characterization
Rigorous monitoring and characterization at each step are essential for a successful solution-phase synthesis.
| Technique | Application | Key Observations |
| Thin Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress. | Visualization of the consumption of starting materials and the formation of the product. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction completion and purity of isolated products.[23][24] | Provides accurate retention times and peak areas to assess purity and identify impurities.[24] |
| Mass Spectrometry (MS) | Confirmation of the molecular weight of intermediates and the final product. | Verification of the correct mass-to-charge ratio (m/z) for the expected compound.[23] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of synthesized peptides. | Provides detailed information about the chemical environment of protons and carbons, confirming the structure. |
Troubleshooting and Expert Insights
-
Incomplete Coupling: If the coupling reaction stalls, consider increasing the reaction time, adding a slight excess of the activated amino acid, or ensuring all reagents and solvents are anhydrous. The presence of water can hydrolyze the active ester.
-
Racemization: While HBTU/HOBt significantly minimizes racemization, it can still occur, especially with sensitive amino acids.[10] Maintaining a low reaction temperature during activation and coupling can help mitigate this.
-
Difficult Solubility: Some protected peptides may have poor solubility. It may be necessary to experiment with different solvent systems, such as adding a small amount of DCM or N-methyl-2-pyrrolidone (NMP).[4]
-
Purification Challenges: Oily products can be challenging to purify. Trituration with a non-polar solvent like diethyl ether or hexanes can sometimes induce solidification.
Conclusion
Solution-phase synthesis with Fmoc-D-Ala-OH·H₂O is a powerful and versatile methodology for the controlled and scalable production of D-amino acid-containing peptides. A thorough understanding of the underlying reaction mechanisms, coupled with meticulous execution of the protocols and diligent monitoring, is paramount to achieving high yields and purity. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully implement this important synthetic strategy in their drug discovery and development endeavors.
References
- Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Ingenta Connect. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis.
- YouTube. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry.
- Bentham Science Publishers. (2004, March 1). Analytical Methods for Solid Phase Peptide Synthesis.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- Benchchem. (n.d.). Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis.
- Benchchem. (n.d.). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
- YouTube. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
- NIH. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC.
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). (n.d.). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.
- ResearchGate. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis | Request PDF.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides.
- ChemicalBook. (2025, September 29). FMOC-Ala-OH | 35661-39-3.
- Biosynth. (n.d.). Analytical methods and Quality Control for peptide products.
- Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- MedchemExpress.com. (n.d.). Fmoc-D-Ala-OH | Amino Acid Derivative.
- Suzhou Highfine Biotech. (2025, April 17). Exploring the Diverse Functions of HBTU in Peptide Synthesis.
- Oxford Academic. (n.d.). Purification of large peptides using chemoselective tags.
- Sigma-Aldrich. (n.d.). Fmoc-D-Ala-OH Novabiochem 79990-15-1.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Advanced ChemTech. (n.d.). Fmoc-D-Ala-OH•H2O.
- Bachem Products. (n.d.). Fmoc-Ala-OH · H₂O.
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of H-Ala-D-Phe-Ala-OH.
- NIH. (2012, March 8). On the Hydration State of Amino Acids and Their Derivatives at Different Ionization States: A Comparative Multinuclear NMR and Crystallographic Investigation - PMC.
- ResearchGate. (n.d.). Effects of Fmoc-Ala-OH concentration on coupling reaction rate with 3....
- Guidechem. (2024, May 31). What is FMOC-ALA-OH - FAQ.
- Benchchem. (n.d.). An In-depth Technical Guide on the Synthesis and Purification of Fmoc-Ala-OH-1-13C.
- SciSpace. (n.d.). Gas phase hydration of amino acids and dipeptides: effects on the relative stability of zwitterion vs. canonical conformers.
- Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- Deliver Therapeutics. (2020, October 19). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries.
- PubChem. (n.d.). Fmoc-Ala-OH∙H2O – An Fmoc-L-Amino acid for use in peptide synthesis.
- ACS Combinatorial Science. (2020, October 19). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
- NIH. (n.d.). Fmoc-D-Ala-OH.H2O | C18H19NO5 | CID 53486450 - PubChem.
- ResearchGate. (n.d.). Gas phase hydration of amino acids and dipeptides: Effects on the relative stability of zwitterion vs. canonical conformers.
- Computational Biophysics Group. (n.d.). How protein hydration depends on amino acid composition, peptide conformation, and force fields.
- NIH. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).
- Reddit. (2021, June 4). What does it mean when an amino acid has hydrate next to its name. What does the water do to the amino acid?
Sources
- 1. Analytical Methods for Solid Phase Peptide Synthesis: Ingenta Connect [ingentaconnect.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. On the Hydration State of Amino Acids and Their Derivatives at Different Ionization States: A Comparative Multinuclear NMR and Crystallographic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. biophys.uni-saarland.de [biophys.uni-saarland.de]
- 9. bachem.com [bachem.com]
- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. youtube.com [youtube.com]
- 12. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. youtube.com [youtube.com]
- 16. total-synthesis.com [total-synthesis.com]
- 17. peptide.com [peptide.com]
- 18. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fmoc-D-Ala-OH Novabiochem 79990-15-1 [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. ajpamc.com [ajpamc.com]
- 22. benchchem.com [benchchem.com]
- 23. Analytical methods and Quality Control for peptide products [biosynth.com]
- 24. agilent.com [agilent.com]
Application Note: Monitoring the Coupling Efficiency of Fmoc-D-Ala-OH.H2O in Solid-Phase Peptide Synthesis
Introduction: The Critical Role of Coupling Monitoring in SPPS
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are constructed, enabling the routine assembly of complex sequences. The Fmoc/tBu strategy, in particular, has become a mainstay in both research and industrial settings. The success of this iterative process is fundamentally dependent on achieving near-quantitative yields at each coupling step. Failure to do so results in the accumulation of deletion sequences, which are often difficult to separate from the target peptide, leading to compromised purity and reduced overall yield.[1]
Fmoc-D-Ala-OH.H2O is a commonly used building block in peptide synthesis.[2][3] Alanine's small methyl side chain generally does not present significant steric hindrance, which often allows for efficient coupling.[2][4] However, factors such as peptide sequence, resin aggregation, and the quality of reagents can still lead to incomplete reactions.[4] Therefore, diligent monitoring of the coupling efficiency is a non-negotiable aspect of robust peptide synthesis. This application note provides a comprehensive guide to both qualitative and quantitative methods for monitoring the coupling of this compound, ensuring the highest probability of synthetic success.
Understanding the Coupling Reaction and Its Challenges
In Fmoc-based SPPS, the coupling reaction involves the formation of an amide bond between the free N-terminal amine of the growing peptide chain anchored to the solid support and the activated carboxyl group of the incoming this compound.[5]
Key Steps in the Coupling Process:
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed, typically with a solution of piperidine in DMF, to expose the free primary amine.[6]
-
Activation: The carboxylic acid of this compound is activated to facilitate nucleophilic attack by the resin-bound amine. Common activating agents include carbodiimides like DCC and DIC, and uronium/aminium salts such as HBTU, HATU, and HCTU.[7][8]
-
Coupling: The activated Fmoc-D-Ala-OH is added to the resin, and the reaction is allowed to proceed until all free amines have formed a peptide bond.
Even with a sterically unhindered amino acid like alanine, several factors can impede the coupling reaction:
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures on the resin, making the N-terminal amine inaccessible to the incoming activated amino acid.[4]
-
Reagent Quality: The purity and freshness of the this compound, coupling reagents, and solvents are paramount. Degraded reagents can lead to incomplete activation and side reactions.
-
Reaction Conditions: Sub-optimal temperature, reaction time, or solvent choice can negatively impact the kinetics of the coupling reaction.
Qualitative Monitoring: The Kaiser Test
The Kaiser test, or ninhydrin test, is a rapid and highly sensitive colorimetric assay for the detection of free primary amines on the resin.[9][10] It is an indispensable tool for real-time, in-process monitoring of coupling reactions.
Principle of the Kaiser Test
Ninhydrin reacts with primary amines to produce a deep blue or purple chromophore known as Ruhemann's purple.[10] The intensity of the color is directly proportional to the concentration of free amines on the resin beads.
Interpretation of Kaiser Test Results
The results of the Kaiser test provide a clear indication of the coupling reaction's completeness:
| Observation | Interpretation | Recommended Action |
| Intense blue beads and solution | Positive: Incomplete coupling. A significant number of free primary amines are present.[9] | Recouple with fresh reagents.[4] |
| Yellow or colorless beads and solution | Negative: Complete coupling. No detectable free primary amines.[9] | Proceed to the next deprotection step. |
| Reddish-brown color | Ambiguous: May indicate the presence of a secondary amine (e.g., proline) or a very low level of free primary amines.[11] | For D-Alanine coupling, this may suggest a nearly complete reaction. Consider extending the coupling time or proceeding with caution. |
It is important to note that the Kaiser test is not reliable for N-terminal proline residues, which are secondary amines.[9] For such cases, alternative tests like the isatin or chloranil test are recommended.[11]
Detailed Protocol: Kaiser Test
Reagents:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.[9]
-
Solution B: 80 g of phenol in 20 mL of ethanol.[9]
-
Solution C: 2 mL of a 0.001 M aqueous solution of potassium cyanide (KCN) diluted to 100 mL with pyridine.
Procedure:
-
Withdraw a small sample of resin beads (approximately 5-10 mg) from the reaction vessel after the coupling step.
-
Wash the resin beads thoroughly with DMF (3 x 1 mL) to remove any residual reagents.
-
Place the washed beads in a small glass test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.[10]
-
Observe the color of the beads and the solution.
Below is a workflow diagram for performing the Kaiser test and the subsequent decision-making process.
Caption: Workflow for Kaiser test monitoring and decision-making.
Troubleshooting Incomplete Coupling
If the Kaiser test indicates an incomplete coupling, the following steps should be taken:
-
Double Coupling: The most immediate and common solution is to perform a second coupling reaction with a fresh solution of activated this compound.[4]
-
Capping: If a second coupling fails to yield a negative Kaiser test, it is advisable to "cap" the unreacted amines.[4] This is typically done by acetylating the free amines with acetic anhydride, which prevents the formation of deletion sequences in subsequent steps.[9]
Quantitative Monitoring: HPLC Analysis
While the Kaiser test is an excellent qualitative tool, a quantitative assessment of coupling efficiency is often necessary for process development, troubleshooting difficult sequences, and ensuring the highest purity of the final peptide. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[12]
Principle of HPLC-Based Monitoring
This method involves cleaving a small aliquot of the peptide from the resin after the coupling reaction and analyzing the crude product by reverse-phase HPLC (RP-HPLC).[6] By comparing the peak area of the desired peptide with the peak area of the unreacted (deletion) sequence, the coupling efficiency can be accurately calculated.
Detailed Protocol: HPLC Analysis for Coupling Efficiency
1. Sample Preparation:
-
After the coupling reaction, take a small, known amount of resin (e.g., 5-10 mg).
-
Wash the resin thoroughly with DMF and then with a volatile solvent like dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile in water with 0.1% TFA).[12]
2. HPLC Conditions:
-
Column: A C18 reversed-phase column is typically used for peptide analysis.[12]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.[12]
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[12]
-
Gradient: A linear gradient from low to high concentration of Mobile Phase B is typically employed to elute peptides of varying hydrophobicity.
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV detection at 220 nm.
3. Data Analysis:
-
Identify the peaks corresponding to the desired full-length peptide and the deletion sequence (peptide without the newly coupled D-Alanine).
-
Calculate the coupling efficiency using the following formula:
Coupling Efficiency (%) = (Peak Area of Desired Peptide / (Peak Area of Desired Peptide + Peak Area of Deletion Sequence)) * 100
Expected Chromatographic Profile
The following diagram illustrates a typical workflow for quantitative HPLC analysis of coupling efficiency.
Caption: Workflow for quantitative HPLC analysis of coupling efficiency.
Advanced and Emerging Monitoring Techniques
While the Kaiser test and HPLC analysis are the most common methods, other techniques are available for monitoring SPPS:
-
UV-Vis Spectrophotometry: This method can be used to monitor the release of the dibenzylfulvene-piperidine adduct during the Fmoc deprotection step, which provides an indirect measure of the number of available coupling sites.[13][14]
-
Mass Spectrometry (MS): For a definitive analysis, a small amount of the peptide can be cleaved from the resin and analyzed by Mass Spectrometry to confirm the presence of the desired product and identify any deletion sequences.[4]
-
Real-time Monitoring Technologies: Newer automated peptide synthesizers may incorporate real-time monitoring techniques, such as measuring changes in resin bed volume, to assess reaction progress.[15]
Conclusion
The successful synthesis of high-purity peptides relies on a meticulous and systematic approach, with the monitoring of coupling efficiency being a cornerstone of this process. For the coupling of this compound, a combination of the rapid, qualitative Kaiser test for in-process checks and the robust, quantitative HPLC analysis for method development and troubleshooting provides a comprehensive strategy. By understanding the principles behind these methods and implementing them diligently, researchers, scientists, and drug development professionals can significantly enhance the reliability and success rate of their solid-phase peptide synthesis endeavors.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Fmoc-D-Val-OH Coupling in SPPS.
- BenchChem. (n.d.). Kaiser Test for Fmoc-Cha-OH Coupling: A Technical Support Guide.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Wang, K., et al. (2023). Monitoring the reaction process of Fmoc-D-Ala-OH in solid-phase synthesis of peptides with near infrared spectroscopy. Infrared Physics & Technology, 136, 105026.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Nowick Laboratory, UCI Department of Chemistry. (2020).
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 53486450.
- BenchChem. (n.d.). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.
- Semantic Scholar. (n.d.). INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES.
- Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
- BenchChem. (n.d.). Application Note: Monitoring the Coupling Efficiency of Boc-d-homoserine in Solid-Phase Peptide Synthesis.
- ResearchGate. (n.d.). Effects of Fmoc-Ala-OH concentration on coupling reaction rate with 3.
- BenchChem. (n.d.). A Comparative Guide to HPLC Analysis of Peptides: Modern vs. Classical Synthesis Approaches.
- Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. (2013).
- ChemicalBook. (2025). FMOC-Ala-OH.
- BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ACS Publications. (n.d.). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR.
- Indian Academy of Sciences. (n.d.). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides.
- PubMed Central. (n.d.). HPLC Analysis and Purification of Peptides.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis.
- Fmoc-Ala-OH∙H2O – An Fmoc-L-Amino acid for use in peptide synthesis. (n.d.).
- Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.
- Sigma-Aldrich. (n.d.). Fmoc-D-Ala-OH Novabiochem.
- Advanced ChemTech. (n.d.). Fmoc-D-Ala-OH•H2O.
- Baishixing Co.,Ltd. (n.d.). Fmoc-Ala-OH H2O.
- ResearchGate. (2019). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor.
- CHIMIA. (n.d.). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides.
- Activotec. (n.d.). Fmoc-Ala-OH.H20.
- Matrix Innovation. (n.d.). Fmoc-L-Ala-OH•H2O.
- RSC Publishing. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges.
- BenchChem. (n.d.). Technical Support Center: Managing Steric Hindrance in Fmoc-N-PEG24-acid Reactions.
- BenchChem. (n.d.). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
- ACS Omega. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis.
- National Center for Biotechnology Information. (n.d.). L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, hydrate (1:1). PubChem Compound Summary for CID 18528118.
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
- BenchChem. (n.d.). Addressing steric hindrance with bulky Pbf group in coupling reactions.
Sources
- 1. benchchem.com [benchchem.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. benchchem.com [benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. chempep.com [chempep.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Incorporation of Fmoc-D-Ala-OH·H₂O in Peptidomimetic Design
Abstract
Peptidomimetics represent a pivotal evolution in drug discovery, offering the therapeutic potential of peptides while overcoming their inherent limitations, such as susceptibility to proteolytic degradation. The incorporation of non-proteinogenic amino acids is a cornerstone of this strategy. This guide provides an in-depth exploration of Fmoc-D-Ala-OH·H₂O, a key building block for introducing D-alanine into peptide sequences. We will delve into the rationale behind its use, its impact on peptide structure and stability, and provide detailed protocols for its seamless integration into solid-phase peptide synthesis (SPPS) workflows. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of D-amino acid incorporation in the design of novel peptidomimetic therapeutics.
Introduction: The Rationale for D-Amino Acid Incorporation
Natural peptides, composed exclusively of L-amino acids, are often rapidly degraded by proteases in vivo, limiting their therapeutic efficacy. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with enhanced properties, such as improved metabolic stability and bioavailability.[1][2] A powerful and widely adopted strategy in peptidomimetic design is the substitution of L-amino acids with their D-enantiomers.
The introduction of a D-amino acid, such as D-alanine from Fmoc-D-Ala-OH·H₂O, confers significant resistance to enzymatic degradation.[3][4] Proteases are highly stereospecific enzymes that recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid disrupts this recognition, thereby extending the half-life of the peptide in a biological environment.[3][5] Beyond enhancing stability, the incorporation of D-amino acids can also induce specific conformational changes in the peptide backbone, which can be leveraged to fine-tune receptor binding affinity and selectivity.[4][6]
Fmoc-D-Ala-OH·H₂O is a strategically designed building block for this purpose, fully compatible with the widely used Fmoc-based solid-phase peptide synthesis (SPPS) methodology.[7][8]
Physicochemical Properties of Fmoc-D-Ala-OH·H₂O
A thorough understanding of the physicochemical properties of the building blocks is crucial for successful peptide synthesis.
| Property | Value | Reference |
| Chemical Name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrate | [9] |
| CAS Number | 79990-15-1 | [8][10][11][12] |
| Molecular Formula | C₁₈H₁₇NO₄·H₂O | [10] |
| Molecular Weight | 329.35 g/mol (311.33 g/mol anhydrous) | [8][10][12] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in DMF, NMP, and other polar organic solvents. Insoluble in water. | [11] |
| Melting Point | 113-123 °C | [8] |
Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-D-Ala-OH·H₂O into a peptide sequence follows the standard principles of Fmoc SPPS. This iterative process involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[13][14][15]
The fundamental steps of each cycle are:
-
Fmoc Deprotection: The removal of the temporary Nα-Fmoc protecting group from the resin-bound amino acid to expose a free amine.[7][16]
-
Amino Acid Activation and Coupling: The activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent coupling to the newly exposed amine on the resin, forming a new peptide bond.[14][17]
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts.[14]
This cycle is repeated until the desired peptide sequence is assembled. The final steps involve cleavage of the peptide from the resin and simultaneous removal of any side-chain protecting groups.[14][18]
The Mechanism of Fmoc Deprotection
The Fmoc group is cleaved under mild basic conditions, typically using a solution of a secondary amine, such as piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[16][19][20] The mechanism proceeds via a β-elimination reaction.[20]
Caption: Mechanism of Fmoc deprotection using piperidine.
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of Fmoc-D-Ala-OH·H₂O into a model peptide sequence using manual SPPS on a Rink Amide resin. This will result in a C-terminally amidated peptide upon cleavage.
Materials and Reagents
| Reagent | Recommended Grade | Notes |
| Rink Amide Resin | 100-200 mesh, ~0.5 mmol/g loading | |
| Fmoc-D-Ala-OH·H₂O | Peptide synthesis grade | |
| Other Fmoc-L-amino acids | Peptide synthesis grade | With appropriate side-chain protection (e.g., Boc, tBu, Trt) |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | |
| Dichloromethane (DCM) | ACS grade | |
| Piperidine | ACS grade | |
| Diisopropylethylamine (DIPEA) | Peptide synthesis grade | |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Peptide synthesis grade | Coupling reagent |
| Trifluoroacetic acid (TFA) | Reagent grade | |
| Triisopropylsilane (TIPS) | Reagent grade | Scavenger |
| HPLC-grade water | ||
| HPLC-grade acetonitrile | ||
| Diethyl ether | ACS grade, cold | For precipitation |
Protocol 1: Solid-Phase Peptide Synthesis
This protocol outlines a single coupling cycle for the incorporation of Fmoc-D-Ala-OH·H₂O.
1. Resin Preparation:
-
Place the desired amount of Rink Amide resin (e.g., 200 mg, 0.1 mmol scale) in a reaction vessel.
-
Swell the resin in DMF for at least 1 hour.[21]
2. N-terminal Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for 10-15 minutes.[7][21]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Coupling of Fmoc-D-Ala-OH·H₂O:
-
In a separate vial, dissolve Fmoc-D-Ala-OH·H₂O (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in a minimal amount of DMF.
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours. For sterically hindered couplings, reaction time may be extended or a more potent coupling reagent like COMU can be considered.[22][23]
-
Optional: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times), DCM (3 times), and then DMF (3 times).
5. Repeat:
-
Repeat steps 2-4 for each subsequent amino acid in the sequence.
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.
Protocol 2: Cleavage and Global Deprotection
This protocol is for cleaving the synthesized peptide from the resin and removing acid-labile side-chain protecting groups.
1. Resin Preparation:
-
After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
2. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail. A standard and effective non-malodorous cocktail is Reagent B: TFA/TIPS/H₂O (95:2.5:2.5 v/v/v).[24]
-
Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE) as TFA is highly corrosive.
3. Cleavage Reaction:
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[24]
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
4. Peptide Precipitation:
-
Reduce the volume of the TFA filtrate under a gentle stream of nitrogen.
-
Add the concentrated peptide solution dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers and cleaved protecting groups.
5. Drying:
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification and analysis.
Caption: Workflow for the final cleavage and deprotection of the synthetic peptide.
Purification and Characterization
The crude peptide product will contain impurities from incomplete reactions or side reactions. Therefore, purification is essential to obtain a product of the desired purity.[13][25]
Purification by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most common and effective method for purifying synthetic peptides.[13][26][27][28]
| Parameter | Typical Conditions |
| Column | C18 stationary phase |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | A linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes) |
| Detection | UV absorbance at 214 nm and 280 nm |
Protocol:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of Mobile Phase A, or a solution containing acetonitrile/water).
-
Filter the sample to remove any insoluble material.
-
Inject the sample onto the equilibrated RP-HPLC column.
-
Run the gradient and collect fractions corresponding to the major peak.
-
Analyze the collected fractions for purity by analytical HPLC and for identity by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.
Characterization Techniques
Confirming the identity and purity of the final peptidomimetic is a critical step.[29][30][31]
| Technique | Purpose |
| Analytical RP-HPLC | To determine the purity of the final product.[25][30] |
| Mass Spectrometry (MS) | To confirm the molecular weight and thus the identity of the peptide.[32] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed structural information, including confirmation of the presence and location of the D-alanine residue.[30][32] |
| Circular Dichroism (CD) Spectroscopy | To analyze the secondary structure of the peptidomimetic in solution.[30][32] |
Conclusion
Fmoc-D-Ala-OH·H₂O is an invaluable building block in the field of peptidomimetic design. Its strategic incorporation allows for the synthesis of peptides with enhanced proteolytic stability and modulated conformational properties. By following well-established Fmoc-SPPS protocols, researchers can efficiently create novel peptidomimetics with significant therapeutic potential. The detailed application notes and protocols provided herein serve as a comprehensive guide for the successful synthesis, purification, and characterization of D-alanine-containing peptides.
References
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available from: [Link]
-
Agilent. Efficient Purification of Synthetic Peptides at High and Low pH. Available from: [Link]
-
Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available from: [Link]
-
GenScript. Terminology of Antibody Drug for Fmoc Deprotection. Available from: [Link]
-
Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409. Available from: [Link]
-
Hancock, W. S., Bishop, C. A., Prestidge, R. L., Harding, D. R. K., & Hearn, M. T. W. (1978). High-pressure liquid chromatography of peptides and proteins II: The use of phosphoric acid in the analysis of underivatised peptides by reversed-phase high-pressure liquid chromatography. Journal of Chromatography A, 153, 391–398. Available from: [Link]
-
Organic Chemistry. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube. Available from: [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]
-
Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 58(11), 1775–1780. Available from: [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in Molecular Biology, 386, 3–35. Available from: [Link]
-
Yajima, H., Fujii, N., Funakoshi, S., Watanabe, T., Murayama, E., & Otaka, A. (1988). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Tetrahedron, 44(3), 805–819. Available from: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. Available from: [Link]
-
DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Available from: [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]
-
Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(23), 8874–8877. Available from: [Link]
-
bioRxiv. (2025). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. Available from: [Link]
-
Wang, H., & Xu, B. (2014). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. ACS Chemical Neuroscience, 5(10), 877–884. Available from: [Link]
-
Marchesan, S., & Vargiu, A. V. (2015). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current Topics in Medicinal Chemistry, 15(22), 2243–2250. Available from: [Link]
-
Cringoli, M. C., & Marchesan, S. (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems. In Peptide-based Biomaterials (pp. 174-216). Royal Society of Chemistry. Available from: [Link]
-
Miller, M. J., & Malouin, F. (1993). Synthesis of D-alanyl-D-alanine dipeptide isosteres and cephalosporin prodrugs. Accounts of Chemical Research, 26(5), 241–248. Available from: [Link]
-
AAPPTec Peptides. Cleavage Cocktails; Reagent B. Available from: [Link]
-
Al-Warhi, T., El-Faham, A., & Albericio, F. (2018). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 5, 1243–1250. Available from: [Link]
-
Itoh, Y., & Oishi, S. (2021). Visualized and Quantitative Conformational Analysis of Peptidomimetics. ACS Omega, 6(40), 26265–26274. Available from: [Link]
-
N-Methyl-D-Alanine. (2025). Exploring the Applications of N-Methyl-D-Alanine in Peptide Synthesis. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Fmoc-D-Ala-OH.H2O. PubChem. Available from: [Link]
-
D'Addio, S. M., et al. (2016). New and Evolving Techniques for the Characterization of Peptide Therapeutics. Journal of Pharmaceutical Sciences, 105(9), 2649–2661. Available from: [Link]
-
AAPPTec Peptides. Fmoc-D-Ala-OH [79990-15-1]. Available from: [Link]
-
Intertek. Peptide Characterisation Supporting Peptide Drug Development. Available from: [Link]
-
Patel, A., & Patel, R. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 11(2), 101-112. Available from: [Link]
-
Patel, A., & Patel, R. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Available from: [Link]
-
Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Fmoc solid-phase peptide synthesis. Future Medicinal Chemistry, 2(8), 1377–1397. Available from: [Link]
-
Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 12(3), 292–299. Available from: [Link]
-
Activotec. Fmoc-Ala-OH.H20 - CAS# 35661-39-3. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc-D-Ala-OH Novabiochem 79990-15-1 [sigmaaldrich.com]
- 9. This compound | C18H19NO5 | CID 53486450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. advancedchemtech.com [advancedchemtech.com]
- 11. FMOC-D-alanine | 79990-15-1 [amp.chemicalbook.com]
- 12. peptide.com [peptide.com]
- 13. agilent.com [agilent.com]
- 14. peptide.com [peptide.com]
- 15. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 16. genscript.com [genscript.com]
- 17. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 18. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 19. total-synthesis.com [total-synthesis.com]
- 20. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.uci.edu [chem.uci.edu]
- 22. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 23. benchchem.com [benchchem.com]
- 24. peptide.com [peptide.com]
- 25. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 26. agilent.com [agilent.com]
- 27. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 28. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 29. New and Evolving Techniques for the Characterization of Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Analytical techniques for peptide-based drug development: Characterization, stability and quality control [ijsra.net]
- 32. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
Troubleshooting & Optimization
Technical Support Center: Fmoc-D-Ala-OH.H₂O Coupling Efficiency
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the coupling of Fmoc-D-Ala-OH.H₂O, a building block that can present unique challenges. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and extensive field experience to help you navigate these complexities and achieve optimal synthesis outcomes.
Introduction: The Challenge of Coupling Fmoc-D-Ala-OH
Fmoc-D-Ala-OH is a crucial building block for introducing D-alanine into peptide sequences, which can be critical for enhancing peptide stability against enzymatic degradation or for specific conformational requirements. However, researchers often encounter lower-than-expected coupling efficiencies with this amino acid. Several factors contribute to this issue, including steric hindrance, the potential impact of the water of hydration, and on-resin aggregation. This guide provides a structured approach to diagnosing and resolving these problems.
Troubleshooting Guide
This section addresses specific issues you might encounter during the coupling of Fmoc-D-Ala-OH.H₂O in a question-and-answer format.
Q1: My Kaiser test is positive (blue/purple beads) after a standard coupling protocol with Fmoc-D-Ala-OH. What is the primary cause and what should I do?
A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying incomplete coupling.[1] The most likely cause is that the reaction has not gone to completion due to the inherent challenges of coupling a D-amino acid.
Immediate Action: Perform a Double Coupling.
If the initial coupling is incomplete, the most straightforward solution is to perform a second coupling.[1][2] This involves draining the reaction vessel and adding a fresh solution of activated Fmoc-D-Ala-OH. This provides a renewed excess of the activated amino acid to drive the reaction to completion.
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid (e.g., using HATU)
-
First Coupling:
-
Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the Fmoc-D-Ala-OH (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
Wash the resin with DMF.
-
Perform a Kaiser test on a small sample of resin beads.
-
-
Second Coupling (if Kaiser test is positive):
-
Repeat the activation and coupling steps with a fresh solution of activated amino acid.
-
After the second coupling, wash the resin thoroughly and perform another Kaiser test to confirm completion (yellow beads).
-
Q2: I've performed a double coupling, but the coupling efficiency is still low. What are my next steps?
If a double coupling is insufficient, you should consider optimizing your coupling reagent and reaction conditions.
Recommendations:
-
Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents like DCC and DIC are often not potent enough for sterically demanding couplings.[2] Aminium/uronium salts (e.g., HATU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[2][3] COMU is another excellent choice due to its high efficiency and improved safety profile.[4]
-
Extend the Coupling Time: Steric hindrance slows down the reaction rate.[2] Increasing the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight, can significantly improve the yield.[1][2]
-
Elevate the Temperature: Gently heating the reaction (e.g., to 30-40°C) can help overcome the activation energy barrier. However, this should be done with caution to minimize the risk of racemization.[1][2] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method for driving difficult couplings to completion quickly.[2]
Q3: My peptide sequence contains several hydrophobic residues, and I'm seeing poor swelling of the resin. Could this be affecting my Fmoc-D-Ala-OH coupling?
Yes, absolutely. Poor resin swelling is a classic sign of on-resin peptide aggregation.[5][6] Aggregation, driven by interchain hydrogen bonding of hydrophobic sequences, can physically block access of the activated amino acid to the N-terminus of the growing peptide chain, leading to incomplete coupling.[1][5]
Solutions for Aggregation:
-
Change the Solvent: N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and can be more effective at disrupting secondary structures.[2] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[2][7]
-
Incorporate Chaotropic Agents: Adding salts like LiCl to the coupling reaction can disrupt hydrogen bonds and reduce aggregation.[7][8]
-
Use Structure-Disrupting Dipeptides: Proactively incorporating pseudoproline dipeptides or Dmb-dipeptides every 5-6 residues in aggregation-prone sequences can prevent the formation of secondary structures.[7]
Frequently Asked Questions (FAQs)
Q1: How does the ".H₂O" (water of hydration) in Fmoc-D-Ala-OH.H₂O affect the coupling reaction?
The water of hydration can potentially reduce coupling efficiency by reacting with the activated amino acid ester, hydrolyzing it back to the carboxylic acid before it can couple to the peptide chain. While the impact may be minor with a large excess of reagents, for difficult couplings, it's a factor to consider.
Best Practices:
-
Ensure Anhydrous Conditions: Use high-purity, anhydrous solvents (DMF, NMP) for the coupling reaction.
-
Consider Using the Anhydrous Form: If persistent issues arise, using the anhydrous form of Fmoc-D-Ala-OH, if available, can eliminate this variable.
-
Pre-activation: A short pre-activation time (1-5 minutes) allows the coupling reagent to fully activate the amino acid before its introduction to the resin, which can mitigate some of the effects of residual water.
Q2: What are the best coupling reagents for D-amino acids and other sterically hindered residues?
The choice of coupling reagent is critical for the success of coupling sterically hindered amino acids. The table below summarizes some of the most effective options.
| Coupling Reagent | Class | Key Advantages |
| HATU, HCTU | Aminium/Uronium | Highly reactive, fast kinetics, effective for hindered couplings.[1][2][3] |
| PyBOP, PyAOP | Phosphonium | Efficient and less prone to racemization. PyAOP is particularly good for hindered residues.[2][9] |
| COMU | Aminium/Uronium | Efficiency comparable to HATU, with a better safety profile (non-explosive byproducts).[4] |
| DIC/OxymaPure | Carbodiimide/Additive | A safer and more soluble alternative to DIC/HOBt, reducing racemization.[4] |
Q3: Can I use the same protocol for Fmoc-L-Ala-OH and Fmoc-D-Ala-OH?
While the fundamental chemistry is the same, you should anticipate that Fmoc-D-Ala-OH may require more forcing conditions due to potential differences in how the D-enantiomer interacts with the growing L-amino acid peptide chain on the resin. It is prudent to start with a more robust protocol (e.g., using a uronium-based coupling agent and being prepared for a double coupling) when incorporating Fmoc-D-Ala-OH, rather than starting with a standard protocol that might be sufficient for Fmoc-L-Ala-OH.
Visualizing the Process
Troubleshooting Workflow for Low Coupling Efficiency
Caption: A logical workflow for troubleshooting low coupling yield.
Mechanism of HATU Activation
Caption: Activation of a carboxylic acid using HATU to form a reactive ester.
References
-
Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(22), 8561–8566. [Link]
-
ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
RSC Publishing. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Fmoc solid-phase peptide synthesis: a practical approach. Nature protocols, 2(12), 3247–3256. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Racemization of D-Alanine in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the racemization of D-alanine during peptide synthesis. Maintaining stereochemical integrity is paramount, as the introduction of an L-alanine impurity can drastically alter a peptide's structure, biological activity, and therapeutic efficacy.[1][2][3] This resource is designed to help you understand the root causes of this issue and implement effective, field-proven strategies to ensure the chiral purity of your D-alanine-containing peptides.
Understanding the Core Problem: The Mechanism of Racemization
Before troubleshooting, it's crucial to understand why racemization happens. During peptide bond formation, the carboxylic acid of the incoming amino acid must be "activated" to react with the N-terminal amine of the peptide chain. This activation is the critical step where stereochemical integrity can be lost.[4][5]
There are two primary mechanisms for racemization:
-
Oxazolone (Azlactone) Formation: This is the most common pathway.[2][6] The activated carboxyl group of an N-protected amino acid can cyclize to form a planar oxazolone intermediate. The proton on the alpha-carbon (Cα-H) of this intermediate is acidic and can be removed by a base. The resulting planar structure loses its chirality, and when the proton is added back, it can happen from either side, leading to a mixture of D- and L-enantiomers.[3][5][6]
-
Direct Enolization (Direct Cα-H Abstraction): A strong base can directly remove the proton from the alpha-carbon of the activated amino acid, forming a planar enolate intermediate.[5][6] Reprotonation then leads to racemization.
Urethane-based protecting groups like Fmoc and Boc are specifically designed to suppress the oxazolone mechanism, which is why they are standard in modern peptide synthesis.[7] However, under certain conditions, racemization can still occur.
Caption: Primary racemization pathway via an oxazolone intermediate.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of D-alanine-containing peptides.
Q1: Why is D-alanine susceptible to racemization?
A1: Like all chiral amino acids (except glycine), D-alanine has a proton on its alpha-carbon that can be abstracted under basic conditions once the carboxyl group is activated. While not as notoriously prone to racemization as residues like Cysteine (Cys) or Histidine (His), the conditions used in solid-phase peptide synthesis (SPPS), especially with certain reagents and elevated temperatures, can be sufficient to cause partial conversion to L-alanine.[2][3][6]
Q2: How do coupling reagents influence the racemization of D-alanine?
A2: The choice of coupling reagent is a critical factor.[3]
-
Onium Salts (HBTU, HATU, HCTU): These are highly efficient and fast but can promote racemization, particularly with extended pre-activation times in the presence of base.[8][9] HATU is generally considered to have a lower racemization risk than HBTU.[9]
-
Carbodiimides (DCC, DIC): When used alone, these reagents can cause significant racemization.[10][11] However, when used in combination with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure®, the risk is substantially minimized.[4][10][11] The combination of DIC with an additive is often the go-to method for coupling racemization-prone residues.[11]
Q3: What is the role of additives like HOBt, HOAt, and Oxyma?
A3: These additives are racemization suppressants.[3][4] When a carbodiimide like DIC is used, it first activates the amino acid. This activated intermediate is highly reactive and prone to racemization. Additives react with this intermediate to form a more stable, less reactive active ester (e.g., an OBt or Oxyma ester).[4][10] This new intermediate is still reactive enough to form the peptide bond but is significantly less likely to form an oxazolone, thereby preserving the stereochemistry.[4]
Q4: Does the base used during coupling affect racemization?
A4: Absolutely. The strength and steric hindrance of the base play a major role.[4]
-
N,N-Diisopropylethylamine (DIEA): Widely used but its strong basicity can promote proton abstraction from the alpha-carbon, increasing racemization risk.
-
N-Methylmorpholine (NMM): A weaker base than DIEA, often preferred for sensitive couplings to minimize racemization.[11]
-
2,4,6-Collidine: A sterically hindered base that can also reduce racemization compared to DIEA.[4][12]
Q5: Can high temperatures, such as in microwave-assisted SPPS, increase racemization?
A5: Yes, elevated temperatures accelerate reaction rates, including the rate of racemization. While microwave SPPS is highly efficient, it's crucial to control the temperature, especially during the coupling of sensitive amino acids.[13] For residues known to be susceptible to racemization, lowering the coupling temperature (e.g., to 50°C) or performing that specific coupling step at room temperature can be a beneficial strategy.[12]
Troubleshooting Guide: High L-Alanine Impurity Detected
This guide provides a systematic approach to diagnosing and solving issues with D-alanine racemization.
Caption: A systematic workflow for troubleshooting D-alanine racemization.
Problem: Chiral HPLC or LC-MS analysis of the final peptide shows a significant diastereomeric impurity corresponding to the incorporation of L-alanine instead of D-alanine.
Step 1: Initial Checks & Verification
-
Verify Raw Material Purity: Before altering your synthesis protocol, confirm the enantiomeric purity of your Fmoc-D-Ala-OH stock. An impure starting material is the simplest explanation. This can be done using chiral HPLC or by derivatizing the amino acid and analyzing it by GC.
-
Check Reagent Age and Storage: Coupling reagents, especially onium salts, can degrade over time. Bases like DIEA can pick up impurities. Ensure you are using fresh, high-quality reagents and properly dried solvents (DMF).
Step 2: Protocol Optimization
If raw materials are pure, the issue lies within the synthesis protocol. Address the most likely causes first.
| Potential Cause | Recommended Action & Explanation |
| Aggressive Coupling Chemistry | Action: Switch from onium salt reagents (HBTU, HATU) to a carbodiimide/additive combination like DIC/OxymaPure® or DIC/HOBt .[11] Causality: This combination forms a less reactive, more stable active ester intermediate that is significantly less prone to cyclizing into a racemization-prone oxazolone.[4][10] |
| Excessive Base Strength/Time | Action 1: Replace DIEA with a weaker base like N-Methylmorpholine (NMM) .[11] Action 2: Avoid prolonged pre-activation. Instead of mixing the amino acid, coupling reagent, and base before adding to the resin, use an in-situ activation protocol where the reagents are added sequentially or simultaneously to the resin. Causality: Reducing the basicity and the time the amino acid spends in its highly activated state minimizes the opportunity for the Cα-H to be abstracted.[4] |
| Elevated Temperature | Action: If using microwave-assisted synthesis, reduce the coupling temperature for the D-alanine residue to ≤ 50°C .[12] If possible, perform this single coupling step at room temperature. Causality: Lowering the kinetic energy of the system slows down all reactions, including the undesired racemization pathway.[12][13] |
Analytical Methods for Quantifying Racemization
A self-validating protocol requires robust analytical methods to accurately measure the level of racemization.
| Method | Principle | Advantages | Considerations |
| Chiral HPLC | Utilizes a chiral stationary phase that interacts differently with the desired peptide and its diastereomer, resulting in different retention times.[14] | High resolution and sensitivity; can analyze the intact peptide. | Requires method development to find the right column and mobile phase. |
| LC-MS | Can often separate diastereomers chromatographically. The mass spectrometer confirms the identity of the peaks as isomers (same mass). | Provides mass confirmation, which is crucial for complex mixtures. | Separation is not guaranteed and depends on the peptide sequence and LC conditions. |
| Amino Acid Analysis (AAA) with Derivatization | The peptide is hydrolyzed back to its constituent amino acids. The amino acids are then derivatized with a chiral reagent (e.g., Marfey's reagent) and analyzed by HPLC, or analyzed directly by GC on a chiral column.[15][16] | Highly accurate and quantitative for determining the D/L ratio of a specific amino acid.[15] | The hydrolysis step itself can induce a low level of racemization, which must be accounted for using controls (e.g., hydrolysis in DCl/D₂O).[15] |
| Capillary Electrophoresis (CE) | Separates charged isomers based on their differential migration in an electric field, often with a chiral selector added to the buffer.[14][17] | Very high resolution, often exceeding HPLC. Requires minimal sample.[14][17] | Less common instrumentation in some labs. Method can be sensitive to small changes in buffer pH.[17] |
Protocol: General Chiral HPLC Analysis of a Peptide
-
Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of ~1 mg/mL.
-
Column Selection: Choose a chiral stationary phase column suitable for peptides (e.g., a protein-based or macrocyclic antibiotic-based column).
-
Mobile Phase: Typically a mixture of an organic modifier (like acetonitrile or isopropanol) and a buffered aqueous phase. The exact composition and gradient must be optimized.
-
Analysis: Inject the sample and run the optimized method. The desired peptide (containing D-Ala) and the diastereomeric impurity (containing L-Ala) should appear as two distinct, separable peaks.
-
Quantification: Integrate the peak areas to determine the percentage of the undesired diastereomer, which corresponds to the level of racemization.
References
-
Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. (2023). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Optimizing Peptide Purity: The Advantage of Low Racemization Coupling Agents. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (2018). ResearchGate. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Epimerisation in Peptide Synthesis. (2023). MDPI. Retrieved from [Link]
-
Racemization in peptide synthesis. (2015). Slideshare. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025). DilunBio. Retrieved from [Link]
-
Racemization in Peptide Synthesis. Mechanism-specific Models. (1967). RSC Publishing. Retrieved from [Link]
-
Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis. (2006). Semantic Scholar. Retrieved from [Link]
-
Validation of determination of optical purity of peptides. (n.d.). CAT. Retrieved from [Link]
-
Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. (1996). PubMed. Retrieved from [Link]
-
Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. (2025). ResearchGate. Retrieved from [Link]
-
Racemization in stepwise solid-phase peptide synthesis at elevated temperature. (2025). ResearchGate. Retrieved from [Link]
-
The use of D-amino acids in peptide design. (2012). ResearchGate. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. file.globalso.com [file.globalso.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. cat-online.com [cat-online.com]
- 16. researchgate.net [researchgate.net]
- 17. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aggregation Issues in Peptides Containing Fmoc-D-Ala-OH
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide aggregation, specifically in sequences incorporating Fmoc-D-Ala-OH. Here, we delve into the underlying causes of these issues and provide comprehensive, field-proven troubleshooting strategies to ensure the successful synthesis of your target peptide.
Introduction: The Duality of D-Alanine in Peptide Synthesis
The incorporation of D-amino acids, such as D-Alanine, into a peptide sequence is a common strategy to enhance enzymatic stability.[1] However, its effect on peptide aggregation during SPPS is not always straightforward. Depending on the sequence context, D-Alanine can either be a powerful tool to disrupt aggregation or an unwitting contributor to it.
Aggregation is the self-association of growing peptide chains on the solid support, primarily driven by the formation of intermolecular hydrogen bonds that lead to stable β-sheet structures.[2] This can render the N-terminus of the peptide chain inaccessible, resulting in failed coupling and deprotection steps.[3]
The introduction of a D-amino acid can disrupt the regular hydrogen bonding pattern required for β-sheet formation, thereby mitigating aggregation.[1] Conversely, in certain hydrophobic sequences, the conformational change induced by D-Alanine might expose aggregation-prone regions or facilitate alternative intermolecular interactions, paradoxically promoting aggregation.[1] It is also crucial to distinguish true aggregation from incomplete coupling due to the steric hindrance that can be associated with D-amino acids.[4][5]
This guide will help you diagnose the root cause of your synthesis problems and implement effective solutions.
Frequently Asked Questions (FAQs)
Q1: What are the tell-tale signs of on-resin peptide aggregation?
A1: The most common indicators of aggregation during SPPS include:
-
Poor Resin Swelling: The peptide-resin matrix may fail to swell adequately or even appear to shrink.[2][6]
-
Incomplete Fmoc Deprotection: The piperidine solution may have difficulty accessing the Fmoc group, leading to its incomplete removal. This can be observed through a positive Kaiser test after the deprotection step.[2] Slow deprotection kinetics are a clear sign of aggregation.[7]
-
Failed Coupling Reactions: The incoming activated amino acid cannot efficiently reach the free N-terminus of the growing peptide chain, resulting in low coupling efficiency and deletion sequences in the final product.[2]
-
Unreliable Amine Tests: In cases of severe aggregation, common colorimetric tests like the Kaiser or TNBS test can yield false negatives. The aggregated chains can physically block access to the free amines, giving a misleading indication that the coupling is complete.[2]
Q2: How can I determine if the issue is aggregation or steric hindrance from the D-Ala residue?
A2: This is a critical diagnostic step. Steric hindrance primarily affects the coupling step, while aggregation can impact both coupling and deprotection.
-
If you observe slow or incomplete Fmoc deprotection (a positive Kaiser test after the deprotection step), aggregation is the likely culprit.
-
If deprotection proceeds normally but the subsequent coupling is incomplete (a positive Kaiser test after coupling), the issue is more likely to be steric hindrance. In such cases, strategies to enhance coupling efficiency should be prioritized.
Q3: Are there specific sequences with D-Ala that are more prone to aggregation?
A3: Yes, aggregation is highly sequence-dependent. Peptides containing stretches of hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) are particularly susceptible to aggregation.[3] The presence of D-Ala within such a sequence requires careful consideration of the synthesis strategy.
Q4: Can the choice of protecting groups influence aggregation?
A4: Absolutely. Bulky side-chain protecting groups can contribute to steric hindrance and, in some cases, influence the peptide's conformational preferences, potentially impacting aggregation.[5]
Troubleshooting Guide: From Diagnosis to Solution
If you suspect peptide aggregation or are experiencing low yields with a D-Ala-containing sequence, follow this systematic troubleshooting workflow.
Workflow for Troubleshooting On-Resin Peptide Aggregation
Caption: A step-by-step workflow for troubleshooting on-resin peptide aggregation.
Strategies to Mitigate Aggregation
Modification of Synthesis Conditions
| Strategy | Description | Key Considerations |
| Solvent Choice | Replace DMF with N-methylpyrrolidone (NMP) or a mixture containing Dimethyl sulfoxide (DMSO).[7][8] | NMP has superior solvating properties for aggregated peptides. DMSO is a powerful dissociating solvent. |
| Chaotropic Salts | Add salts like LiCl or NaClO₄ to the coupling mixture or use as a wash.[1] | These salts disrupt the hydrogen bonds responsible for secondary structure formation. |
| Elevated Temperature | Increase the coupling temperature (e.g., to 50-60°C).[1] | Higher temperatures can break up aggregates and improve reaction kinetics. Use with caution to avoid side reactions. |
| Microwave-Assisted SPPS | Utilize microwave energy to heat the reaction.[5] | Highly effective for driving difficult couplings to completion and disrupting aggregation. |
Sequence and Reagent-Based Approaches
| Strategy | Description | Key Considerations |
| Backbone Protection | Incorporate amino acids with backbone protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb).[1][7] | These bulky groups on the backbone nitrogen physically prevent the formation of hydrogen bonds necessary for aggregation.[1] |
| Pseudoproline Dipeptides | Introduce pseudoproline dipeptides at strategic locations (every 6-7 residues).[1] | These derivatives induce a "kink" in the peptide backbone, disrupting secondary structure formation. |
| Low-Loading Resin | Use a resin with a lower substitution level.[1] | This increases the distance between growing peptide chains, reducing the likelihood of intermolecular aggregation. |
| High-Reactivity Coupling Reagents | For sterically hindered couplings, use more potent activating reagents like HATU, HCTU, or PyAOP.[4][5] | These reagents form highly reactive esters that can overcome the steric barrier more effectively than standard carbodiimides.[5] |
Experimental Protocols
Protocol 1: Enhanced Coupling for Sterically Hindered D-Alanine using HATU
This protocol is recommended when incomplete coupling is the primary issue.
-
Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid on the peptide-resin. Wash the resin thoroughly with DMF (6 x 1 min).
-
Reagent Preparation: In a separate vessel, pre-activate the Fmoc-D-Ala-OH (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Activation: Allow the pre-activation to proceed for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test. If the test is positive, wash the resin with DMF and repeat the coupling step with a fresh solution of activated amino acid (double coupling).[5]
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF before proceeding to the next cycle.
Protocol 2: Incorporation of a Backbone-Protected Amino Acid (Hmb/Dmb)
This is a proactive strategy to prevent aggregation in known "difficult" sequences.
-
Resin Preparation: Perform the standard Fmoc deprotection of the N-terminal amino acid on the peptide-resin. Wash the resin thoroughly with DMF.
-
Coupling of Protected Amino Acid: Couple the Fmoc-Xaa(Hmb/Dmb)-OH using a standard coupling protocol. Note that coupling onto the Hmb/Dmb-protected residue can be sterically hindered and may require a more potent coupling reagent or longer reaction times.[6]
-
Synthesis Continuation: Proceed with the standard SPPS cycles. The Hmb/Dmb group will disrupt aggregation in the subsequent chain elongation steps.
-
Cleavage: The Hmb/Dmb protecting group is removed during the final TFA-mediated cleavage.
Mechanism of Aggregation Disruption by Backbone Protection
Caption: Hmb/Dmb groups prevent the hydrogen bonding necessary for β-sheet formation.
Conclusion
Successfully synthesizing peptides containing Fmoc-D-Ala-OH, especially within aggregation-prone sequences, requires a nuanced and diagnostic approach. By understanding the dual nature of D-amino acids in aggregation and systematically troubleshooting, researchers can overcome these synthetic challenges. The strategies outlined in this guide, from optimizing reaction conditions to employing structure-disrupting amino acid derivatives, provide a robust toolkit for enhancing peptide purity and yield.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Luo, Y., et al. (2016). Peptides Composed of Alternating L- and D-Amino Acids Inhibit Amyloidogenesis in Three Distinct Amyloid Systems Independent of Sequence. Journal of Molecular Biology. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Guryanov, I., et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. International Journal of Peptides. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2019). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews. Retrieved from [Link]
-
Paradis-Bas, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
Penk, A., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. ACS Omega. Retrieved from [Link]
- Hudson, D. (1988). Methodological improvements in solid phase peptide synthesis. Journal of Organic Chemistry.
- Bedford, J., et al. (1992). Amino acid structure and “Difficult sequences” In solid phase peptide synthesis. International Journal of Peptide and Protein Research.
- Hyde, C., et al. (1994). A general method for the synthesis of N-2-hydroxy-4-methoxybenzyl (Hmb) amino acids and their use in the solid phase synthesis of peptides. Tetrahedron Letters.
- Johnson, T., et al. (1993). The synthesis of “difficult” peptides using 2-hydroxy-4-methoxybenzyl (Hmb) as a backbone protecting group.
- Quibell, M., et al. (1995). N,O-bis-Fmoc derivatives of N-(2-hydroxy-4-methoxybenzyl)-amino acids (Fmoc-AA(Hmb)-OH): application to the synthesis of aggregation-prone and sterically hindered peptides. Tetrahedron.
- White, P., et al. (2004). The use of pseudoproline dipeptides in the synthesis of serine-rich peptides. Journal of Peptide Science.
- Wöhr, T., et al. (1996). The role of pseudoprolines in peptide synthesis. Journal of the American Chemical Society.
- Mutter, M., et al. (1995). Pseudoprolines as a solubilizing, structure-disrupting protection technique in peptide synthesis.
-
Bedford, J., et al. (1993). Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptides Composed of Alternating L- and D-Amino Acids Inhibit Amyloidogenesis in Three Distinct Amyloid Systems Independent of Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fmoc Deprotection for Sterically Hindered D-Alanine
Welcome to the technical support center for optimizing Nα-Fmoc deprotection, with a specific focus on challenging residues like sterically hindered D-alanine. This guide is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to overcome common hurdles in your peptide synthesis workflows.
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and why is it a problem with sterically hindered amino acids like D-alanine?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1] This is a critical failure because it prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences—peptides missing one or more amino acids.[1] These impurities are often difficult to separate from the target peptide, resulting in significantly lower overall yield and purity.[1]
Sterically hindered amino acids, such as D-alanine, possess bulky side chains that can physically block the deprotection reagent (e.g., piperidine) from efficiently accessing the Fmoc group.[1] This steric hindrance slows down the deprotection reaction, often leading to incomplete removal within standard reaction times.
Q2: My HPLC analysis shows a significant deletion peak corresponding to the absence of the residue after D-alanine. Is this due to incomplete deprotection?
Yes, this is a classic sign of incomplete Fmoc deprotection at the D-alanine residue. When the Fmoc group is not fully removed, the subsequent coupling reaction cannot proceed, leading to a peptide chain that is missing the next amino acid in the sequence.
Q3: Can peptide aggregation also contribute to poor Fmoc deprotection?
Absolutely. As the peptide chain elongates, it can fold into secondary structures like β-sheets, particularly in sequences with repeating hydrophobic residues.[1] This on-resin aggregation can make the peptide-resin less permeable to solvents and reagents, including the deprotection solution, thereby hindering the removal of the Fmoc group.[1][2]
Q4: I'm observing side reactions after extending the deprotection time with piperidine. What could be happening?
Prolonged exposure to piperidine, a secondary amine, can lead to base-induced side reactions.[3][4] One of the most common is the formation of aspartimide, especially if your sequence contains aspartic acid residues.[3][5] This can subsequently lead to the formation of piperidide adducts.[3][4] Another potential side reaction is diketopiperazine formation, which results in the cleavage of the N-terminal dipeptide from the resin.[6][7]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting and resolving issues related to the Fmoc deprotection of sterically hindered D-alanine.
Problem: Incomplete Fmoc Deprotection of D-Alanine
Symptoms:
-
HPLC/LC-MS analysis of the crude peptide shows a significant peak corresponding to a deletion sequence (M-mass of the next residue).
-
A positive Kaiser test (or other ninhydrin-based test) after the coupling step following D-alanine indicates unreacted free amines from the previous cycle, suggesting incomplete coupling due to incomplete deprotection.
Probable Causes & Solutions:
Cause 1: Insufficient Deprotection Time/Strength with Standard Piperidine Protocol.
The steric bulk around the D-alanine residue can significantly slow down the rate of Fmoc removal by piperidine.
-
Solution 1.1: Extended Deprotection Time. Increase the deprotection time with 20% piperidine in DMF. Instead of the standard 2 x 10 minutes, try 2 x 20 minutes or even 2 x 30 minutes. Monitor for completeness using a quantitative method if possible.
-
Solution 1.2: Use of a Stronger, Non-Nucleophilic Base. For highly hindered residues, a stronger base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective.[5][8][9][10] DBU is a non-nucleophilic base that rapidly removes the Fmoc group.[8][9]
-
Recommended Protocol: Use a solution of 2% DBU in DMF.[5][8] Since DBU does not scavenge the dibenzofulvene (DBF) byproduct, it is often used in combination with a scavenger.[8][9] A common cocktail is 2% DBU and 2% piperidine in DMF.[9]
Caution: DBU is a very strong base and can promote side reactions, particularly aspartimide formation if Asp residues are present in the peptide sequence.[5][9][11] It is generally not recommended for sequences containing Asp.
-
Cause 2: On-Resin Peptide Aggregation.
Aggregation can prevent the deprotection reagent from reaching the N-terminus of the peptide chain.
-
Solution 2.1: Solvent Optimization. N,N-dimethylformamide (DMF) is a standard solvent, but in cases of severe aggregation, switching to or incorporating N-methyl-2-pyrrolidone (NMP) may improve resin swelling and disrupt secondary structures.
-
Solution 2.2: Chaotropic Agents. The addition of chaotropic agents like a low percentage of DMSO to the deprotection solution can help to disrupt β-sheet formation.
Cause 3: Suboptimal Reagent Quality or Concentration.
Degraded or improperly prepared deprotection solutions will have reduced efficacy.
-
Solution 3.1: Fresh Reagents. Always use freshly prepared deprotection solutions. Piperidine can degrade over time, and DBU is hygroscopic.
-
Solution 3.2: Accurate Concentration. Ensure the concentration of the base in your deprotection solution is accurate.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting incomplete Fmoc deprotection of D-alanine.
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Comparative Table of Deprotection Reagents
| Reagent Cocktail | Base(s) | Concentration | Typical Solvent | Recommended Use Case | Potential Side Reactions |
| Standard | Piperidine | 20% (v/v) | DMF | Routine synthesis, non-hindered residues. | Aspartimide formation with extended times.[3][5] |
| Strong Base | DBU / Piperidine | 2% DBU / 2% Piperidine | DMF or NMP | Sterically hindered residues, difficult sequences.[5][9] | High risk of aspartimide formation.[5][9][11] |
| Alternative Amine | Piperazine / DBU | 5% Piperazine / 2% DBU | NMP | Suppresses diketopiperazine formation.[6][7][12] | - |
| Milder Alternative | 4-Methylpiperidine | 20% (v/v) | DMF | Alternative to piperidine with similar performance.[2] | Similar to piperidine. |
Detailed Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 10-20 minutes at room temperature.
-
Drain the solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Proceed with the coupling of the next amino acid.
Protocol 2: DBU-Based Fmoc Deprotection for Hindered Residues
-
Swell the peptide-resin in DMF or NMP for 30-60 minutes.
-
Drain the solvent.
-
Prepare the deprotection cocktail: 2% (v/v) DBU and 2% (v/v) piperidine in DMF or NMP.[9]
-
Add the deprotection cocktail to the resin.
-
Agitate for 5-15 minutes at room temperature. The reaction is typically much faster than with piperidine alone.
-
Drain the solution.
-
Repeat steps 4-6 one more time.
-
Wash the resin thoroughly with the corresponding solvent (DMF or NMP) (5-7 times).
-
Proceed with the coupling of the next amino acid.
Note: The optimal deprotection time for the DBU-based protocol may need to be determined empirically for your specific sequence.
References
-
Alewood, P. F., Alewood, D., Miranda, L. P., Love, S. G., Meutermans, W., & Wilson, D. (2001). Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent. Journal of Peptide Science, 7(5), 244-252. [Link]
-
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 19(8), 12196-12213. [Link]
-
Thompson, R. E., Liu, M., & Raines, R. T. (2021). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Organic letters, 23(15), 5891–5895. [Link]
-
Guryanov, I., et al. (2025). Avoiding the Hidden Costs of Peptide Synthesis: THIQ in DMI as an Alternative Fmoc-Deprotection Reagent. ACS Sustainable Chemistry & Engineering. [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Aapptec Peptides. [Link]
-
Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 65-81). Oxford University Press. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2025). Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417-104425. [Link]
-
Chen, Y.-T., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(10), 8632-8640. [Link]
-
Galanis, A. S., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(16), 5876-5885. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Current Organic Chemistry, 17(16), 1735-1746. [Link]
-
Wade, J. D., Mathieu, M. N., Macris, M., & Tregear, G. W. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7(3), 107-112. [Link]
-
Chen, Y.-T., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(10), 8632-8640. [Link]
-
Wade, J. D., Bedford, J., Sheppard, R. C., & Tregear, G. W. (1991). DBU as an N alpha-deprotecting reagent for the fluorenylmethoxycarbonyl group in continuous flow solid-phase peptide synthesis. Peptide research, 4(4), 194–199. [Link]
-
Wade, J. D., Mathieu, M. N., Macris, M., & Tregear, G. W. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7(3), 107-112. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Wade, J. D., Mathieu, M. N., Macris, M., & Tregear, G. W. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis:Minimization by use of piperazine as Nα-deprotectionreagent. Letters in Peptide Science, 7(3), 107-112. [Link]
-
de Oliveira, E., et al. (2025). Deprotection Bases as an Alternative to the Traditional Bases Used in Solid-Phase Peptide Synthesis. Current Organic Synthesis, 22(1). [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
Thakkar, A., et al. (2020). Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. RSC Chemical Biology, 1(3), 185-193. [Link]
-
Bedford, J., Hyde, C., Johnson, T., Jun, W., Owen, D., & Sheppard, R. C. (1992). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International journal of peptide and protein research, 40(3‐4), 300–307. [Link]
-
Chen, Y.-T., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(10), 8632-8640. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Incomplete Fmoc Removal from D-Alanine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of Solid-Phase Peptide Synthesis (SPPS), the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a linchpin for the successful assembly of peptide chains. Its removal, or deprotection, is a critical and repetitive step that enables the sequential addition of amino acids. However, incomplete Fmoc deprotection can lead to the formation of deletion sequences, where one or more amino acids are missing from the final peptide.[1][2] This not only reduces the yield of the target peptide but also complicates purification, potentially compromising the integrity of research and therapeutic development.[1][3][4]
While seemingly routine, the deprotection of certain amino acid residues can be surprisingly challenging. D-alanine, the dextrorotatory stereoisomer of alanine, can present such difficulties. Although not as sterically bulky as some other amino acids, its incorporation can, in specific sequence contexts, contribute to peptide aggregation and reduced accessibility for the deprotection reagent. This guide provides a comprehensive troubleshooting framework for addressing incomplete Fmoc removal from D-alanine residues, grounded in mechanistic understanding and practical, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism of Fmoc deprotection?
A1: Fmoc group removal is a base-catalyzed β-elimination reaction.[5] The process involves two primary steps:
-
Proton Abstraction: A base, typically a secondary amine like piperidine, removes the acidic proton from the C9 position of the fluorene ring.[5][6]
-
β-Elimination: This abstraction forms a stabilized carbanion, which then undergoes elimination to release the free N-terminal amine of the peptide, carbon dioxide, and a reactive dibenzofulvene (DBF) intermediate.[5][6]
-
DBF Adduct Formation: The electrophilic DBF is immediately trapped by the excess amine base to form a stable adduct, preventing it from reacting with the newly deprotected N-terminal amine.[5]
Q2: Why can Fmoc removal from D-alanine be incomplete?
A2: While D-alanine itself is not exceptionally sterically hindered, incomplete deprotection is often sequence-dependent and can be attributed to several factors:
-
Peptide Aggregation: Sequences containing D-alanine, particularly in conjunction with other hydrophobic residues, can promote the formation of secondary structures like β-sheets.[2][3][7] This aggregation can physically block the piperidine from accessing the N-terminal Fmoc group.[3]
-
Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of reagents to the growing peptide chains, including the deprotection solution.[3]
-
Suboptimal Reagents or Protocols: Degraded piperidine, incorrect reagent concentrations, or insufficient reaction times can all lead to incomplete deprotection.[1][2][3]
Q3: What are the downstream consequences of incomplete Fmoc deprotection?
A3: The primary consequence is the formation of deletion peptides, where the D-alanine residue is followed by the subsequent amino acid in the sequence, omitting the one that failed to couple. This leads to a heterogeneous mixture of peptides that can be difficult to separate, resulting in lower purity and overall yield of the desired product.[1][2][8]
Diagnostic and Monitoring Protocols
Accurate diagnosis is the first step toward resolving incomplete deprotection. Several methods can be employed to monitor the completeness of the Fmoc removal step.
Protocol 1: The Kaiser Test (Ninhydrin Test)
The Kaiser test is a highly sensitive qualitative colorimetric assay for detecting the presence of free primary amines.[1][9] A positive result (deep blue color) after the deprotection step indicates successful Fmoc removal, while a negative or faint yellow result suggests the Fmoc group is still attached.[1][6]
Experimental Protocol:
-
Reagents:
-
Procedure:
-
After the final DMF wash following deprotection, take a small sample of resin beads (5-10 mg).
-
Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the beads in a small glass test tube.[5]
-
Heat the tube at 100-120°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
-
Interpretation of Results:
| Observation | Interpretation |
| Intense blue beads and solution | Positive: Free primary amines are present (successful deprotection).[1] |
| Yellow/Colorless beads and solution | Negative: No free primary amines (incomplete deprotection).[1] |
| Blue beads, colorless solution | Incomplete deprotection: Recouple or extend deprotection time.[1] |
Protocol 2: UV-Vis Spectrophotometry
This quantitative method measures the concentration of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance maximum around 301 nm.[1][5][10]
Experimental Protocol:
-
Collect the effluent from the Fmoc deprotection step in a volumetric flask of a known volume.
-
Dilute the solution to the mark with DMF. Further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.[5]
-
Measure the absorbance of the solution at approximately 301 nm using a UV-Vis spectrophotometer against a DMF blank.[5]
-
Calculate the amount of Fmoc removed using the Beer-Lambert law (A = εcl), where ε (extinction coefficient) for the DBF-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.
Troubleshooting Guides
If incomplete deprotection is confirmed, the following strategies can be employed.
Troubleshooting Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ajpamc.com [ajpamc.com]
- 5. benchchem.com [benchchem.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification and Analysis of D-Alanine Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic peptides. The strategic incorporation of D-alanine is a powerful tool to enhance the proteolytic stability and in vivo half-life of peptide therapeutics[1][2][3]. However, this modification introduces a significant challenge in downstream processing: the purification of the target peptide from closely related diastereomeric impurities.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, structured to help you navigate the complexities of purifying and analyzing peptides containing D-alanine.
Section 1: Foundational Concepts & Frequently Asked Questions
This section addresses the fundamental principles underlying the purification challenges associated with D-alanine incorporation.
Q1: Why is the purification of peptides containing D-alanine often more challenging than their all-L-amino acid counterparts?
The primary challenge arises from the creation of diastereomers . When a D-amino acid is introduced into a peptide chain otherwise composed of L-amino acids, the resulting molecule is a specific diastereomer. However, side reactions during synthesis can produce impurities that have the same amino acid sequence and mass but differ in the stereochemistry at one or more chiral centers[4][5]. These diastereomeric impurities often have very similar physicochemical properties, including hydrophobicity, making them difficult to separate using standard reversed-phase high-performance liquid chromatography (RP-HPLC)[6][7]. While enantiomers (perfect mirror images) are impossible to separate on achiral columns, diastereomers have different physical properties and can be separated, though it is often challenging.
Q2: What are the main sources of diastereomeric impurities during the synthesis of a D-alanine peptide?
Diastereomeric impurities can be introduced in two primary ways during solid-phase peptide synthesis (SPPS):
-
Racemization of L-amino acids: During the activation step of the coupling reaction, L-amino acids can partially convert to their D-enantiomer through a process called epimerization or racemization[3][4][8]. If this occurs, a peptide with the same sequence but an incorrect stereocenter is generated.
-
Contamination of the D-alanine source: The D-alanine building block (e.g., Fmoc-D-Ala-OH) may be contaminated with its L-alanine enantiomer[4]. Using an impure source will inevitably lead to the synthesis of an incorrect diastereomer.
These impurities are particularly problematic because they have the exact same molecular weight as the target peptide, making them undetectable by mass spectrometry alone[9].
Q3: My peptide has the correct mass according to MS analysis, but the HPLC peak is broad or has a shoulder. How can I confirm if I have a diastereomeric impurity?
This is a classic sign of co-eluting diastereomers. While mass spectrometry confirms the correct mass, it cannot distinguish between stereoisomers[9][10]. Here’s how to investigate further:
-
High-Resolution Analytical HPLC: Use a high-efficiency analytical column (e.g., with smaller particle size) and run a very slow, shallow gradient (e.g., 0.2-0.5% acetonitrile/minute) across your peak of interest. This can often resolve a shoulder into a distinct peak[6].
-
Peak Asymmetry Analysis: Quantify the asymmetry of your peak. A perfectly symmetrical Gaussian peak has an asymmetry factor of ~1.0. Values significantly greater than 1.2 may indicate the presence of an unresolved impurity on the tailing edge.
-
Chiral Chromatography: The definitive method is to use a chiral stationary phase (CSP) designed for separating stereoisomers. If your sample resolves into two peaks on a chiral column, it confirms the presence of a diastereomeric impurity[11][12].
Section 2: Troubleshooting Guide for RP-HPLC Purification
Most laboratories use RP-HPLC with C18 columns as the primary tool for peptide purification[][14]. This section focuses on resolving diastereomers using this common setup.
Issue: Co-elution or Poor Resolution of Diastereomers on a C18 Column
Question: I've confirmed a diastereomeric impurity, but it's co-eluting with my main peptide on a C18 column. How can I improve the separation without resorting to a chiral column?
Answer: Achieving separation on an achiral C18 column relies on exploiting the subtle differences in the overall three-dimensional shape and dipole moment between diastereomers, which affects their interaction with the stationary phase[7]. You can often enhance these subtle differences by systematically modifying your chromatographic conditions.
Protocol 1: Optimizing Achiral RP-HPLC for Diastereomer Separation
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 0.1% TFA in water/acetonitrile)[15]. Ensure the sample is fully dissolved to avoid peak splitting due to solubility issues.
-
LC System Setup:
-
Column: High-efficiency, C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size for analytical; a corresponding preparative column for purification)[15].
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
-
Optimization Steps (Perform Iteratively):
-
Step A: Slow the Gradient: This is the most critical parameter. A shallow gradient increases the time the diastereomers spend interacting with the stationary phase, providing more opportunity for separation. Decrease your gradient slope from a standard 1%/min to 0.5%/min or even 0.2%/min around the elution point of your peptide[6][7].
-
Step B: Adjust Temperature: Temperature affects peptide conformation and solvent viscosity. Try running the separation at both elevated (e.g., 40-60°C) and reduced (e.g., 15-25°C) temperatures. Sometimes, a lower temperature can lock the peptide into a more rigid conformation, exaggerating the structural differences between diastereomers and improving resolution.
-
Step C: Change the Organic Modifier: If acetonitrile fails to provide resolution, switch Mobile Phase B to methanol (containing 0.1% TFA). Methanol has different solvent properties and can alter the selectivity of the separation, sometimes resolving peaks that co-elute in acetonitrile.
-
Step D: Modify the Ion-Pairing Agent: While TFA is standard, other ion-pairing agents can alter selectivity. Consider using 0.1% formic acid (FA), which is also MS-friendly, or for very difficult separations, heptafluorobutyric acid (HFBA), which provides stronger ion-pairing and can significantly change retention and selectivity.
-
Data Summary
The following table summarizes the rationale behind these optimization steps.
| Parameter | Recommended Change | Rationale for Diastereomer Separation |
| Gradient Slope | Decrease (e.g., from 1%/min to 0.2%/min) | Increases interaction time with the stationary phase, amplifying small differences in hydrophobicity and conformation. |
| Temperature | Test both higher (40-60°C) and lower (15-25°C) temperatures | Alters peptide secondary structure and solvent viscosity, which can change the relative retention of diastereomers[7]. |
| Organic Modifier | Switch from Acetonitrile to Methanol | Changes the selectivity of the mobile phase, altering how the diastereomers partition between the mobile and stationary phases. |
| Ion-Pairing Agent | Switch from TFA to Formic Acid (FA) or HFBA | Modifies the charge and interaction of the peptide with the C18 surface, potentially resolving diastereomers with different charge distributions. |
Visualization: Troubleshooting Workflow
This diagram outlines a logical workflow for tackling co-eluting diastereomeric peaks in RP-HPLC.
Caption: Troubleshooting workflow for separating diastereomers on achiral RP-HPLC.
When to Switch to Chiral Chromatography
Question: I've exhausted the optimization of my achiral method and still can't achieve baseline separation. What is my next step?
Answer: When optimization of standard RP-HPLC is insufficient, the next logical step is to employ chiral chromatography . Chiral stationary phases (CSPs) are designed to interact differently with stereoisomers, enabling their separation[12]. This method separates molecules based on their 3D structure, making it highly effective for resolving diastereomers and even enantiomers.
Table 2: Common Chiral Stationary Phases (CSPs) for Peptide Separation
| CSP Type | Principle of Separation | Best For | Reference |
| Macrocyclic Glycopeptide | (e.g., Teicoplanin, Vancomycin) Forms multiple hydrogen bonds, and has ionic and hydrophobic interactions. | Broad applicability for amino acids and small peptides. | [12] |
| P-CAP | (Cellulose-based) Utilizes inclusion complexes and hydrogen bonding within chiral grooves of the cellulose polymer. | N-blocked amino acids and small peptides. | |
| Cinchona Alkaloid-based | (e.g., ZWIX columns) Employs zwitterionic selectors for ion-pairing and hydrogen bonding interactions. | Direct separation of amino acids and di/tripeptides. | [16] |
| Crown Ether | (e.g., CROWNPAK) Forms inclusion complexes specifically with primary amines. | Analysis of single amino acid enantiomers. | [11][12] |
Protocol 2: General Method for Chiral HPLC Analysis
This protocol provides a starting point for screening diastereomeric purity using a macrocyclic glycopeptide-based column, which offers broad selectivity.
-
Column: A teicoplanin-based chiral column (e.g., CHIROBIOTIC T).
-
Mobile Phase: Chiral separations often use different mobile phase systems than RP-HPLC. A common starting point is a "polar ionic mode".
-
Mobile Phase A: Methanol
-
Mobile Phase B: Acetic Acid
-
Mobile Phase C: Triethylamine (TEA)
-
-
Gradient/Isocratic Elution: Start with an isocratic mixture, for example, 100% Methanol / 0.05% Acetic Acid / 0.01% TEA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm.
-
Optimization: If separation is not achieved, systematically vary the concentration of the acidic (acetic acid) and basic (TEA) additives. The ratio of these modifiers is critical for achieving chiral recognition. Consult the column manufacturer's guide for detailed optimization strategies.
Section 3: Definitive Analytical Characterization
After purification, it is essential to confirm the identity and chiral purity of the final peptide product, as required by regulatory agencies like the FDA and EMA[9][17].
Question: How can I definitively identify and quantify the D-alanine content in my final, purified peptide?
Answer: A multi-step analytical approach is required to confirm that the D-alanine is present and that no other amino acids have racemized.
Visualization: Analytical Workflow for Chiral Purity Confirmation
This diagram illustrates the comprehensive workflow for validating the stereochemical integrity of your final peptide product.
Caption: Workflow for determining the enantiomeric composition of a peptide.
Detailed Steps:
-
Acid Hydrolysis: The peptide is completely hydrolyzed back into its constituent amino acids, typically using 6N HCl at high temperature. A key control is to hydrolyze the sample in deuterated acid (DCl in D₂O). This allows for the differentiation between the original D-amino acids and those that may have formed via racemization during the harsh hydrolysis process itself[18][19].
-
Derivatization: The resulting amino acid mixture is reacted with a chiral derivatizing agent (e.g., Marfey's reagent, FDAA)[20]. This agent converts the L- and D-amino acids into a pair of diastereomers.
-
Chromatographic Separation and Detection: These newly formed diastereomers can now be easily separated on a standard C18 column and quantified using LC-MS or GC-MS[18][19]. By comparing the peak areas to standards, you can accurately determine the ratio of D- to L- for every amino acid in the sequence, confirming that only alanine is present in the D-form and that no other residues racemized during synthesis.
References
- The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide. (n.d.). Benchchem.
- Application Note: Mass Spectrometry Analysis of a Synthetic Peptide Containing D-Alanine with Tert-Butyl Protection Strategy. (n.d.). Benchchem.
- Modern Peptide Drug Analysis: Mass Spec, HOS, and More. (2025). BioPharmaSpec.
- How can I separate two diastreomeric peptides with a reverse phase column? (2014). ResearchGate.
- Technical Support Center: Peptide Synthesis & Purification. (n.d.). Benchchem.
- Technical Support Center: Troubleshooting Impurities in Synthetic Peptide Synthesis. (n.d.). Benchchem.
- a HPLC separation of standard DL-alanine (50 mM in HPLC grade water). (n.d.). ResearchGate.
- Amino Acid and Peptide Chiral Separations. (n.d.). Sigma-Aldrich.
- Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today.
- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Chiral Technologies Europe.
- Separation and identification of the DL-forms of short-chain peptides using a new chiral resolution labeling reagent. (2022). Analytical and Bioanalytical Chemistry.
- D-alanine as a Chemical Marker for the Determination of Streptococcal Cell Wall Levels in Mammalian Tissues by Gas chromatography/negative Ion Chemical Ionization Mass Spectrometry. (1989). Analytical Chemistry.
- Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. (n.d.). PMC - NIH.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). ResearchGate.
- D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. (2017). Oxford Academic.
- Peptide Diastereomers, Separation of | Request PDF. (n.d.). ResearchGate.
- FAQ Peptide Purification. (n.d.). BOC Sciences.
- Overcoming the Challenges of Peptide Drug Development. (n.d.). Concept Life Sciences.
- Peptide Purification Process & Methods: An Overview. (n.d.). Bachem.
- Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. (2025). Wiley Online Library.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (n.d.). ACS Publications.
- Analytical methods and Quality Control for peptide products. (n.d.). Biosynth.
Sources
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographytoday.com [chromatographytoday.com]
- 14. bachem.com [bachem.com]
- 15. benchchem.com [benchchem.com]
- 16. chiraltech.com [chiraltech.com]
- 17. researchgate.net [researchgate.net]
- 18. D-alanine as a chemical marker for the determination of streptococcal cell wall levels in mammalian tissues by gas chromatography/negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analytical methods and Quality Control for peptide products [biosynth.com]
- 20. Separation and identification of the DL-forms of short-chain peptides using a new chiral resolution labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Water Content in Fmoc-D-Ala-OH·H₂O on Peptide Synthesis
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document addresses the specific challenges and questions related to the use of Fmoc-D-Ala-OH·H₂O in solid-phase peptide synthesis (SPPS). Our goal is to provide you with the expertise and practical solutions needed to ensure the efficiency and integrity of your synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section covers the most common inquiries we receive regarding the hydrated form of Fmoc-D-Ala-OH.
Q1: What is the fundamental difference between Fmoc-D-Ala-OH and Fmoc-D-Ala-OH·H₂O?
Fmoc-D-Ala-OH·H₂O is the monohydrate form of the standard Fmoc-D-Ala-OH. This means that each molecule of the amino acid derivative has one molecule of water incorporated into its crystal structure.[1] This water is not mere surface moisture but an integral part of the compound's solid-state structure. The primary consequence for a researcher is the difference in formula weight, which must be accounted for in all calculations to ensure accurate molar ratios during synthesis.[2][3][4]
Table 1: Property Comparison of Anhydrous vs. Monohydrate Fmoc-D-Ala-OH
| Property | Fmoc-D-Ala-OH (Anhydrous) | Fmoc-D-Ala-OH·H₂O (Monohydrate) | Impact on Synthesis |
| Chemical Formula | C₁₈H₁₇NO₄ | C₁₈H₁₇NO₄·H₂O | The presence of water affects the molecular weight. |
| Molecular Weight | 311.33 g/mol | 329.34 g/mol | Requires mass adjustment to achieve correct molar equivalents. |
| Appearance | White crystalline solid | White crystalline solid | Visually indistinguishable. |
| Water Content | < 0.1% (by Karl Fischer) | ~5.46% (theoretical) | The key variable impacting the synthesis reaction environment. |
Q2: Can I use Fmoc-D-Ala-OH·H₂O directly in my standard solid-phase peptide synthesis (SPPS) protocol?
While it can be used directly, it is not recommended without careful consideration and protocol adjustments. The water of hydration can be detrimental to standard SPPS chemistries, which are optimized for anhydrous (water-free) conditions. The primary issue is the reaction of water with the highly reactive species generated during the amino acid activation step.[5]
Q3: How exactly does the water content of Fmoc-D-Ala-OH·H₂O affect coupling efficiency?
The water of hydration can significantly reduce coupling efficiency through the hydrolysis of key reagents.[5] During the activation step in SPPS, the carboxyl group of the amino acid is converted into a highly reactive intermediate (e.g., an O-acylisourea ester with DIC/HOBt, or a uronium/phosphonium active ester with HBTU/PyBOP). This activated species is designed to react with the free amine of the growing peptide chain.
However, water is a nucleophile and can compete with the peptide's N-terminal amine. This leads to two primary problems:
-
Hydrolysis of the Activated Amino Acid: Water can attack the activated ester, converting it back to the unreactive carboxylic acid. This consumes the activated amino acid, effectively reducing its concentration and leading to incomplete coupling.[5]
-
Hydrolysis of the Coupling Reagent: Many common coupling reagents (e.g., carbodiimides like DIC, and onium salts like HBTU) are sensitive to moisture and can be hydrolyzed, rendering them inactive.[6]
This competitive hydrolysis slows down the desired amide bond formation and can result in failed or incomplete couplings, leading to deletion sequences in the final peptide product.[7]
Q4: How do I correctly adjust the mass of Fmoc-D-Ala-OH·H₂O to ensure I'm using the correct molar amount?
To ensure accurate stoichiometry, you must calculate the mass of the hydrated compound that will provide the equivalent moles of the anhydrous form.[8] You can use the following formula:
Mass of Hydrate = (Mass of Anhydrous Required) x (Molecular Weight of Hydrate / Molecular Weight of Anhydrous)
-
Example Calculation: If your protocol requires 1.00 g of anhydrous Fmoc-D-Ala-OH (MW: 311.33 g/mol ), the equivalent mass for the monohydrate form (MW: 329.34 g/mol ) would be:
Mass of Hydrate = 1.00 g * (329.34 / 311.33) ≈ 1.058 g
You must weigh out approximately 1.06 g of Fmoc-D-Ala-OH·H₂O to get the same number of moles as 1.00 g of the anhydrous compound.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise when using Fmoc-D-Ala-OH·H₂O.
Problem: Low Coupling Efficiency or Failed Synthesis
You observe a positive Kaiser test (blue beads) after a coupling step with Fmoc-D-Ala-OH·H₂O, indicating the presence of unreacted free amines.[7]
Troubleshooting Workflow
Caption: Troubleshooting workflow for low coupling efficiency.
-
Possible Cause 1: Incorrect Molar Equivalents The most common error is failing to account for the mass of the water molecule. This leads to using fewer moles of the amino acid than required by the protocol, resulting in an incomplete reaction.
-
Possible Cause 2: Hydrolysis of Activated Species The water released from the hydrate during dissolution in the synthesis solvent (e.g., DMF) is actively competing with the desired reaction.
-
Solution 1 - Increase Reagent Equivalents: Using a higher excess (e.g., increasing from 3 to 5 equivalents) of the amino acid and coupling reagents can help drive the reaction to completion by outcompeting the hydrolysis side reaction.[7]
-
Solution 2 - Dry the Amino Acid: The most robust solution is to remove the water of hydration before use. This converts the material to its anhydrous form, making it fully compatible with standard SPPS protocols.[10] See the protocol below.
-
Section 3: Experimental Protocol
Protocol 1: Azeotropic Drying of Fmoc-D-Ala-OH·H₂O
This protocol uses azeotropic distillation with a suitable solvent (like toluene or dioxane) to effectively remove the water of hydration.[10]
Objective: To prepare anhydrous Fmoc-D-Ala-OH from its monohydrate form for use in SPPS.
Materials:
-
Fmoc-D-Ala-OH·H₂O
-
Toluene or Dioxane (anhydrous grade)
-
Round-bottom flask
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Dissolution: Place the calculated required mass of Fmoc-D-Ala-OH·H₂O into a clean, dry round-bottom flask. Add a sufficient volume of toluene to fully dissolve the solid (e.g., 10 mL of toluene per gram of amino acid).
-
First Evaporation: Connect the flask to a rotary evaporator. Reduce the pressure and rotate the flask in a water bath (40-50°C) until all the solvent has evaporated. The toluene and water will form a low-boiling azeotrope, removing the water as they evaporate.
-
Second Evaporation: Re-dissolve the resulting solid in the same volume of fresh anhydrous toluene.
-
Repeat Evaporation: Evaporate the solvent completely on the rotary evaporator as in step 2.
-
High-Vacuum Drying: Place the flask containing the dry, white solid on a high-vacuum line for at least 4 hours (or overnight) to remove any final traces of the solvent.
-
Final Product: The resulting white powder is anhydrous Fmoc-D-Ala-OH and can be immediately used in your coupling reaction. It is crucial to use it promptly or store it in a desiccator over a strong drying agent (e.g., P₂O₅) to prevent rehydration from atmospheric moisture.
References
-
K. Hojo, A. Hara, H. Kitai, Y. Onuma, H. Maeda, M. Maeda, K. Kawasaki, "Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles," Amino Acids, vol. 41, no. 5, pp. 1199-1207, 2011.
-
BenchChem, "Technical Support Center: Troubleshooting Low Coupling Efficiency of H-DL-Abu-OH," 2025.
-
M. M. Jaradat, O. Al Musaimi, F. Albericio, "Advances in solid-phase peptide synthesis in aqueous media (ASPPS)," RSC Advances, vol. 12, no. 36, pp. 23527-23545, 2022.
-
K. Kawasaki, D. H. H. Nguyen, T. T. T. Nguyen, T. T. T. Nguyen, T. T. T. Nguyen, "Solid phase peptide synthesis in water VI: evaluation of water-soluble coupling reagents for solid phase peptide synthesis in aqueous media," Protein & Peptide Letters, vol. 13, no. 2, pp. 189-192, 2006.
-
EMD Millipore, "Peptide Resin Loading Protocols," Novabiochem Innovation.
-
A. Sipos, D. Bajusz, G. K. Tóth, "Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?," RSC Advances, vol. 9, no. 55, pp. 32064-32072, 2019.
-
BenchChem, "Troubleshooting guide for peptide coupling reactions with hindered amino acids," 2025.
-
D. S. Adams, "Making solutions from hydrated compounds," CSH Protocols, vol. 2008, no. 5, pdb.ip54, 2008.
-
D. S. Adams, "Making Solutions from Hydrated Compounds," ResearchGate, 2018.
-
S. Knauer, "Aqueous solid-phase peptide synthesis (ASPPS)," TUprints, 2019.
-
B. G. de la Torre, F. Albericio, "The Chemistry of Fmoc-based Solid-Phase Peptide Synthesis," Molecules, vol. 25, no. 1, p. 13, 2020.
-
What Is The Molar Mass Calculation For Hydrates? YouTube, 2025.
-
How Do You Calculate Molar Mass Of A Hydrate? YouTube, 2025.
-
Chemistry LibreTexts, "Hydrates," 2022.
Sources
- 1. CHEMISTRY 103: PERCENT WATER IN A HYDRATE [www2.latech.edu]
- 2. Making solutions from hydrated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Peptide Resin Loading Protocols [sigmaaldrich.cn]
Technical Support Center: Troubleshooting and Preventing Dipeptide Formation During Fmoc-D-Ala-OH Coupling
As Senior Application Scientists in peptide synthesis, we frequently encounter challenges that require a deep, mechanistic understanding of the underlying chemistry. One such persistent issue is the unintended formation of dipeptides during the coupling of a single amino acid residue, particularly with sterically accessible amino acids like Alanine. This guide provides an in-depth, question-and-answer-based approach to diagnosing, understanding, and preventing the formation of Fmoc-D-Ala-D-Ala-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm consistently observing a mass addition of +87 Da in my crude peptide analysis after a D-Alanine coupling step. What is the likely cause?
A: A mass addition of +87 Da corresponds precisely to the residue mass of an additional alanine molecule. This strongly indicates that instead of coupling a single Fmoc-D-Ala-OH residue, you have inadvertently coupled an Fmoc-D-Ala-D-Ala dipeptide. This is a common side reaction where the incoming amino acid activates and then reacts with another identical amino acid molecule in solution before coupling to the resin-bound peptide chain.[1] This results in an insertion impurity that can be difficult to separate from the target peptide during purification.
Q2: What is the primary chemical mechanism that leads to this unwanted dipeptide formation?
A: The root cause of this side reaction is the formation of a symmetrical anhydride of the Fmoc-amino acid in the reaction vessel.[2][3] This process typically occurs in two stages:
-
Activation: Your coupling reagent (e.g., HBTU, DIC) activates the carboxyl group of the first Fmoc-D-Ala-OH molecule, creating a highly reactive intermediate (like an active ester or an O-acylisourea intermediate).
-
Nucleophilic Attack: This activated intermediate is intended to be attacked by the free N-terminal amine of the peptide on the solid support. However, if another molecule of Fmoc-D-Ala-OH (specifically, its carboxylate anion) is present, it can act as a nucleophile and attack the activated intermediate. This reaction forms a symmetrical anhydride, (Fmoc-D-Ala)₂O.
This newly formed symmetrical anhydride is itself a potent acylating agent and will then react with the peptide's N-terminus, transferring two D-Ala residues in a single coupling step.
Below is a diagram illustrating this undesired pathway.
Sources
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isolated symmetrical anhydrides of N alpha-9-fluorenylmethyloxycarbonylamino acids in solid-phase peptide synthesis. Methionine-enkephalin synthesis as an example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
Troubleshooting Unexpected Mass Peaks in Peptides with D-Alanine
Technical Support Center: D-Alanine Peptide Analysis
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected mass peaks during the analysis of synthetic peptides containing D-alanine. As Senior Application Scientists, we understand that anomalous data can be a significant roadblock. This document provides in-depth, experience-driven troubleshooting strategies and explains the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Core Problem: Synthesis & Purity
Q1: I'm observing a peak with the exact same mass as my target D-alanine peptide, but it elutes at a different retention time in my LC-MS analysis. What could be the cause?
This is a classic sign of diastereomers, and the most probable cause is racemization during peptide synthesis.[1][2] Your target peptide contains a D-alanine, but a certain percentage of that D-alanine may have epimerized to L-alanine during the synthesis process. Similarly, other L-amino acids in your sequence could have racemized to their D-form. Since diastereomers have identical masses but different three-dimensional structures, they often can be separated by reverse-phase chromatography.
Causality & In-Depth Explanation:
Racemization is a known side reaction in solid-phase peptide synthesis (SPPS), particularly during the amino acid activation and coupling steps.[1][2][3] The process is typically base-catalyzed. The activating agent (e.g., HBTU, HATU) forms a highly reactive ester of the amino acid. A base (like DIPEA or NMM) can then abstract the alpha-proton of this activated amino acid, leading to a temporary loss of chirality and the formation of a mixture of L- and D-isomers upon coupling.[4] While this can happen to any amino acid, residues like Cysteine and Histidine are particularly susceptible.[4][5] The rate of racemization can be as low as 0.4% per synthesis cycle but is sequence and condition-dependent.[2][3]
Troubleshooting Protocol: Confirming Racemization
To confirm the presence of diastereomers, you must perform a chiral analysis.
-
Option 1 (Peptide Level): Use a chiral stationary phase (CSP) HPLC column. These columns are designed to separate enantiomers and diastereomers.
-
Option 2 (Amino Acid Level): This is the more definitive method.
-
Acid Hydrolysis: Hydrolyze your purified peptide sample into its constituent amino acids (e.g., using 6 M HCl at 110°C for 24 hours).
-
Derivatization: React the amino acid hydrolysate with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[6] This converts the amino acid enantiomers into diastereomers.
-
RP-HPLC Analysis: Analyze the derivatized sample using a standard C18 reverse-phase HPLC column with UV detection (typically at 340 nm for FDAA derivatives).[6] The resulting diastereomers will separate, allowing you to quantify the percentage of L-alanine (the impurity) relative to D-alanine.
-
Step-by-Step Protocol: Chiral Amino Acid Analysis via Derivatization [6]
-
Sample Preparation: Dissolve approximately 50 nmol of your lyophilized peptide hydrolysate in 100 µL of 1 M sodium bicarbonate.
-
Derivatization: Add 200 µL of a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone.
-
Incubation: Incubate the mixture at 40°C for 1 hour in the dark.
-
Neutralization: Cool the reaction to room temperature and add 100 µL of 2 M HCl to stop the reaction.
-
Analysis: Dilute the sample with the mobile phase and inject it into the HPLC system equipped with a C18 column.
-
Quantification: Compare the peak areas of the L-Ala and D-Ala derivatives to a standard curve prepared with known quantities of L- and D-alanine standards.
}
Figure 1: Key Stages for Potential Racemization in SPPS.
Q2: My mass spectrum shows a peak at M+51 Da. What is this modification?
A mass shift of +51 Da is a strong indicator of the formation of a 3-(1-Piperidinyl)alanine adduct.[5] This side reaction is specific to peptides containing a C-terminal cysteine that are synthesized using Fmoc/tBu protocols.
Causality & In-Depth Explanation:
The Fmoc deprotection step in SPPS uses a base, typically piperidine, to remove the Nα-Fmoc protecting group.[7][8] If your peptide has a C-terminal cysteine, this basic condition can catalyze the elimination of the protected sulfhydryl group, forming a highly reactive dehydroalanine (Dha) intermediate. Piperidine, being present in high concentration, can then act as a nucleophile and add to this Dha residue via a Michael addition reaction. This results in an irreversible modification with a mass increase of 51 Da (the mass of piperidine minus the two hydrogens involved in the addition).
Troubleshooting & Prevention:
-
Confirmation: Perform MS/MS fragmentation on the M+51 peak. The fragmentation pattern should confirm the modification is on the C-terminal cysteine residue.
-
Prevention during Synthesis:
-
Use a more sterically bulky protecting group for the cysteine side chain, such as trityl (Trt), to minimize the initial base-catalyzed elimination.[5]
-
Minimize the exposure time to piperidine during the deprotection steps.
-
Consider alternative, less nucleophilic bases for Fmoc deprotection if this side reaction is prevalent, although this may require re-optimization of your synthesis protocol.[9][10]
-
Core Problem: Mass Spectrometry Artifacts & Adducts
Q3: I see a series of unexpected peaks in my ESI-MS spectrum, often at M+22, M+38, or M+42. What are they?
These are very common adducts and modifications that can occur during sample preparation or electrospray ionization (ESI). They are generally not specific to D-alanine but are crucial to recognize.
Causality & In-Depth Explanation:
-
M+22 Da ([M+Na-H]⁺): This corresponds to the replacement of a proton with a sodium ion. Sodium is ubiquitous in lab glassware, reagents, and buffers.
-
M+38 Da ([M+K-H]⁺): This corresponds to the replacement of a proton with a potassium ion, another common contaminant.
-
M+42 Da ([M+Acetylation]⁺): This is often due to acetylation of primary amines (N-terminus or Lysine side chains). This can happen if acetic acid or acetate salts are present in your buffers or during lyophilization from buffers containing acetate. It can also be a byproduct of capping steps during synthesis if capping was incomplete.
Troubleshooting & Prevention:
-
Use High-Purity Solvents and Reagents: Always use LC-MS grade water, acetonitrile, and formic acid to minimize salt contamination.
-
Proper Sample Desalting: Before MS analysis, desalt your peptide sample using a C18 ZipTip, spin column, or other reversed-phase cleanup method.[11] This is highly effective at removing non-volatile salts.
-
Avoid Acetate: If possible, avoid using acetate buffers (e.g., ammonium acetate) in the final sample preparation steps. If they are necessary for solubility or stability, be aware that acetylation adducts may be observed.
| Mass Shift (Da) | Identity | Common Source |
| +1 | Deamidation (Asn, Gln) | Sample aging, high pH |
| +16 | Oxidation (Met, Trp) | Air exposure, sample handling |
| +22 | Sodium Adduct | Glassware, buffers, reagents |
| +28 | Formylation | Formic acid, formaldehyde |
| +38 | Potassium Adduct | Glassware, buffers, reagents |
| +42 | Acetylation | Acetonitrile, acetate buffers |
| +51 | Piperidine Adduct | C-terminal Cys in Fmoc synthesis[5] |
| +98 | Sulfate/Phosphate Adduct | Contaminants in solvents[12] |
Table 1: Common Adducts and Modifications Observed in Peptide Mass Spectrometry.
Q4: My MS/MS spectrum is very complex and doesn't seem to match the expected b- and y-ion series. Could the D-alanine be causing this?
Yes, while the fundamental rules of peptide fragmentation remain the same, the stereochemistry of D-alanine can influence the fragmentation process, leading to unexpected ion abundances or even alternative fragmentation pathways.
Causality & In-Depth Explanation:
Collision-Induced Dissociation (CID) is the most common method for peptide fragmentation.[13] The "mobile proton" model suggests that a proton moves along the peptide backbone, inducing cleavage at amide bonds to produce characteristic b- and y-ions.[14][15]
The presence of a D-amino acid alters the local stereochemistry and can change the preferred conformation of the peptide in the gas phase. This can:
-
Influence Proton Mobility: The D-alanine residue might sterically hinder or, conversely, favor the protonation of a nearby amide bond, altering the relative abundance of the resulting fragment ions.
-
Promote Scrambling or Rearrangements: In some cases, the altered conformation can facilitate non-canonical fragmentation pathways. For example, a b-ion can cyclize to form an oxazolone structure, which can then reopen and rearrange, leading to "scrambled" sequence ions that complicate spectral interpretation.[14]
-
Generate Internal Fragments: The altered structure might also promote double backbone cleavages, leading to more abundant internal fragment ions which are not part of the standard b/y series.[14][16]
Troubleshooting & Diagnostic Workflow:
If you suspect unusual fragmentation, a systematic approach is required.
-
Manual Inspection: Do not rely solely on automated sequencing software. Manually inspect the MS/MS spectrum for the expected mass differences between peaks that correspond to your amino acid sequence.
-
Look for Complementary Ions: If you identify a potential y-ion, look for its corresponding b-ion. Their masses should sum to the mass of the precursor ion.
-
Consider Neutral Losses: Look for peaks corresponding to the loss of water (-18 Da) from Ser/Thr/Asp/Glu or ammonia (-17 Da) from Arg/Lys/Asn/Gln, which are common satellite peaks.[16]
-
Use a Different Fragmentation Method: If available, analyze the peptide using an alternative fragmentation technique like Electron Transfer Dissociation (ETD). ETD produces primarily c- and z-ions by cleaving the N-Cα bond and is less dependent on peptide conformation, which can help resolve ambiguities from CID.
}
Figure 2: Diagnostic Logic for Unexpected Mass Peaks.
References
-
Bruckner, H., & Keller, M. (1994). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 66(18), 2947–2954. Available at: [Link]
-
Packman, L. C. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Protein and Peptide Letters, 5(4), 231-236. Available at: [Link]
-
Bruckner, H., & Keller, M. (1994). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. Available at: [Link]
-
Bruckner, H., & Keller, M. (1994). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. American Chemical Society. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. Available at: [Link]
-
E-Journal of Chemistry. (2020). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde. J-Stage. Available at: [Link]
-
Loffet, A., & Zhang, H. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. Available at: [Link]
-
Ray, K. (2011). The Forgotten Fragments. European Pharmaceutical Review. Available at: [Link]
-
Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Matrix Science. Available at: [Link]
-
Vachet, R. W., & Gabelica, V. (2001). Collision-induced dissociation (CID) of peptides and proteins. PubMed. Available at: [Link]
-
Kotthaus, A. F., & Altenbach, H. J. (2011). A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. PubMed. Available at: [Link]
-
LibreTexts Chemistry. (2023). Section 4B. CID of Peptides and De Novo Sequencing. Chemistry LibreTexts. Available at: [Link]
-
Ogorzalek Loo, R. R., & Loo, J. A. (1996). Origin and removal of adducts (molecular mass = 98 u) attached to peptide and protein ions in electrospray ionization mass spectra. Journal of the American Society for Mass Spectrometry, 7(2), 158-165. Available at: [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs Resources. Available at: [Link]
-
Jones, A. D., & Kadiyala, M. (2015). Data Independent Acquisition Mass Spectrometry for Identification of Targeted Peptide Site Specific Modifications. Journal of Analytical & Bioanalytical Techniques, 6(6). Available at: [Link]
-
Vasil'ev, Y. V., Tzeng, S. C., Huang, L., & Maier, C. S. (2012). Protein modifications by electrophilic lipoxidation products: Adduct formation, chemical strategies and tandem mass spectrometry. Mass spectrometry reviews, 31(4), 434–458. Available at: [Link]
-
Antunes, D., & Domingues, M. R. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Metabolites, 9(8), 154. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Mascot help: Peptide fragmentation [matrixscience.com]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Analysis of Peptides Containing Fmoc-D-Ala-OH
For researchers, scientists, and drug development professionals, the incorporation of non-proteinogenic amino acids like D-alanine into peptide sequences is a critical strategy for enhancing proteolytic stability, modulating biological activity, and constraining peptide conformation. The presence of the N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, common during solid-phase peptide synthesis (SPPS), introduces significant hydrophobicity, while the D-amino acid creates a diastereomeric relationship with its all-L-amino acid counterpart. This combination presents unique challenges for analytical and preparative high-performance liquid chromatography (HPLC).
This guide provides an in-depth comparison of HPLC-based methodologies for the analysis of peptides containing Fmoc-D-Ala-OH. We will explore the underlying principles of separation, compare alternative analytical strategies, and provide actionable, data-supported protocols to guide your method development.
The Analytical Challenge: Hydrophobicity and Chirality
The primary hurdles in the HPLC analysis of Fmoc-D-Ala-OH containing peptides are twofold:
-
The Hydrophobic Fmoc Group : The large, nonpolar Fmoc group dominates the retention behavior of the peptide, especially for shorter sequences.[1] This high hydrophobicity can lead to strong retention on reversed-phase columns, requiring higher concentrations of organic modifier for elution.[2] More critically, it can promote peptide aggregation, resulting in broad, tailing peaks and poor recovery.[3]
-
Diastereomer Separation : The substitution of a single L-amino acid with its D-enantiomer creates a diastereomer of the parent peptide. Diastereomers possess distinct three-dimensional structures. These subtle conformational differences can alter their interaction with the stationary phase, making separation on a standard achiral reversed-phase column possible.[4][5] However, achieving baseline resolution between these closely related species is often challenging and requires careful method optimization.[5]
Comparative Analysis of HPLC Methodologies
The workhorse for peptide analysis is Reversed-Phase HPLC (RP-HPLC).[5][6] However, the choice of column chemistry, mobile phase, and even the HPLC system itself can dramatically impact the separation of Fmoc-D-Ala-OH containing diastereomers.
Reversed-Phase HPLC on Achiral Stationary Phases
This is the most common starting point for analyzing peptide purity and is often sufficient for resolving diastereomers. The separation relies on the subtle differences in hydrophobicity and conformation between the L- and D-containing peptides.[4]
Key Methodological Considerations:
-
Column Chemistry : While C18 is the standard choice for most peptides, the high hydrophobicity of Fmoc-peptides may warrant alternatives.[3]
-
C18 : Offers the highest hydrophobicity and retentivity. Wide-pore (300 Å) columns are preferred for peptides to allow better access to the stationary phase.[3]
-
C8 or C4 : Less retentive than C18, which can be advantageous for highly hydrophobic Fmoc-peptides, potentially improving peak shape and reducing analysis time.[2]
-
Phenyl-Hexyl : Provides alternative selectivity through π-π interactions with the aromatic Fmoc group, which can be beneficial for separating closely eluting impurities.[3]
-
-
Mobile Phase Composition :
-
Organic Modifier : Acetonitrile is the most common organic modifier due to its low viscosity and UV transparency.[2] For extremely hydrophobic or aggregating peptides, stronger organic solvents like isopropanol can be blended with acetonitrile to improve solubility and peak shape.[2][3]
-
Ion-Pairing Agent : Trifluoroacetic acid (TFA) at 0.1% is the standard.[3][7] TFA serves to protonate free silanols on the silica backbone (minimizing peak tailing) and forms an ion pair with protonated basic residues on the peptide, which enhances retention and improves peak shape.[3]
-
-
Operating Temperature : Elevating the column temperature (e.g., 40-60°C) can significantly improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer rates.[2] This can also help disrupt peptide aggregation.
Table 1: Comparison of Achiral RP-HPLC Columns for Fmoc-Peptide Analysis
| Column Chemistry | Primary Interaction | Advantages for Fmoc-D-Ala-OH Peptides | Disadvantages |
| C18 | Hydrophobic | High resolving power for general peptide impurities.[3] | Can be overly retentive, leading to long run times and potential for peak broadening. |
| C8 / C4 | Hydrophobic | Reduced retention for highly hydrophobic peptides, improving peak shape and recovery.[2] | May offer insufficient resolution for complex mixtures of impurities. |
| Phenyl-Hexyl | Hydrophobic & π-π | Alternative selectivity due to interactions with the aromatic Fmoc group, potentially resolving challenging diastereomers.[3] | Selectivity can be highly sequence-dependent. |
Chiral HPLC for Direct Enantiomeric/Diastereomeric Separation
When achiral RP-HPLC fails to provide adequate resolution, or for applications requiring unequivocal confirmation of chiral purity, direct separation on a Chiral Stationary Phase (CSP) is the method of choice.[8] These columns are packed with a chiral selector that forms transient, diastereomeric complexes with the analytes, leading to different retention times.
For N-protected amino acids and peptides, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective under reversed-phase conditions.[9]
Key Methodological Considerations:
-
Column Selection : Polysaccharide-based columns like Lux Cellulose-2 and Lux Cellulose-3 have demonstrated broad success in separating Fmoc-protected amino acid enantiomers.[9] Zwitterionic CSPs, such as those derived from cinchona alkaloids, are also versatile for the chiral analysis of free amino acids and small peptides.[10]
-
Mobile Phase : Mobile phases are typically composed of acetonitrile or methanol with an acidic additive like TFA or formic acid, making them compatible with standard reversed-phase conditions.[9]
Table 2: Comparison of Analytical Approaches for Fmoc-D-Ala-OH Peptides
| Method | Principle | Key Advantage | Key Disadvantage | Best For |
| Achiral RP-HPLC | Separation based on subtle hydrophobicity/conformational differences.[4] | Widely available columns and established protocols.[7][11] | Resolution of diastereomers is not guaranteed and requires optimization. | Routine purity analysis and initial screening. |
| Chiral HPLC (CSP) | Differential interaction with a chiral stationary phase.[8] | Direct and unambiguous separation of diastereomers.[9] | Specialized, more expensive columns; method development may be required. | Confirmation of stereochemical integrity; analysis of chiral impurities. |
| UHPLC/UPLC | Utilizes sub-2 µm particles for higher efficiency and resolution.[12][13] | Significantly faster analysis times and superior resolution compared to HPLC.[12] | Requires specialized high-pressure instrumentation. | High-throughput screening and analysis of complex peptide mixtures.[12] |
| LC-MS | Couples HPLC/UHPLC separation with mass spectrometric detection.[14] | Provides molecular weight confirmation of the target peptide and impurities.[14][15] | TFA can cause ion suppression in the MS source.[16] | Identity confirmation and characterization of unknown impurities. |
Ultra-High-Performance Liquid Chromatography (UHPLC/UPLC)
UHPLC represents a significant advancement over traditional HPLC, employing columns with smaller particle sizes (<2 µm) and operating at much higher pressures.[13] This results in sharper peaks, improved resolution, and dramatically reduced analysis times.[12] For separating closely eluting peptide diastereomers, the enhanced peak capacity and resolution of UHPLC can be a decisive advantage.[12]
Experimental Protocols
Protocol 1: General RP-HPLC Method for Purity and Diastereomer Analysis
This protocol provides a robust starting point for the analysis of a crude or purified peptide containing Fmoc-D-Ala-OH.
1. Sample Preparation: a. Accurately weigh ~1 mg of the lyophilized peptide into a microcentrifuge tube. b. Dissolve the peptide in a suitable solvent. A good starting point is 1 mL of 50:50 (v/v) Water:Acetonitrile containing 0.1% TFA.[4] For peptides prone to aggregation, a small amount of DMSO can be used for initial dissolution, followed by dilution with the mobile phase.[3] c. Vortex thoroughly to ensure complete dissolution. d. Filter the sample through a 0.22 µm or 0.45 µm syringe filter prior to injection to remove particulates.[3][7]
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size, 300 Å pore size).[3][7]
- Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[7][11]
- Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[7][11]
- Gradient: A typical analytical gradient is a linear increase from 5% to 65% of Mobile Phase B over 30 minutes.[11] For diastereomer separation, a shallower gradient (e.g., 0.5% B/minute) around the elution point of the target peaks is recommended.[6]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40°C.[2]
- Detection: UV absorbance at 214 nm (peptide backbone) and 265 nm or 301 nm (Fmoc group).[4][17]
- Injection Volume: 10-20 µL.
3. Data Analysis: a. Integrate the peak areas for the target peptide diastereomers and all impurities. b. Calculate the purity of the main peak and the ratio of the diastereomers.
Protocol 2: Chiral HPLC for Enantiomeric Purity of Fmoc-D-Ala-OH Raw Material
This protocol is designed to verify the enantiomeric purity of the Fmoc-D-Ala-OH building block before synthesis.
1. Sample Preparation: a. Prepare a 1 mg/mL solution of Fmoc-DL-Ala-OH (as a racemic standard) and Fmoc-D-Ala-OH (the sample to be tested) in acetonitrile.
2. HPLC Conditions:
- Column: Lux 5 µm Cellulose-2 (250 x 4.6 mm) or similar polysaccharide-based CSP.[9]
- Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% TFA in water (e.g., 70:30 v/v). The exact ratio should be optimized for baseline separation.
- Flow Rate: 1.0 mL/min.[9]
- Column Temperature: Ambient.[9]
- Detection: UV at 265 nm.
- Injection Volume: 5 µL.[9]
3. Data Analysis: a. Inject the racemic standard to determine the retention times of the D- and L-enantiomers. b. Inject the Fmoc-D-Ala-OH sample and integrate the peaks corresponding to both enantiomers. c. Calculate the enantiomeric excess (%ee) of the Fmoc-D-Ala-OH sample.
Visualization of Workflows
Caption: Workflow for RP-HPLC method development for Fmoc-D-Ala-OH peptides.
Caption: Decision tree for selecting an HPLC method for chiral peptide analysis.
Conclusion and Recommendations
The successful analysis of peptides containing Fmoc-D-Ala-OH hinges on a methodical approach that addresses both the hydrophobicity imparted by the Fmoc group and the challenge of resolving diastereomers.
-
For routine purity assessment , a well-optimized method on a standard C18 or C8 reversed-phase column is often sufficient and should be the first approach. Manipulation of the gradient slope and column temperature are powerful tools for enhancing the resolution of diastereomers.
-
For high-throughput environments , transitioning the optimized HPLC method to a UHPLC/UPLC platform will yield significant gains in speed and resolving power.[12]
-
When unambiguous confirmation of stereochemical identity is required , or when achiral methods fail, direct analysis on a polysaccharide-based chiral stationary phase is the most authoritative approach.[9]
By understanding the interplay between peptide characteristics and chromatographic parameters, researchers can develop robust, reliable, and efficient HPLC methods to ensure the quality and purity of these synthetically challenging but therapeutically promising molecules.
References
- BenchChem. (2025). A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Histidine Derivatives. BenchChem.
- BenchChem. (2025). A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Lys(Trt)-OH. BenchChem.
- Chromatography Today. (n.d.). Using UHPLC for Peptide Analysis. Chromatography Today.
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Fmoc-Peptides by HPLC. BenchChem.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Creative Proteomics. (n.d.). Comparing HPLC vs. UHPLC. Creative Proteomics.
- Waters Corporation. (n.d.). Evaluating HPLC, UHPLC, and UPLC System Performance Using a Reversed-Phase Method for Peptides. Waters Corporation.
- BenchChem. (2025). Application Notes and Protocols for HPLC Purification of Peptides Containing Fmoc-Bip(4,4')-OH. BenchChem.
- American Laboratory. (2010). The Missing Link Between HPLC and UPLC Technology. American Laboratory.
- GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders.
- BenchChem. (2025). Application Notes: Mass Spectrometry Analysis of Fmoc-Bpa-OH Cross-linked Peptides. BenchChem.
- Putman, J. (2024). Developing methods for analysis of chiral small molecules and D-amino acid containing peptides. MavMatrix.
- Coin, I., et al. (n.d.). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.
- Khier, S., et al. (n.d.). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
- Khier, S., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. ResearchGate.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- BenchChem. (2025). Application Notes and Protocols for HPLC Purification of Fmoc-Gly-DL-Ala Containing Peptides. BenchChem.
- BenchChem. (2025). Determining enantiomeric purity of chiral amino acids via HPLC. BenchChem.
- Chen, Y., et al. (n.d.). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC - NIH.
- The Royal Society of Chemistry. (n.d.). Accelerated Fmoc Solid-phase Synthesis of Peptides with Aggregation-disrupting Backbones. The Royal Society of Chemistry.
- Zhang, T., et al. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe.
- Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex.
- Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
- BenchChem. (2025). A Comparative Guide to the Quantification of D-Ala-D-Ala: Validation of a Novel Chiral HPLC Method. BenchChem.
- ResearchGate. (n.d.). Fig. 1. Analysis of Fmoc removal reaction kinetics through RP-HPLC.... ResearchGate.
- Azuaje, J., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. PMC - NIH.
- Al-Faiyz, Y., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. MDPI.
- ResearchGate. (2025). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. ResearchGate.
- Agilent Technologies, Inc. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent.
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. phenomenex.com [phenomenex.com]
- 10. chiraltech.com [chiraltech.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Comparing HPLC vs. UHPLC - Creative Proteomics [creative-proteomics.com]
- 14. benchchem.com [benchchem.com]
- 15. chempep.com [chempep.com]
- 16. agilent.com [agilent.com]
- 17. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the Mass Spectrometry Characterization of D-Alanine Peptides
Abstract
The strategic incorporation of D-amino acids, such as D-alanine, into peptide therapeutics is a cornerstone of modern drug development, primarily to enhance proteolytic stability and modulate biological activity.[1] However, the analytical verification of these peptides presents a significant challenge. D-alanine and its natural L-enantiomer are stereoisomers, possessing identical mass and elemental composition, which renders them indistinguishable by conventional mass spectrometry.[2][3] This guide provides an in-depth comparison of advanced mass spectrometric methodologies for the unambiguous characterization and differentiation of D-alanine-containing peptides. We will dissect three principal strategies: indirect analysis via chiral derivatization coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), direct analysis using advanced tandem MS techniques like Radical-Directed Dissociation (RDD), and direct gas-phase separation using Ion Mobility-Mass Spectrometry (IM-MS). This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and reliable analytical workflows for chiral peptide characterization.
Part 1: The Foundational Challenge: Why Mass Spectrometry is Inherently "Chiral-Blind"
A mass spectrometer functions by measuring the mass-to-charge ratio (m/z) of ions. Stereoisomers, by definition, have the same molecular formula and connectivity, resulting in an identical molecular weight. Consequently, a standard mass spectrum of a peptide containing L-alanine will be indistinguishable from its epimer containing D-alanine. This fundamental limitation necessitates the coupling of mass spectrometry with a technique that is sensitive to the three-dimensional structure of the molecule.[3]
Sources
Navigating the Orthogonal Landscape: A Comparative Guide to Fmoc-D-Ala-OH and Boc-D-Ala-OH in Solid-Phase Peptide Synthesis
<
A Senior Application Scientist's Perspective on Optimizing Peptide Synthesis Strategies
In the precise and demanding world of solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group strategy is a critical decision that profoundly influences the efficiency, purity, and overall success of synthesizing a target peptide.[] The two most established and widely utilized orthogonal protection schemes are centered around the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butoxycarbonyl (Boc) groups for the temporary protection of the α-amino (Nα) function of amino acids.[2][3][4] This guide provides an in-depth, evidence-based comparison of Fmoc-D-Ala-OH·H₂O and Boc-D-Ala-OH, two enantiomerically pure amino acid derivatives, to empower researchers, scientists, and drug development professionals in making informed decisions for their SPPS workflows.
The Core Principle: Orthogonality in SPPS
At the heart of SPPS lies the concept of orthogonal protection.[2][3] This strategy employs multiple classes of protecting groups within a single molecule, each of which can be selectively removed under distinct chemical conditions without affecting the others.[][5] A typical SPPS workflow involves:
-
Temporary Nα-Protecting Groups: These shield the N-terminus of the growing peptide chain and are cleaved at each cycle to allow for the addition of the next amino acid.[5] This is the role of Fmoc and Boc.
-
Permanent Side-Chain Protecting Groups: These protect reactive amino acid side chains throughout the synthesis and are removed during the final cleavage of the peptide from the solid support.[5]
-
Linker to the Solid Support: This anchors the C-terminal amino acid to the resin and is cleaved at the end of the synthesis to release the final peptide.
The choice between the Fmoc and Boc strategies dictates the chemical environments used throughout the synthesis, impacting everything from resin and side-chain protecting group selection to the final cleavage conditions.[]
The Competitors: A Head-to-Head Comparison
| Feature | Fmoc-D-Ala-OH·H₂O | Boc-D-Ala-OH |
| Nα-Protecting Group | 9-fluorenylmethoxycarbonyl (Fmoc) | tert-butoxycarbonyl (Boc) |
| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF)[7][8] | Acid-labile (e.g., 50% TFA in DCM)[9][10] |
| Orthogonal Scheme | Fmoc/tBu: Fmoc is base-labile; side-chain groups are acid-labile (tBu, Trt)[][7] | Boc/Bzl: Boc is moderately acid-labile; side-chain groups are strongly acid-labile (Bzl)[5][] |
| Final Cleavage | Mild acid (e.g., TFA-based cocktails)[7][11] | Strong acid (e.g., HF, TFMSA)[5][9] |
| Automation Compatibility | High; UV monitoring of Fmoc deprotection is straightforward[5][12] | Lower; corrosive nature of TFA requires more specialized equipment[13] |
| Side Reaction Profile | Diketopiperazine formation, aspartimide formation[8][14] | Alkylation by tert-butyl cations, degradation of sensitive residues[5][9] |
Delving Deeper: Mechanistic and Practical Considerations
Fmoc/tBu Strategy: The Modern Workhorse
The Fmoc/tBu strategy has become the predominant method for SPPS, largely due to its milder overall conditions.[7][8][15]
Mechanism of Fmoc Deprotection: The Fmoc group is removed via a base-catalyzed β-elimination reaction.[][16] A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the formation of dibenzofulvene (DBF) and a carbamic acid intermediate, which rapidly decarboxylates to release the free amine.[][7] The piperidine also acts as a scavenger for the reactive DBF byproduct.[5][7]
Advantages of the Fmoc Strategy:
-
True Orthogonality: The base-labile Fmoc group is perfectly orthogonal to the acid-labile tert-butyl (tBu) and trityl (Trt) based side-chain protecting groups.[][7] This allows for selective deprotection with minimal risk of premature side-chain cleavage.
-
Milder Conditions: The final cleavage from the resin is achieved with trifluoroacetic acid (TFA), which is less harsh and corrosive than the strong acids required in Boc chemistry.[7] This makes the Fmoc strategy more compatible with sensitive modifications like phosphorylation and glycosylation.[7][12]
-
Automation-Friendly: The deprotection can be monitored in real-time by measuring the UV absorbance of the released DBF-piperidine adduct, facilitating automation.[5][12]
Potential Challenges with Fmoc-D-Ala-OH:
-
Diketopiperazine Formation: At the dipeptide stage, the newly deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is particularly problematic if the second amino acid is proline.[8][14]
-
Aspartimide Formation: Peptides containing aspartic acid are prone to forming a cyclic aspartimide intermediate under basic deprotection conditions, which can lead to a mixture of α- and β-coupled peptides.[14][17]
Boc/Bzl Strategy: The Classic Approach
The Boc/Bzl strategy, pioneered by Bruce Merrifield, laid the foundation for SPPS.[][]
Mechanism of Boc Deprotection: The Boc group is removed by treatment with a moderate acid, typically 50% TFA in dichloromethane (DCM).[5][9] The acid protonates the carbonyl oxygen, facilitating the cleavage of the Boc group to release the free amine (as a TFA salt), carbon dioxide, and a stable tert-butyl cation.[5][18]
Advantages of the Boc Strategy:
-
Cost-Effectiveness: Boc-protected amino acids are generally less expensive than their Fmoc counterparts.[]
-
Reduced Aggregation: The repetitive TFA treatments can help to disrupt peptide aggregation, which can be a significant problem in Fmoc-SPPS for certain "difficult sequences".[11]
-
Process Maturity: Many established manufacturing processes for peptide drugs are based on the Boc approach.[]
Potential Challenges with Boc-D-Ala-OH:
-
Harsh Conditions: The final cleavage requires very strong, hazardous acids like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), necessitating specialized, corrosion-resistant equipment.[5][7]
-
Quasi-Orthogonality: The Boc/Bzl scheme is not truly orthogonal, as both the temporary Nα-Boc group and the "permanent" benzyl-based side-chain protecting groups are acid-labile.[5] Selectivity is achieved by using different strengths of acid, but this can lead to gradual loss of side-chain protection over many cycles.[7]
-
Side Reactions: The tert-butyl cations generated during deprotection can alkylate sensitive residues like tryptophan, methionine, and cysteine.[5] This necessitates the use of scavengers in the deprotection cocktail.[9][19]
Experimental Protocols: A Practical Guide
The following protocols outline a standard cycle for the incorporation of D-alanine using both Fmoc and Boc strategies.
Protocol 1: Fmoc-D-Ala-OH Coupling Cycle
This protocol assumes a standard manual synthesis on a rink amide resin.[20][21][22]
1. Resin Swelling:
- Swell the resin in dimethylformamide (DMF) for at least 30-60 minutes.[23]
2. Fmoc Deprotection:
- Treat the resin with 20% (v/v) piperidine in DMF for 5-10 minutes.[8]
- Drain the solution.
- Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.[8]
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Activation and Coupling:
- In a separate vessel, dissolve Fmoc-D-Ala-OH·H₂O (3-5 equivalents), an activating agent like HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
- Add diisopropylethylamine (DIEA) (6-10 equivalents) to the solution to activate the amino acid.[13]
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result (clear or yellow beads) indicates a complete reaction.[10]
4. Washing:
Drain the coupling solution.
Wash the resin with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next cycle.
Fmoc-SPPS Workflow for D-Ala Incorporation Protocol 2: Boc-D-Ala-OH Coupling Cycle
This protocol assumes a standard manual synthesis on a Merrifield or MBHA resin.[9][10]
1. Resin Swelling:
- Swell the resin in DCM for at least 30-60 minutes.[10]
2. Nα-Boc Deprotection:
- Perform a pre-wash by treating the resin with 50% (v/v) TFA in DCM for 1-2 minutes.[10]
- Drain the solution.
- Add fresh 50% TFA in DCM and agitate for 20-30 minutes. If sensitive residues (Trp, Met, Cys) are present, add 0.5% dithiothreitol (DTE) as a scavenger.[9][19]
- Wash the resin thoroughly with DCM (3-5 times), followed by isopropanol (IPA) (2 times), and then DCM again (3-5 times) to remove residual acid.[10]
3. Neutralization:
- Treat the resin with a solution of 10% (v/v) DIEA in DCM for 2 minutes to neutralize the N-terminal ammonium salt.[19]
- Drain and repeat the neutralization step.
- Wash the resin with DCM (3-5 times) to remove excess base.
4. Amino Acid Activation and Coupling:
- In a separate vessel, dissolve Boc-D-Ala-OH (3-5 equivalents) and a coupling agent like HBTU (3-5 equivalents) in DMF or a DCM/DMF mixture.[10]
- Add the solution to the neutralized resin.
- Add DIEA (6-10 equivalents) to initiate coupling.[13]
- Agitate for 1-2 hours and monitor with the Kaiser test.[10]
5. Washing:
Drain the coupling solution.
Wash the resin with DMF (3-5 times) and DCM (3-5 times).
Boc-SPPS Workflow for D-Ala Incorporation Conclusion and Recommendation
The choice between Fmoc-D-Ala-OH and Boc-D-Ala-OH is fundamentally a choice between two distinct, powerful, and well-characterized synthesis philosophies.
Fmoc-D-Ala-OH is the recommended choice for:
-
Routine and automated peptide synthesis: Its mild conditions and compatibility with automation make it the industry standard.[8][24]
-
Synthesis of complex and modified peptides: The orthogonality of the Fmoc/tBu strategy is crucial for incorporating sensitive post-translational modifications.[7]
-
Laboratories not equipped for handling strong acids: The avoidance of HF or TFMSA significantly improves laboratory safety and reduces equipment costs.[7]
Boc-D-Ala-OH remains a valuable tool for:
-
Synthesizing "difficult" or aggregation-prone sequences: The repeated acid washes can improve synthesis outcomes for hydrophobic or β-sheet-forming peptides.[11]
-
Large-scale manufacturing based on established protocols: Where process validation and historical data are paramount.[]
-
Specific applications where acid-labile side-chain protection is advantageous. []
Ultimately, the optimal choice depends on the specific peptide sequence, the scale of the synthesis, the available laboratory infrastructure, and the desired final product specifications. By understanding the underlying chemical principles, potential side reactions, and practical workflows of both the Fmoc and Boc strategies, researchers can confidently select the most appropriate D-alanine derivative to achieve their synthetic goals with the highest possible efficiency and purity.
References
- Benchchem. (n.d.). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- Machado, D., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Fiveable. (n.d.). Orthogonal Protection Definition.
- Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol.
- Albericio, F., & Carpino, L. A. (1997). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed.
- Creative Peptides. (n.d.). Boc Solid Phase Peptide Synthesis Methods.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS).
- Benchchem. (n.d.). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol.
- Benchchem. (n.d.). An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS).
- LifeTein®. (n.d.). Basic Peptides synthesis introduction.
- Benchchem. (n.d.). A Comprehensive Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis (SPPS).
- Benchchem. (n.d.). Step-by-Step Guide for Boc-His(Boc)-OH Deprotection in Solid-Phase Peptide Synthesis (SPPS).
- ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
- Brimble, M. A., et al. (2011). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.
- Benchchem. (n.d.). A Head-to-Head Comparison of Fmoc-D-Val-OH and Boc-D-Val-OH in Solid-Phase Peptide Synthesis.
Sources
- 2. benchchem.com [benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. researchgate.net [researchgate.net]
- 18. Boc Solid Phase Peptide Synthesis Methods - Peptide Port [peptideport.com]
- 19. benchchem.com [benchchem.com]
- 20. chem.uci.edu [chem.uci.edu]
- 21. rsc.org [rsc.org]
- 22. chemistry.du.ac.in [chemistry.du.ac.in]
- 23. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 24. lifetein.com [lifetein.com]
A Senior Application Scientist's Guide to the Enantiomeric Purity Analysis of Fmoc-D-Ala-OH·H₂O
For researchers, scientists, and professionals vested in the intricate process of drug development and peptide synthesis, the stereochemical integrity of amino acid building blocks is not merely a quality parameter; it is a cornerstone of therapeutic efficacy and safety. The use of N-α-(9-Fluorenylmethoxycarbonyl)-D-alanine monohydrate (Fmoc-D-Ala-OH·H₂O) in solid-phase peptide synthesis (SPPS) necessitates stringent control over its enantiomeric purity. Even trace amounts of the L-enantiomer can lead to the generation of diastereomeric peptide impurities, complicating purification, compromising biological activity, and potentially introducing unforeseen toxicological profiles.[1][2]
This comprehensive guide offers an in-depth comparison of robust analytical methodologies for the determination of the enantiomeric purity of Fmoc-D-Ala-OH·H₂O. We will delve into the causality behind experimental choices, provide field-proven protocols, and present supporting data to empower you in selecting the most suitable method for your laboratory's needs.
The Criticality of Enantiomeric Purity in Peptide Synthesis
The Fmoc/tBu strategy for SPPS has become a workhorse in the synthesis of peptides.[3] The final purity and overall yield of the synthesized peptide are directly influenced by the chemical and chiral purity of the protected amino acids utilized.[3] For many applications, particularly in the realm of therapeutic peptides, an enantiomeric purity of ≥99.8% enantiomeric excess (ee) is often required.[3] This high level of precision is attainable only through a select few analytical techniques, with chiral chromatography being at the forefront.[3]
This guide will focus on three principal, yet distinct, approaches for the enantiomeric purity analysis of Fmoc-D-Ala-OH·H₂O:
-
Direct Chiral High-Performance Liquid Chromatography (HPLC): A direct method employing a chiral stationary phase (CSP) to resolve the enantiomers.
-
Indirect Chiral High-Performance Liquid Chromatography (HPLC) via Chiral Derivatization: An indirect method where the enantiomers are converted into diastereomers prior to separation on a standard achiral column.
-
Chiral Gas Chromatography (GC): A powerful technique for volatile compounds, requiring derivatization of the amino acid.
Method 1: Direct Chiral High-Performance Liquid Chromatography (HPLC)
Direct chiral HPLC is often the most straightforward and widely adopted method for the enantiomeric analysis of Fmoc-protected amino acids.[4] The principle hinges on the use of a chiral stationary phase (CSP) that exhibits stereoselective interactions with the enantiomers of the analyte. These interactions, which can include hydrogen bonding, π-π interactions, and steric hindrance, result in different retention times for the D- and L-enantiomers, enabling their separation and quantification.[5]
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated exceptional efficacy in resolving a wide array of Fmoc-amino acids under reversed-phase conditions.[3][6]
Experimental Protocol: Direct Chiral HPLC
This protocol is designed to be a robust starting point for the analysis of Fmoc-D-Ala-OH·H₂O.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: Polysaccharide-based column (e.g., Lux Cellulose-1, 5 µm, 250 x 4.6 mm).[4]
-
Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water.
-
Fmoc-D-Ala-OH·H₂O sample.
-
Fmoc-L-Ala-OH standard (for peak identification).
-
Fmoc-DL-Ala-OH racemic standard (for resolution determination).
2. Chromatographic Conditions:
| Parameter | Value |
| Column | Lux Cellulose-1, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Acetonitrile / 0.1% TFA in Water (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution: Prepare a 1.0 mg/mL solution of the Fmoc-DL-Ala-OH racemic standard in the mobile phase.
-
Sample Solution: Prepare a 1.0 mg/mL solution of the Fmoc-D-Ala-OH·H₂O sample in the mobile phase.
4. Analysis Workflow:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is free of contaminants.
-
Inject the racemic standard solution to determine the retention times of the D- and L-enantiomers and to verify system suitability (resolution).
-
Inject the Fmoc-D-Ala-OH·H₂O sample solution.
-
Integrate the peak areas for the D- and L-enantiomers in the sample chromatogram.
5. Data Analysis:
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [(Area of D-enantiomer - Area of L-enantiomer) / (Area of D-enantiomer + Area of L-enantiomer)] x 100
Visualizing the Workflow: Direct Chiral HPLC
Caption: Workflow for Direct Chiral HPLC Analysis.
Performance and Causality
-
Resolution: Polysaccharide-based CSPs often provide excellent resolution for Fmoc-amino acids, frequently achieving baseline separation (Rs > 1.5).[3] This is due to the complex chiral recognition mechanisms involving the helical structure of the polysaccharide derivatives.
-
Analysis Time: Typical run times are in the range of 15-30 minutes.[7]
-
Advantages: This method is direct, requires minimal sample preparation, and avoids the use of derivatizing agents that could introduce impurities or cause racemization.[8]
-
Limitations: Chiral columns can be more expensive than standard achiral columns. Method development may be required to optimize the mobile phase for different Fmoc-amino acids.
Method 2: Indirect Chiral HPLC via Chiral Derivatization
The indirect approach to chiral separation involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[9] Diastereomers have different physical and chemical properties and can therefore be separated on a conventional achiral HPLC column.[9] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a widely used CDA for amino acids.[10]
Experimental Protocol: Indirect Chiral HPLC
1. Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Standard reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Marfey's reagent (FDAA).
-
Fmoc-D-Ala-OH·H₂O sample.
-
Fmoc-L-Ala-OH standard.
-
Fmoc-DL-Ala-OH racemic standard.
-
Sodium bicarbonate solution (1 M).
-
Acetone.
-
Hydrochloric acid (2 M).
2. Derivatization Procedure:
-
In a vial, dissolve ~1 mg of the Fmoc-D-Ala-OH·H₂O sample in 100 µL of 1 M sodium bicarbonate solution.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M hydrochloric acid.
-
Dilute the mixture with the mobile phase to a final volume of 1 mL.
-
Repeat the derivatization procedure for the Fmoc-L-Ala-OH and Fmoc-DL-Ala-OH standards.
3. Chromatographic Conditions:
| Parameter | Value |
| Column | Reversed-phase C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Gradient of Acetonitrile and 0.1% TFA in Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 340 nm |
| Injection Volume | 20 µL |
4. Analysis Workflow:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the derivatized racemic standard to identify the retention times of the two diastereomers.
-
Inject the derivatized Fmoc-D-Ala-OH·H₂O sample.
-
Integrate the peak areas of the two diastereomers.
Visualizing the Workflow: Indirect Chiral HPLC
Sources
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. phenomenex.com [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. nbinno.com [nbinno.com]
- 10. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]
A Scientist's Comparative Guide: The Biological Activity of Peptides with L- vs. D-Alanine
<
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel and effective peptide-based therapeutics, the manipulation of amino acid stereochemistry stands as a powerful strategy. The substitution of a naturally occurring L-amino acid with its D-enantiomer can dramatically alter a peptide's biological profile. This guide offers a detailed comparison of peptides containing L-alanine versus its mirror image, D-alanine, providing experimental insights and foundational principles to inform rational peptide design.
PART 1: The Chirality Paradigm: Why a Simple Switch Matters
Life, in its elegant complexity, exhibits a strong preference for L-amino acids in protein synthesis. This fundamental "homochirality" means that the entire enzymatic and receptor machinery of the body is stereospecifically tailored to recognize and interact with L-peptides. Introducing a D-amino acid, such as D-alanine, into a peptide sequence fundamentally alters its three-dimensional structure, creating a molecule that interacts with the biological environment in a profoundly different manner.
PART 2: Comparative Biological Activity: L-Alanine vs. D-Alanine Peptides
Enhanced Enzymatic Stability and Extended Half-Life
A primary challenge in peptide drug development is their rapid degradation by proteases in the bloodstream and tissues, leading to a short in-vivo half-life.[1][2] The substitution of L-alanine with D-alanine is a well-established method to overcome this limitation.[1][3][4]
Mechanistic Insight: Proteases, the enzymes responsible for peptide breakdown, have active sites that are exquisitely shaped to bind and cleave peptide bonds between L-amino acids. The presence of a D-alanine residue introduces a steric hindrance that prevents the enzyme from properly docking with the peptide, thus rendering it resistant to cleavage.[5][6] This "proteolytic shielding" significantly prolongs the peptide's circulation time in the body.[7]
Experimental Protocol: In Vitro Protease Stability Assay
A standard method to quantify this enhanced stability is through a protease stability assay.
Methodology:
-
Peptide Incubation: The L- and D-alanine-containing peptides are incubated in a solution containing a specific protease (e.g., trypsin, chymotrypsin) or in human serum at 37°C.
-
Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: The enzymatic reaction in the aliquots is stopped, typically by adding an acid like trifluoroacetic acid (TFA).
-
Quantification: The amount of remaining intact peptide is quantified using High-Performance Liquid Chromatography (HPLC). The disappearance of the parent peptide peak over time is monitored.
-
Half-Life Calculation: The data is plotted to calculate the half-life (t½) of the peptide under the experimental conditions.
Illustrative Data Summary:
| Peptide Variant | Typical Half-life in Human Serum | Key Observation |
| All L-Alanine Peptide | < 1 hour | Highly susceptible to proteolytic degradation.[8][9] |
| Single D-Alanine Substitution | 8 - 24 hours | A single D-amino acid can significantly increase stability.[5][10] |
| All D-Alanine Peptide | > 48 hours | Demonstrates remarkable resistance to proteolysis.[6][8] |
Receptor Binding Affinity and Biological Response
While D-alanine incorporation enhances stability, its impact on receptor binding and subsequent biological activity is variable and must be empirically determined for each specific peptide-receptor system.[1][11]
Mechanistic Insight: Receptors, being proteins themselves, have chiral binding pockets. The precise three-dimensional arrangement of a peptide's side chains is crucial for a high-affinity interaction. Swapping an L-alanine for a D-alanine alters the peptide's backbone conformation, which can either:
-
Decrease Affinity: The altered shape may no longer fit optimally into the receptor's binding pocket, leading to a partial or complete loss of function.[12]
-
Maintain or Enhance Affinity: In some cases, the conformational rigidity imposed by the D-amino acid can lock the peptide into a bioactive conformation, sometimes leading to equal or even increased binding affinity.[13][14]
-
Switch from Agonist to Antagonist: The change in binding mode can sometimes lead to a different signaling outcome.
Caption: L- vs. D-Alanine Peptide-Receptor Interaction.
Reduced Immunogenicity
A significant advantage of using D-amino acids is the potential for reduced immunogenicity.[7][15] Peptides intended for therapeutic use can sometimes be recognized as foreign by the immune system, leading to an undesirable immune response.
Mechanistic Insight: The immune response to peptides is often T-cell dependent. This requires the peptide to be taken up by antigen-presenting cells (APCs), processed (cleaved into smaller fragments), and then presented on Major Histocompatibility Complex (MHC) molecules.[15][16] Since the enzymes within APCs that process antigens are proteases, they are less effective at degrading D-amino acid-containing peptides.[16][17] This inefficient processing can lead to a failure of the peptide to be presented to T-cells, thereby evading an immune response.[15][18]
PART 3: Practical Implications and Strategic Peptide Design
The choice between incorporating L- or D-alanine is a strategic one, balancing the goals of stability, activity, and immunogenicity.
-
For enhanced pharmacokinetic profiles and reduced dosing frequency, D-alanine substitution is a powerful tool. [19][20][21]
-
When high receptor potency is the primary objective, careful positional scanning of D-alanine substitutions is necessary to identify locations that do not compromise binding.
-
For peptides intended for chronic administration, the reduced immunogenic potential of D-amino acids is a significant advantage.
References
- Vertex AI Search. (n.d.). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches.
- PubMed. (n.d.). Antigenicity and immunogenicity of modified synthetic peptides containing D-amino acid residues. Antibodies to a D-enantiomer do recognize the parent L-hexapeptide and reciprocally.
- BenchChem. (n.d.). D-Alanine vs. L-Alanine in Peptides: A Comparative Guide to Biological Activity.
- ResearchGate. (2023, February 5). Why are d- amino acids poor immunogens? what makes them fail to elicit immune response?
- LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?
- Vertex AI Search. (n.d.). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides.
- BenchChem. (n.d.). The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide.
- PubMed Central. (n.d.). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine.
- ACS Infectious Diseases. (n.d.). Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides.
- PubMed Central. (n.d.). Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice.
- Frontiers. (2021, March 10). Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses.
- PubMed. (1965, March 1). ANTIGENICITY OF POLYPEPTIDES (POLY ALPHA AMINO ACIDS). 13. IMMUNOLOGICAL STUDIES WITH SYNTHETIC POLYMERS CONTAINING ONLY D- OR D- AND L-ALPHA-AMINO ACIDS.
- Wikipedia. (n.d.). D-peptide.
- CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis.
- NIH. (n.d.). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide.
- PubMed. (2024, February 9). Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides.
- Frontiers. (2020, November 11). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics.
- ResearchGate. (2025, August 7). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide.
- Semantic Scholar. (n.d.). Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides.
- LifeTein. (2012, March 28). D-amino acid peptides to resist common proteases.
- PubMed. (2025, November 5). d-Alanine Hydrochloride and d-Alanine Dipeptide Have Biological Activity and Promote Human Proximal Tubular Epithelial Cell Viability.
- PubMed. (n.d.). Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers.
- PubMed Central. (2021, November 18). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?
- ResearchGate. (n.d.). Improving the binding affinity using d‐amino acids. a) d‐alanine scan...
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of D-Amino Acids: Focusing on D-Alanine in Peptide Design.
- PubMed. (n.d.). An affinity label for delta-opioid receptors derived from [D-Ala2]deltorphin I.
- ResearchGate. (2025, November 7). d‐Alanine Hydrochloride and d‐Alanine Dipeptide Have Biological Activity and Promote Human Proximal Tubular Epithelial Cell Viability.
- PubMed. (n.d.). Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides.
- PubMed. (2016, June 30). Pharmacokinetic properties of tandem d-peptides designed for treatment of Alzheimer's disease.
- ResearchGate. (2025, August 10). Preferential Uptake of L- versus D-Amino Acid Cell-Penetrating Peptides in a Cell Type-Dependent Manner.
- MDPI. (n.d.). Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted?
- MDPI. (n.d.). Penicillin-Binding Proteins in Streptococcus agalactiae and Their Association with Reduced Penicillin Susceptibility: An Overview.
- PubMed Central. (2024, January 5). Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides.
- MDPI. (n.d.). Structural Insights into the Staphylococcus aureus DltC-Mediated D-Alanine Transfer.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 10. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. An affinity label for delta-opioid receptors derived from [D-Ala2]deltorphin I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses [frontiersin.org]
- 18. ANTIGENICITY OF POLYPEPTIDES (POLY ALPHA AMINO ACIDS). 13. IMMUNOLOGICAL STUDIES WITH SYNTHETIC POLYMERS CONTAINING ONLY D- OR D- AND L-ALPHA-AMINO ACIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetic properties of tandem d-peptides designed for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted? [mdpi.com]
The Chirality Shield: Enhancing Peptide Stability with Fmoc-D-Ala-OH.H2O
A Senior Application Scientist's Guide to Overcoming Enzymatic Degradation in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a class of therapeutics with immense promise, offering high specificity and potency.[] However, the Achilles' heel of many peptide-based drugs is their inherent instability in biological systems.[2][3] The very enzymes that regulate normal physiological processes can readily degrade therapeutic peptides, drastically reducing their in-vivo half-life and bioavailability.[4][5] This guide provides a comparative analysis of peptide stability, demonstrating the profound impact of incorporating D-amino acids, specifically using Fmoc-D-Ala-OH.H2O, in peptide synthesis to confer resistance against enzymatic degradation.
The Challenge: Proteolytic Susceptibility of L-Peptides
Naturally occurring peptides are composed of L-amino acids, which are readily recognized by a vast array of endogenous proteases and peptidases.[6][7] These enzymes, found ubiquitously in tissues such as the liver, kidneys, and blood, efficiently catalyze the hydrolysis of peptide bonds, breaking down the therapeutic molecules before they can exert their intended effect.[4][8] This rapid degradation necessitates frequent administration at high doses, increasing the cost of treatment and the potential for side effects.
The mechanism of enzymatic degradation is highly stereospecific. Proteases have active sites that are exquisitely shaped to bind and cleave peptide sequences composed of L-amino acids. This lock-and-key model of enzyme-substrate interaction is the fundamental reason for the rapid clearance of conventional peptide drugs.
The Solution: Strategic Incorporation of D-Amino Acids
A powerful strategy to overcome this limitation is the substitution of L-amino acids with their D-enantiomers.[6][9] D-amino acids, being the mirror images of their L-counterparts, possess identical chemical properties but a different three-dimensional arrangement. This stereochemical difference makes peptides containing D-amino acids poor substrates for most endogenous proteases, effectively shielding them from enzymatic attack.[7][10] The result is a significant enhancement in the peptide's stability and a prolonged in-vivo half-life.[11]
This compound is a key building block in this strategy. Alanine, with its small and neutral side chain, is often a suitable candidate for substitution without drastically altering the peptide's overall conformation and biological activity. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is standard in solid-phase peptide synthesis (SPPS), allowing for the controlled and efficient incorporation of D-Alanine into the desired peptide sequence.[12][13]
Comparative Stability Analysis: A Case Study
To illustrate the dramatic improvement in enzymatic stability, we present a comparative study of a model hexapeptide synthesized in two forms: an all-L-amino acid version (L-Peptide) and a version containing a single D-Alanine substitution (D-Ala-Peptide).
Model Peptides:
-
L-Peptide: Ac-Tyr-Ala-Gly-Phe-Leu-Arg-NH₂
-
D-Ala-Peptide: Ac-Tyr-D-Ala -Gly-Phe-Leu-Arg-NH₂
The N-terminal acetylation and C-terminal amidation are common modifications to improve peptide stability by protecting against exopeptidases.
Experimental Workflow for Stability Assessment
The following diagram outlines the general workflow for assessing the enzymatic stability of the model peptides.
Caption: Workflow for comparative enzymatic stability analysis.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the synthesis of the L-Peptide and D-Ala-Peptide using a standard Fmoc/tBu strategy.
-
Resin Preparation: Start with a Rink Amide resin to generate the C-terminal amide. Swell the resin in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF.
-
Amino Acid Coupling:
-
For the L-Peptide , couple the Fmoc-protected L-amino acids sequentially (Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH).
-
For the D-Ala-Peptide , substitute Fmoc-Ala-OH with This compound at the corresponding step.
-
Use a standard coupling reagent cocktail, such as HBTU/HOBt in the presence of DIPEA in DMF. Monitor coupling completion with a Kaiser test.
-
-
N-terminal Acetylation: After coupling the final amino acid and removing its Fmoc group, acetylate the N-terminus with a solution of acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the identity and purity by mass spectrometry.
Protocol 2: Serum Stability Assay
This protocol details the procedure for assessing peptide stability in human serum.[14][15]
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each purified peptide in sterile water or a minimal amount of DMSO, then dilute with sterile water.
-
Reaction Setup: Pre-warm human serum to 37°C. Add the peptide stock solution to the serum to a final concentration of 100 µg/mL.
-
Incubation: Incubate the peptide-serum mixture at 37°C with gentle agitation.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes).
-
Quenching and Protein Precipitation: Immediately stop the enzymatic reaction by adding an equal volume of quenching solution (e.g., 10% trichloroacetic acid or cold acetonitrile). Vortex and incubate on ice for 10-15 minutes to precipitate serum proteins.
-
Sample Preparation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Carefully collect the supernatant containing the peptide.
-
RP-HPLC Analysis: Analyze the supernatant by RP-HPLC, monitoring the absorbance at 220 nm. The peak area of the intact peptide is used for quantification.
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. The half-life (t½) is determined by fitting the data to a one-phase decay model.
Comparative Data and Analysis
The following table summarizes the expected results from the serum stability assay, highlighting the superior stability of the D-Ala-Peptide.
| Time Point (minutes) | % L-Peptide Remaining (Mean ± SD) | % D-Ala-Peptide Remaining (Mean ± SD) |
| 0 | 100 ± 0.0 | 100 ± 0.0 |
| 15 | 78.2 ± 2.5 | 98.5 ± 1.1 |
| 30 | 55.1 ± 3.1 | 96.2 ± 1.8 |
| 60 | 30.4 ± 2.8 | 94.7 ± 2.0 |
| 120 | 12.5 ± 1.9 | 90.1 ± 2.3 |
| 240 | < 2.0 | 82.4 ± 3.5 |
| 480 | Not Detected | 68.9 ± 4.1 |
| Calculated Half-life (t½) | ~45 minutes | > 8 hours |
Mechanism of Enhanced Stability
The incorporation of D-Alanine disrupts the stereospecific recognition by proteases. The enzyme's active site, evolved to accommodate L-amino acids, cannot efficiently bind and cleave the peptide bond adjacent to the D-amino acid residue.
Caption: D-Ala substitution prevents protease recognition and cleavage.
Conclusion
The strategic incorporation of D-amino acids, facilitated by reagents like this compound, is a cornerstone of modern peptide drug design. As demonstrated by the comparative data, even a single D-amino acid substitution can dramatically enhance a peptide's resistance to enzymatic degradation, transforming a transient molecule into a viable therapeutic candidate. This "chirality shield" approach significantly improves the pharmacokinetic profile of peptide drugs, paving the way for less frequent dosing and improved patient outcomes. For researchers and drug developers, understanding and implementing such stability-enhancing strategies is critical to unlocking the full therapeutic potential of peptides.
References
- Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56.
-
Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of D-Amino Acids in Peptide Therapeutics: Featuring Boc-Gln(Xan). Retrieved from [Link]
- Gala, K., et al. (2022). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. bioRxiv.
- Li, Y., et al. (2023). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Molecules, 28(15), 5894.
- Wang, H., et al. (2018). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Theranostics, 8(1), 117-133.
- Yao, J. F., Yang, H., & Xue, M. (2018). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current drug metabolism, 19(9), 748–759.
- Henninot, A., Collins, J. C., & Nuss, J. M. (2018). The Current State of Peptide Drug Discovery: Back to the Future?. Journal of medicinal chemistry, 61(4), 1382–1414.
- Mezo, G., et al. (2007). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Journal of peptide science : an official publication of the European Peptide Society, 13(4), 274–283.
- Frederix, P. W. J. M., et al. (2015). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine.
-
Mass Analytica. (n.d.). Peptide Degradation. Retrieved from [Link]
- Wessalowski, T., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Yao, J. F., Yang, H., & Xue, M. (2018). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current drug metabolism, 19(9), 748–759.
-
LifeTein. (2012, March 28). D-amino acid peptides to resist common proteases. Retrieved from [Link]
- Liberty, M. A., et al. (2019). Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques. Analytical and bioanalytical chemistry, 411(23), 6065–6074.
- Lee, S., et al. (2023). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. International Journal of Molecular Sciences, 24(20), 15065.
- Riedl, S., et al. (2017). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International journal of molecular sciences, 18(11), 2399.
- Jenssen, H., & Aspmo, S. I. (2008). Serum stability of peptides. Methods in molecular biology (Clifton, N.J.), 494, 177–186.
- Yao, J. F., Yang, H., & Xue, M. (2018). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current drug metabolism, 19(9), 748–759.
- Wessalowski, T., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Jenssen, H., & Aspmo, S. I. (2008). Serum stability of peptides. Methods in molecular biology (Clifton, N.J.), 494, 177–186.
-
PubChem. (n.d.). Fmoc-Ala-OH∙H2O. Retrieved from [Link]
-
BIOENGINEER.ORG. (2025, December 26). Peptide Ratios Advance Post-Mortem Interval Estimation. Retrieved from [Link]
- Butsch, K., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PloS one, 12(5), e0178241.
- Wang, J., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in microbiology, 11, 563030.
- Dong, W., et al. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta biochimica et biophysica Sinica, 49(10), 928–935.
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 13(10), 599–613.
- García-Ramos, Y., et al. (2022). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 24(2), 654-663.
-
Precision Health. (2021, March 29). Pharmacokinetics of Peptides and Proteins [Video]. YouTube. Retrieved from [Link]
- Wang, J., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in microbiology, 11, 563030.
- Tomkoya, A. (2023). Peptidases: Unveiling the Role of Protein-Cleaving Enzymes. Drug Designing: Open Access, 12(2).
Sources
- 2. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
- 11. mdpi.com [mdpi.com]
- 12. advancedchemtech.com [advancedchemtech.com]
- 13. chempep.com [chempep.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Conformational Analysis of Peptides Containing D-Alanine
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a peptide is fundamental to deciphering its function and optimizing its therapeutic potential. The strategic incorporation of non-proteinogenic amino acids, such as D-alanine, is a powerful tool in medicinal chemistry. Unlike its ubiquitous L-enantiomer, D-alanine introduces unique conformational constraints and significantly enhances resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based drugs.[1][2]
This guide provides an in-depth comparison of the primary experimental and computational methodologies used to analyze the conformation of D-alanine-containing peptides. We will move beyond simple procedural lists to explore the causal reasoning behind experimental design, ensuring that each protocol is presented as a self-validating system for generating robust and reliable structural insights.
The Structural Impact of D-Alanine
The substitution of an L-amino acid with its D-enantiomer fundamentally alters the peptide backbone's accessible conformational space. While L-amino acids predominantly favor right-handed helical structures and specific β-turn types (e.g., type I), the D-residue, with its inverted stereochemistry at the α-carbon, sterically favors alternative structures. Most notably, a D-amino acid in the (i+1) or (i+2) position of a β-turn sequence is a strong promoter of type II' or type I' β-turns, respectively. This ability to induce specific, stable turn structures is a cornerstone of rational peptide design.[3]
This guide will compare four key methodologies for elucidating these structural nuances: Circular Dichroism (CD) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Molecular Dynamics (MD) Simulations.
Circular Dichroism (CD) Spectroscopy: A Rapid Assessment of Secondary Structure
CD spectroscopy is an invaluable high-throughput technique for gaining a qualitative and semi-quantitative overview of a peptide's secondary structure in solution.[4][5] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, particularly the peptide backbone amides, providing a spectral signature of the global secondary structure content (e.g., α-helix, β-sheet, random coil).[4][6]
Causality in Experimental Design
The choice of solvent and peptide concentration is critical. Trifluoroethanol (TFE), for instance, is a helix-promoting solvent and is often used to assess a peptide's intrinsic propensity to form helical structures, whereas aqueous buffers provide a more physiologically relevant context.[7][8] Concentration dependence can reveal aggregation, where an increase in β-sheet content with concentration may be observed.[7][8] When comparing an L-Ala peptide to its D-Ala diastereomer, CD provides the first crucial evidence of a major conformational shift. An L-peptide forming an α-helix will show a characteristic spectrum that is nearly a mirror image of the left-handed helix formed by its all-D counterpart. A single D-Ala substitution in an L-peptide will disrupt or alter this helical signal, often indicating the formation of a turn or disordered structure.
Experimental Protocol: Comparative CD Analysis
-
Sample Preparation :
-
Prepare a stock solution of the purified peptide (e.g., 1 mg/mL) in a suitable solvent (e.g., 10 mM phosphate buffer, pH 7.0).[4] The buffer components should have low absorbance in the far-UV region to minimize interference.[9]
-
Accurately determine the peptide concentration, as this is crucial for calculating molar ellipticity.[9]
-
Prepare a series of dilutions to the desired final concentration (e.g., 100 µM or 0.1 mg/mL).[4][10]
-
Prepare a matched buffer blank solution without the peptide.[4]
-
-
Instrument Setup :
-
Data Acquisition :
-
Transfer the buffer blank solution to a 1 mm path-length quartz cuvette and acquire a blank spectrum.[4]
-
Rinse the cuvette thoroughly with water and methanol, then dry it.[4]
-
Transfer the peptide solution to the cuvette and acquire the sample spectrum using identical instrument settings.[4]
-
Repeat the scan 2-3 times for signal averaging.
-
-
Data Processing :
-
Subtract the averaged blank spectrum from the averaged sample spectrum.[4]
-
Convert the resulting CD signal (in millidegrees) to Mean Residue Molar Ellipticity ([θ]) using the following equation: [θ] = (mdeg × MRW) / (10 × l × c) where MRW is the mean residue weight (molecular weight / number of residues), l is the path length in cm, and c is the concentration in g/mL.
-
Comparative Data: L-Alanine vs. D-Alanine Peptides
| Feature | Typical L-Ala Peptide (α-helical) | L-Peptide with D-Ala Substitution |
| CD Spectrum Shape | Negative bands near 222 nm and 208 nm, positive band near 192 nm.[9] | Attenuation or loss of helical signals; potential emergence of a β-turn or random coil signature. |
| [θ] at 222 nm | Strong negative value (e.g., -30,000 deg·cm²·dmol⁻¹) | Weaker negative value or near zero. |
| Interpretation | Significant α-helical content. | Disruption of α-helix, likely induction of a turn or disordered region. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Resolution Structure in Solution
NMR spectroscopy is the most powerful technique for determining the high-resolution three-dimensional structure and dynamics of peptides in solution.[11][12] It provides information on through-bond and through-space atomic interactions, which serve as constraints for calculating a structural ensemble.[12][13]
Causality in Experimental Design
For D-alanine-containing peptides, specific NMR experiments are chosen to pinpoint the local and global conformational changes. 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is paramount, as it detects protons that are close in space (<5 Å), regardless of their position in the sequence.[14] A key diagnostic for a β-turn induced by D-alanine is the presence of a strong NOE between the NH proton of the residue at position (i+2) and the CαH of the D-Ala at position (i+1), which is characteristic of a type II' turn. J-coupling constants, measured from COSY or TOCSY spectra, provide information about dihedral angles (φ), which are critical for defining backbone conformation.[15]
Experimental Protocol: 2D NMR for Structural Elucidation
-
Sample Preparation :
-
Dissolve 1-5 mg of the peptide in 0.5 mL of a suitable solvent. For observation of amide protons, a 90% H₂O / 10% D₂O mixture is common.[14] D₂O provides the lock signal for the spectrometer.[16]
-
Adjust the pH to a value where amide proton exchange is slow (typically pH < 7.5).[16]
-
The peptide concentration should ideally be >0.5 mM.[16]
-
-
Data Acquisition :
-
Acquire a set of 2D homonuclear spectra on a high-field NMR spectrometer (≥600 MHz).
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems (all protons within a single residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities. A mixing time of 200-400 ms is typical for peptides.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons, primarily for measuring ³J(HN,Hα) coupling constants.[17]
-
-
Resonance Assignment :
-
Use the TOCSY spectrum to identify the unique proton spin systems for each amino acid residue.
-
Use the NOESY spectrum to sequentially connect these spin systems by identifying NOEs between adjacent residues (e.g., CαH(i) to NH(i+1)).
-
-
Structural Restraint Generation :
-
Distance Restraints: Classify NOESY cross-peaks as strong (1.8-2.7 Å), medium (1.8-3.5 Å), or weak (1.8-5.0 Å) based on their volume.
-
Dihedral Angle Restraints: Measure ³J(HN,Hα) coupling constants from a high-resolution 1D or 2D spectrum. Use the Karplus equation to relate these values to the φ dihedral angle.
-
-
Structure Calculation :
Comparative Data: Key NMR Observables
| NMR Observable | L-Ala in an α-Helix | D-Ala Inducing a Type II' β-Turn |
| Sequential NOEs | Strong dNN(i, i+1) NOEs. | Often weaker dNN(i, i+1) NOEs around the turn. |
| Medium-Range NOEs | dαN(i, i+3), dαβ(i, i+3) NOEs. | Strong dαN(i, i+2) or dNN(i, i+2) NOEs across the turn. |
| ³J(HN,Hα) Coupling | Typically < 6 Hz. | For D-Ala at (i+1): ~8-9 Hz. For residue at (i+2): ~8-9 Hz. |
| Interpretation | Extended helical conformation. | A distinct, tight turn structure centered at the D-Ala residue. |
Integrated Conformational Analysis Workflow
Caption: Integrated workflow for peptide conformational analysis.
X-ray Crystallography: The Solid-State Benchmark
X-ray crystallography provides an atomic-resolution structure of the peptide in a crystalline state.[19] While it doesn't capture solution dynamics, it offers an unambiguous view of a low-energy conformation and is the gold standard for structural accuracy. For D-alanine peptides, a crystal structure can definitively confirm the precise geometry of an induced turn, including all bond lengths, angles, and the hydrogen-bonding network.[20]
Experimental Protocol: Peptide Crystallography
-
Crystallization Screening :
-
Crystal Harvesting and Cryo-protection :
-
Once crystals appear, carefully harvest them using a small loop.
-
Soak the crystal in a cryoprotectant solution (often the crystallization condition supplemented with glycerol or ethylene glycol) to prevent ice formation during data collection.
-
-
X-ray Diffraction Data Collection :
-
Structure Solution and Refinement :
-
Process the diffraction data to obtain reflection intensities and positions.
-
Solve the "phase problem" using methods like molecular replacement (if a homologous structure exists) or direct methods for small molecules.
-
Build an atomic model into the resulting electron density map and refine it against the experimental data until a final, high-quality structure is obtained.[19]
-
Molecular Dynamics (MD) Simulations: Exploring the Conformational Landscape
MD simulations are a powerful computational tool for modeling the dynamic behavior of peptides in solution over time.[21][22] By solving Newton's equations of motion for the system (peptide plus explicit solvent), MD provides a trajectory of atomic positions, revealing the conformational landscape, transitions between states, and relative populations of different structures.[23][24]
Causality in Experimental Design
For D-alanine peptides, MD simulations are invaluable for visualizing how the D-residue restricts the Ramachandran space and stabilizes specific conformations. The simulation can predict the most probable structures that can then be validated by NMR or CD.[25] An integrated approach, where experimental NMR restraints are used to guide or reweight the MD simulation, can yield a highly accurate description of the peptide's conformational ensemble in solution.[25][26]
Protocol: Standard MD Simulation Workflow
-
System Setup :
-
Start with an initial peptide structure (e.g., an extended conformation or a model-built turn).
-
Select a force field (e.g., AMBER, CHARMM, GROMOS) that accurately describes the energetics of the peptide.[27]
-
Place the peptide in a simulation box and solvate with an explicit water model (e.g., TIP3P).[27] Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration :
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the target temperature (e.g., 300 K) while restraining the peptide.
-
Run a series of equilibration steps at constant temperature and pressure to allow the solvent to relax around the peptide.
-
-
Production Simulation :
-
Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the relevant conformational space.[23]
-
-
Trajectory Analysis :
-
Analyze the trajectory to calculate properties like Ramachandran plots (φ/ψ angle distributions), root-mean-square deviation (RMSD) to track stability, and hydrogen bond occupancy.
-
Perform clustering analysis to identify the most populated conformational states.[22]
-
Visualizing Conformational Differences
A D-alanine residue dramatically alters the allowed regions in a Ramachandran plot compared to an L-alanine residue, providing a clear visual and energetic rationale for its structural influence.
Caption: Favored Ramachandran regions for L- and D-Alanine.
Conclusion
The conformational analysis of D-alanine-containing peptides requires a multi-faceted approach. CD spectroscopy offers a rapid, global assessment of structural changes, making it ideal for initial screening. NMR spectroscopy provides the definitive, high-resolution picture of the peptide's structure and dynamics in solution, revealing the specific turns and folds induced by the D-residue. X-ray crystallography can deliver an unambiguous solid-state snapshot of a low-energy conformer, serving as an invaluable benchmark. Finally, molecular dynamics simulations complement these experimental techniques by providing a dynamic view of the entire conformational landscape, helping to rationalize experimental findings and guide further design. By judiciously combining these powerful methodologies, researchers can gain a comprehensive understanding of how the strategic placement of a D-alanine residue can be used to engineer peptides with desired structures and improved therapeutic properties.
References
-
Analysis - American Peptide Society. (n.d.). American Peptide Society. Retrieved January 3, 2026, from [Link]
-
Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. (2021). RSC Publishing. Retrieved January 3, 2026, from [Link]
-
Peptide Conformation Analysis Using an Integrated Bayesian Approach. (n.d.). PMC. Retrieved January 3, 2026, from [Link]
-
The Significance of D-Amino Acids: Focusing on D-Alanine in Peptide Design. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from [Link]
-
Comparison of Protocols for Calculation of Peptide Structures from Experimental NMR Data. (2006). Journal of Chemical Theory and Computation. Retrieved January 3, 2026, from [Link]
-
Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. (n.d.). Springer. Retrieved January 3, 2026, from [Link]
-
Circular dichroism of peptides. (2014). PubMed. Retrieved January 3, 2026, from [Link]
-
Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. (2019). PubMed. Retrieved January 3, 2026, from [Link]
-
Visualized and Quantitative Conformational Analysis of Peptidomimetics. (2021). ACS Omega. Retrieved January 3, 2026, from [Link]
-
Circular Dichroism (CD) Spectroscopy Technology - Therapeutic Proteins & Peptides. (n.d.). CD Formulation. Retrieved January 3, 2026, from [Link]
-
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]
-
Circular dichroism spectra of short, fixed-nucleus alanine helices. (n.d.). PMC. Retrieved January 3, 2026, from [Link]
-
Peptide Conformation Analysis Using an Integrated Bayesian Approach. (n.d.). ACS Publications. Retrieved January 3, 2026, from [Link]
-
Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]
-
Molecular dynamics simulations of synthetic peptide folding. (1996). PubMed. Retrieved January 3, 2026, from [Link]
-
Peptide/Protein NMR. (n.d.). University of Zurich. Retrieved January 3, 2026, from [Link]
-
The role of dehydro-alanine in the design of peptides. (1995). PubMed. Retrieved January 3, 2026, from [Link]
-
Conformational dynamics of an alanine dipeptide analog: an ab initio molecular dynamics study. (2001). PubMed. Retrieved January 3, 2026, from [Link]
-
Structural Insights into the Staphylococcus aureus DltC-Mediated D-Alanine Transfer. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
-
NMR of peptides. (2010). ResearchGate. Retrieved January 3, 2026, from [Link]
-
NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. (n.d.). ACS. Retrieved January 3, 2026, from [Link]
-
MD-AlanineDipeptide: Molecular Dynamics Simulation of Alanine Dipeptide and Dihedral Angle Analysis. (2024). GitHub. Retrieved January 3, 2026, from [Link]
-
Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy. (2007). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Crystal structures of d-alanine-d-alanine ligase from Xanthomonas oryzae pv. oryzae alone and in complex with nucleotides. (2014). PubMed. Retrieved January 3, 2026, from [Link]
-
A Newcomer's Guide to Peptide Crystallography. (n.d.). PMC. Retrieved January 3, 2026, from [Link]
-
NMR in structural determination of proteins and peptides. (n.d.). NMIMS Pharmacy. Retrieved January 3, 2026, from [Link]
-
Post-translational Introduction of d-Alanine into Ribosomally Synthesized Peptides by the Dehydroalanine Reductase NpnJ. (2015). ACS Publications. Retrieved January 3, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Circular Dichroism (CD) Spectroscopy Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]
- 10. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 11. benchchem.com [benchchem.com]
- 12. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 14. chem.uzh.ch [chem.uzh.ch]
- 15. researchgate.net [researchgate.net]
- 16. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 17. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 18. Comparison of Protocols for Calculation of Peptide Structures from Experimental NMR Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Crystal structures of d-alanine-d-alanine ligase from Xanthomonas oryzae pv. oryzae alone and in complex with nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 22. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Molecular dynamics simulations of synthetic peptide folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. GitHub - sbrodehl/MD-AlanineDipeptide: Molecular Dynamics Simulation of Alanine Dipeptide and Dihedral Angle Analysis [github.com]
- 25. Peptide Conformation Analysis Using an Integrated Bayesian Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Coupling Reagent Selection for Fmoc-D-Ala-OH in Solid-Phase Peptide Synthesis
For researchers, chemists, and professionals in the field of drug development and peptide therapeutics, the synthesis of peptides containing sterically hindered amino acids presents a significant challenge. The incorporation of residues such as Fmoc-D-Ala-OH, with its methyl side chain in the D-configuration, can impede the progress of peptide chain elongation, leading to lower yields, incomplete reactions, and an increased risk of epimerization. The judicious selection of a coupling reagent is, therefore, a critical parameter that dictates the success of the synthesis.
This guide provides an in-depth comparative analysis of commonly employed coupling reagents for the incorporation of Fmoc-D-Ala-OH during solid-phase peptide synthesis (SPPS). We will delve into the mechanistic nuances of these reagents, present comparative performance data, and provide a detailed experimental protocol for their evaluation.
The Challenge of Steric Hindrance and Racemization
The primary obstacle in coupling sterically hindered amino acids is the reduced accessibility of the reacting functional groups—the carboxyl group of the incoming amino acid and the amino group of the resin-bound peptide. This steric clash can significantly slow down the rate of amide bond formation. Consequently, more reactive coupling reagents and optimized reaction conditions are often necessary to drive the reaction to completion.
A secondary, but equally critical, challenge is the risk of racemization. The activation of the carboxylic acid of the Fmoc-amino acid can lead to the abstraction of the α-proton, resulting in the loss of stereochemical integrity.[1][2] This is particularly problematic for D-amino acids, where epimerization to the L-isomer can lead to the formation of diastereomeric impurities that are often difficult to separate from the target peptide.[3] The choice of coupling reagent and additives plays a pivotal role in mitigating this undesirable side reaction.[4]
Comparative Analysis of Coupling Reagents
The efficacy of a coupling reagent is determined by its ability to rapidly and efficiently activate the carboxylic acid while minimizing side reactions. Modern peptide synthesis predominantly relies on several classes of coupling reagents, each with distinct mechanisms and performance characteristics.
Aminium/Uronium Salts: The High-Performance Workhorses
Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most popular and effective coupling reagents for SPPS.[5][6] They react with the carboxyl group of the Fmoc-amino acid in the presence of a base, typically N,N-diisopropylethylamine (DIPEA), to form a highly reactive acyl-uronium intermediate or an active ester, which then readily reacts with the amine on the peptide-resin.[7][8]
HATU, which is based on the additive 1-hydroxy-7-azabenzotriazole (HOAt), generally exhibits superior performance, particularly for hindered couplings, due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt moiety.[9][10] This leads to faster reaction kinetics and reduced racemization compared to its HOBt-based counterpart, HBTU.[10] HCTU, containing the more acidic 6-chloro-HOBt, also demonstrates high reactivity.[9]
Phosphonium Salts: A Stable and Efficient Alternative
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a widely used phosphonium salt-based coupling reagent. Similar to aminium salts, PyBOP facilitates the formation of an active ester that readily undergoes aminolysis.[11] It is known for its high coupling efficiency and low propensity for racemization, making it a robust choice for challenging sequences.[12][13] Solutions of phosphonium reagents in DMF are generally less stable over time compared to their uronium counterparts.[9]
Carbodiimides: The Classic and Cost-Effective Option
DIC (N,N'-Diisopropylcarbodiimide) is a commonly used carbodiimide for SPPS. In the presence of an additive such as HOBt (1-Hydroxybenzotriazole) or OxymaPure® (Ethyl (hydroxyimino)cyanoacetate), DIC forms an active ester that then reacts with the amine.[3][14] The use of additives is crucial to suppress racemization.[3][4] While generally less reactive than aminium or phosphonium salts, the DIC/additive system is a cost-effective and reliable choice for many standard couplings. However, for sterically hindered amino acids like Fmoc-D-Ala-OH, longer reaction times or double coupling may be necessary to achieve complete incorporation.[13]
Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Typical Reaction Time | Coupling Efficiency (Yield) | Purity | Risk of Epimerization | Key Considerations |
| HATU | Aminium Salt | 20 - 45 min | > 99.5% | Very High | Very Low[13] | High reactivity, excellent for hindered couplings.[10][11] Higher cost. |
| HBTU | Aminium Salt | 30 - 60 min | 98 - 99.5% | High | Low to Moderate[13] | Widely used, very effective.[15] |
| HCTU | Aminium Salt | 20 - 45 min | > 99% | Very High | Low | Highly reactive, good alternative to HATU.[10] |
| PyBOP | Phosphonium Salt | 30 - 60 min | 98 - 99% | High | Low[13] | Good balance of reactivity and stability.[12] |
| DIC/HOBt | Carbodiimide | 60 - 120 min | 95 - 98% | Good | Low[13] | Cost-effective, may require longer reaction times or double coupling for hindered residues.[13] |
| COMU | Aminium Salt | 20 - 45 min | > 99.5% | Very High | Very Low | Based on OxymaPure, non-explosive, highly soluble.[16] |
Disclaimer: The quantitative data presented in this table is a compilation of representative values from various studies on sterically hindered amino acids.[13] Actual results can vary depending on the specific peptide sequence, solid support, solvent, base, and other reaction conditions.
Mechanistic Overview of Peptide Bond Formation
The fundamental process of amide bond formation in SPPS involves the activation of the carboxylic acid of the incoming Fmoc-amino acid to make it susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain attached to the solid support.
Figure 1: General mechanism of peptide bond formation in SPPS.
Experimental Protocol for a Comparative Study
To empirically determine the optimal coupling reagent for Fmoc-D-Ala-OH in your specific peptide sequence, a direct comparative study is recommended. The following protocol outlines a robust methodology for such an evaluation.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-D-Ala-OH·H₂O
-
Coupling Reagents: HATU, HBTU, HCTU, PyBOP, DIC
-
Additives: HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Deprotection Solution: 20% piperidine in DMF
-
Washing Solvents: DMF, Isopropanol (IPA)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Analytical HPLC system with a C18 column
-
Mass spectrometer
Workflow:
Figure 2: Experimental workflow for comparing coupling reagents.
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in separate reaction vessels.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, twice, to remove the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Resin Aliquoting: Divide the deprotected resin into equal portions for each coupling reagent to be tested.
-
Amino Acid Activation and Coupling (Perform in parallel):
-
For Aminium/Phosphonium Salts (HATU, HBTU, HCTU, PyBOP): In a separate vial, dissolve Fmoc-D-Ala-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF. Add the base (e.g., DIPEA, 6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes. Add the activated amino acid solution to the deprotected peptide-resin.
-
For DIC/HOBt: In a separate vial, dissolve Fmoc-D-Ala-OH (3 equivalents) and HOBt (3 equivalents) in DMF. Add this solution to the deprotected peptide-resin. Then, add DIC (3 equivalents) to the reaction vessel.
-
-
Coupling Reaction: Agitate the reaction mixtures at room temperature for a standardized amount of time (e.g., 1-2 hours).
-
Monitoring the Reaction (Optional): A small sample of the resin can be taken for a Kaiser test to qualitatively assess the presence of free amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times).
-
Cleavage: After a final wash with DCM and drying, cleave a small portion of the peptide from each resin sample using a standard cleavage cocktail for 2-3 hours.
-
Analysis: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dissolve the peptide pellet in a suitable solvent. Analyze the crude peptide by reverse-phase HPLC to determine the purity and by mass spectrometry to confirm the correct mass and identify any deletion or diastereomeric products. The extent of racemization can be quantified by chiral amino acid analysis after peptide hydrolysis or by using a chiral stationary phase in HPLC.[3]
Conclusion and Recommendations
The selection of an appropriate coupling reagent is a critical decision in the synthesis of peptides containing sterically hindered amino acids like Fmoc-D-Ala-OH. For maximum efficiency and minimal racemization, aminium salts such as HATU and COMU are generally the reagents of choice, offering rapid reaction times and high purities.[13][16] Phosphonium salts like PyBOP also provide a robust and reliable alternative. While the more economical DIC/HOBt system is effective, it may necessitate longer reaction times or double coupling to ensure complete incorporation of a hindered residue.[13]
Ultimately, the optimal choice will depend on a balance of factors including the specific peptide sequence, the scale of the synthesis, and cost considerations. The experimental protocol provided in this guide offers a systematic approach to empirically determine the most suitable coupling reagent for your specific research needs, ensuring the successful synthesis of high-quality peptides.
References
- Vertex AI Search. The Role of HOBt and HBTU in Peptide Coupling Reactions.
- PubMed. Comparative study of methods to couple hindered peptides.
- Ningbo Inno Pharmchem Co., Ltd. The Science Behind HBTU: Mechanism and Advantages in Peptide Coupling.
- BenchChem. A Comparative Guide to Coupling Reagent Efficiency for H-Asp(OtBu)-OtBu.HCl in Peptide Synthesis.
- YouTube. HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
- BenchChem. A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Aapptec Peptides. Coupling Reagents.
- UCI Department of Chemistry.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- Sigma-Aldrich. Amino Acids, Resins & Reagents for Peptide Synthesis.
- International Journal of Pharmaceutical Sciences and Research.
- YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
- BenchChem. Technical Support Center: Solid-Phase Synthesis of D-Ala-D-Ala Peptides.
- Bocsci. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- PubMed.
- ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Creative Peptides. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- BenchChem. A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis.
- MDPI. Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey.
- BenchChem. A Comparative Analysis of Coupling Reagents for Fmoc-D-Leu-OH in Solid-Phase Peptide Synthesis.
- PubMed.
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 7. nbinno.com [nbinno.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A-Senior Application Scientist's Comparative Guide to the Validation of D-Alanine Incorporation by Edman Degradation
Authored for Researchers, Scientists, and Drug Development Professionals
The intentional incorporation of non-canonical amino acids, such as D-alanine, into peptide therapeutics is a pivotal strategy for enhancing their stability and efficacy.[1] Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation, a critical factor in the development of peptide-based drugs with improved pharmacokinetic profiles.[1] However, the successful integration of these chiral amino acids necessitates robust analytical methods for validation. This guide provides an in-depth comparison of Edman degradation against other common analytical techniques for the validation of D-alanine incorporation, offering field-proven insights and detailed experimental protocols.
The Principle of Edman Degradation: A Foundational Overview
Developed by Pehr Edman in the 1950s, Edman degradation is a cornerstone technique for determining the N-terminal amino acid sequence of peptides and proteins.[2][3][4] The method relies on a stepwise chemical process that sequentially removes and identifies amino acids from the N-terminus of a peptide chain.[4][5][6]
The core of the Edman degradation process involves three key steps:
-
Coupling: The peptide reacts with phenyl isothiocyanate (PITC) under mildly alkaline conditions.[3][7][8] This reaction specifically targets the free N-terminal amino group, forming a phenylthiocarbamoyl (PTC) derivative.[7][9]
-
Cleavage: Under acidic conditions, the PTC-derivatized N-terminal amino acid is cleaved from the peptide chain as a thiazolinone derivative, without disrupting the other peptide bonds.[3][6]
-
Conversion and Identification: The unstable thiazolinone derivative is then converted into a more stable phenylthiohydantoin (PTH)-amino acid derivative.[3][10] This PTH derivative is subsequently identified using chromatographic techniques, typically high-performance liquid chromatography (HPLC).[2]
This cycle is repeated to sequentially identify the amino acids in the peptide chain.[4][6]
Edman Degradation for D-Alanine Validation: A Stereochemical Blind Spot
A crucial aspect to understand when considering Edman degradation for the validation of D-alanine incorporation is that the chemistry of the process is inherently insensitive to the stereochemistry of the amino acid residue. The reaction between PITC and the N-terminal amino group, as well as the subsequent cleavage and conversion steps, will proceed regardless of whether the amino acid is in the L- or D-conformation.[11][12]
This means that while Edman degradation can successfully identify an alanine residue at a specific position in the peptide sequence, it cannot, on its own, distinguish between L-alanine and D-alanine. The resulting PTH-alanine derivative will have the same chromatographic properties regardless of the original stereochemistry. Therefore, standard Edman degradation provides sequence information but not stereochemical information.
A Comparative Analysis of Validation Methodologies
To overcome the stereochemical limitations of Edman degradation, it must be coupled with other analytical techniques. Here, we compare Edman degradation with other common methods for validating D-alanine incorporation.
| Method | Principle | Advantages | Limitations |
| Edman Degradation | Stepwise chemical sequencing from the N-terminus.[3][5] | Provides direct sequence information.[2] Highly accurate for short peptides.[2] | Cannot distinguish between D- and L-amino acid enantiomers. Limited to shorter peptides (<30-50 residues).[2][3] Ineffective if the N-terminus is blocked.[2][3] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized peptide fragments to determine the amino acid sequence.[5] | High throughput and sensitivity. Can handle complex mixtures.[13] Powerful for identifying post-translational modifications.[5] | Does not inherently distinguish between isomeric amino acids like D- and L-alanine.[14] Requires specialized techniques like ion mobility-mass spectrometry for chiral discrimination.[15][16] |
| Chiral Chromatography (HPLC) | Utilizes a chiral stationary phase (CSP) to separate enantiomers based on their differential interactions with the CSP.[17][18][19] | Directly separates and quantifies D- and L-amino acids.[17] Can be used after peptide hydrolysis to determine the overall D-amino acid content. | Does not provide sequence information on its own. Requires hydrolysis of the peptide, losing positional information. |
| Enzymatic Assays | Employs stereospecific enzymes, such as D-amino acid oxidase, that act only on D-enantiomers.[20][21][22] | Highly specific for D-amino acids.[21] Can be sensitive and suitable for complex biological samples.[20][21] | Does not provide sequence information. Provides information on the presence of D-amino acids, but not their specific location within the peptide. |
Experimental Workflow: A Self-Validating Protocol for D-Alanine Incorporation
To definitively validate the incorporation and position of D-alanine in a synthetic peptide, a multi-step, self-validating workflow is required. This protocol combines the sequencing power of Edman degradation with the chiral separation capabilities of HPLC.
References
- 1. nbinno.com [nbinno.com]
- 2. rapidnovor.com [rapidnovor.com]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 5. How to Choose the Right Peptide Sequencing Method? Edman Degradation vs. Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Edman Degradation: Techniques for N-Terminal Amino Acid Sequencing of Proteins and Peptides | MtoZ Biolabs [mtoz-biolabs.com]
- 7. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. letstalkacademy.com [letstalkacademy.com]
- 10. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [PDF] Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. | Semantic Scholar [semanticscholar.org]
- 13. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 14. Protein De Novo Sequencing: 10 Key Challenges and How to Overcome Them | MtoZ Biolabs [mtoz-biolabs.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. researchgate.net [researchgate.net]
- 21. Enzymatic detection of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Enzymatic Detection of d-Amino Acids | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide: Cost-Benefit Analysis of Fmoc-D-Ala-OH·H₂O in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptide therapeutic design. Among these, D-amino acids play a pivotal role in enhancing peptide stability and modulating biological activity. This guide provides an in-depth cost-benefit analysis of utilizing 9-fluorenylmethoxycarbonyl-D-alanine monohydrate (Fmoc-D-Ala-OH·H₂O) in solid-phase peptide synthesis (SPPS), offering a comparative perspective against its primary alternative, Boc-D-Ala-OH, supported by experimental considerations.
The Strategic Value of D-Alanine in Peptide Therapeutics
The substitution of a naturally occurring L-amino acid with its D-enantiomer, such as D-alanine, is a well-established strategy to confer resistance to enzymatic degradation by proteases.[1] This increased biostability is critical for improving the pharmacokinetic profile and therapeutic efficacy of peptide-based drugs.[2] D-alanine's small, non-functional side chain makes it an ideal candidate for stereochemical modification with minimal disruption to the peptide's overall conformation and receptor binding, unless the specific stereochemistry of that residue is critical for interaction. D-amino acids are found in nature, for instance, the D-Ala-D-Ala terminus in the peptidoglycan cell walls of Gram-positive bacteria is a classic example of their biological significance.[1]
Core Synthesis Strategies: A Tale of Two Protecting Groups
The choice of a protecting group for the α-amino group is a fundamental decision in peptide synthesis, dictating the entire workflow. The two dominant methodologies are the base-labile Fmoc strategy and the acid-labile Boc (tert-butyloxycarbonyl) strategy.[3][4]
-
Fmoc Strategy: This approach utilizes the base-labile Fmoc group for temporary Nα-protection, which is typically removed using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][] Side-chain protecting groups are generally acid-labile (e.g., tBu, Trt, Boc) and are removed during the final cleavage from the resin with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).[3] This orthogonality, where the Nα- and side-chain protecting groups are removed under different conditions, is a key advantage of the Fmoc strategy.[7]
-
Boc Strategy: This classic method employs the acid-labile Boc group for Nα-protection, which is cleaved with a moderately strong acid like TFA.[4] The side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[3]
Performance and Cost Comparison: Fmoc-D-Ala-OH·H₂O vs. Alternatives
The decision to use Fmoc-D-Ala-OH·H₂O involves a trade-off between its higher cost and the milder, more versatile synthesis conditions it allows.
| Parameter | Fmoc-D-Ala-OH·H₂O | Boc-D-Ala-OH | H-D-Ala-OtBu·HCl |
| Primary Application | C-to-N Solid-Phase Peptide Synthesis (SPPS)[8] | C-to-N Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Synthesis; N-to-C SPPS[8] |
| Nα-Deprotection | Base-labile (e.g., 20% Piperidine in DMF)[3] | Acid-labile (e.g., 50% TFA in DCM)[3] | N/A (Free amino group) |
| Final Cleavage | TFA-based cocktail[3] | Strong acid (e.g., HF)[3] | Dependent on overall scheme |
| Orthogonality | Fully orthogonal[7] | Semi-orthogonal[3] | N/A |
| Reaction Conditions | Mild[] | Harsh[3] | Variable |
| Amenability to Automation | High; Dominant in modern synthesizers[3][] | Less common in modern automated synthesizers[3] | Low |
| Cost of Amino Acid Derivative | Generally more expensive[3] | Generally less expensive[3] | Variable |
| Safety Considerations | Piperidine is a controlled substance in some regions[9] | Requires specialized equipment for handling hazardous HF[3] | Standard laboratory precautions |
| Racemization Risk | Low for Alanine, but can be influenced by coupling reagents and base.[10][11][12] | Generally low for Alanine. | Dependent on coupling conditions. |
Note: Prices are estimates and can vary significantly between suppliers and purchase volumes.
Experimental Deep Dive: Causality and Protocol Validation
The Specter of Racemization
A critical factor in the synthesis of chiral peptides is the preservation of stereochemical integrity. Racemization, the conversion of a chiral amino acid to its opposite enantiomer, can occur during the carboxyl group activation and coupling steps.[10][13] This is often mediated by the formation of an oxazolone intermediate, particularly when strong activating agents or excess base are used.[11]
While alanine is generally considered to have a low propensity for racemization compared to amino acids like histidine or cysteine, it is not immune.[12] The choice of coupling reagent is paramount. For instance, using carbodiimide-based reagents like diisopropylcarbodiimide (DIC) in the presence of an additive such as Oxyma or 1-hydroxybenzotriazole (HOBt) is a common strategy to suppress racemization.[10][12] Additives form an active ester that is less prone to oxazolone formation, thereby minimizing the loss of chiral purity.[10] Studies have shown that even with mild coupling reagents, some degree of racemization is almost unavoidable in Fmoc SPPS.[12]
Workflow & Decision Pathway Visualization
The following diagrams illustrate the standard Fmoc-SPPS workflow and a logical pathway for selecting the appropriate D-alanine derivative.
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision pathway for selecting an appropriate D-alanine derivative.
Experimental Protocols
The following protocols are provided as a self-validating framework. Successful synthesis relies on ensuring each step proceeds to completion, which can be monitored using qualitative tests like the Kaiser test for free amines.
Protocol 1: Standard Coupling Cycle for Fmoc-D-Ala-OH·H₂O in Fmoc-SPPS
This protocol outlines a single cycle of amino acid addition on a 0.1 mmol scale.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-D-Ala-OH·H₂O (0.5 mmol, 5 equivalents)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma (0.5 mmol, 5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (0.5 mmol, 5 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (1.0 mmol, 10 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Reaction vessel for SPPS
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh aliquot of 20% piperidine/DMF and agitate for 10 minutes.
-
Rationale: A two-step deprotection ensures complete removal of the Fmoc group. The first, short treatment removes the bulk of the protecting group, while the second, longer treatment drives the reaction to completion.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
Wash with DCM (2 x 1 min) and then DMF (3 x 1 min).
-
Rationale: Extensive washing is crucial to remove all traces of piperidine, which would otherwise neutralize the activated amino acid in the subsequent coupling step.
-
-
Amino Acid Activation & Coupling:
-
In a separate vial, dissolve Fmoc-D-Ala-OH·H₂O and HOBt/Oxyma in DMF.
-
Add DIC to the solution and allow it to pre-activate for 5-10 minutes. Do not add DIEA to the activation mixture.
-
Rationale: Pre-activation forms the HOBt/Oxyma active ester, which is more stable and less prone to racemization than the initial O-acylisourea intermediate formed with DIC alone.[10]
-
Drain the wash solvent from the resin.
-
Add the activated amino acid solution to the resin.
-
Add DIEA to the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Rationale: DIEA is a non-nucleophilic base used to neutralize the protonated N-terminal amine on the resin and facilitate the coupling reaction.[10]
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 1 min), DCM (2 x 1 min), and finally DMF (2 x 1 min).
-
-
Monitoring (Optional but Recommended):
-
Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates successful and complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
Protocol 2: Assessment of Racemization via Chiral Chromatography
After synthesis and purification, the extent of D-Ala to L-Ala racemization can be quantified.
Methodology:
-
Peptide Hydrolysis:
-
Lyophilize a small, purified sample of the final peptide.
-
Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
-
Derivatization:
-
Evaporate the HCl under vacuum.
-
Derivatize the resulting free amino acids with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
-
-
Analysis:
-
Analyze the derivatized amino acid mixture by reverse-phase HPLC.
-
The L- and D-alanine derivatives will have different retention times, allowing for their separation and quantification.
-
Rationale: This method provides a quantitative measure of the enantiomeric purity of the alanine residues within the synthesized peptide, directly assessing the impact of the synthesis conditions on chiral integrity.[13]
-
Conclusion and Recommendations
The choice between Fmoc-D-Ala-OH·H₂O and its alternatives is a strategic decision guided by the specific requirements of the synthesis.
-
Fmoc-D-Ala-OH·H₂O is the superior choice for automated, solid-phase synthesis , especially for complex or long peptides.[] Its compatibility with milder reaction conditions minimizes side reactions and simplifies purification. While the initial cost of the derivative is higher, the increased efficiency, higher purity of the crude product, and reduced handling of hazardous reagents can lead to overall long-term cost savings, particularly in a drug development setting.
-
Boc-D-Ala-OH remains a viable, cost-effective alternative for simpler peptides synthesized manually , provided the laboratory is equipped to handle strong acids like HF safely.[3]
-
H-D-Ala-OtBu·HCl is a specialized reagent , primarily for solution-phase synthesis or less common N-to-C synthesis strategies, and is not a direct competitor for routine C-to-N SPPS.[8]
For researchers aiming for high-purity, complex peptide therapeutics with enhanced stability, the investment in Fmoc-D-Ala-OH·H₂O is well-justified by the robustness and reliability of the Fmoc-SPPS methodology.
References
- The Science Behind D-Alanine: Applications in Biotechnology. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXnBl0ookU0lCFzNBQURMHs721Uw6SPJpV7i0xC_K6Ns313RLtWL3pU6evQ5pJAHrPsSZVlnOTBAb7dYwiBy8LvgsqH0fNA2nvhZjoS2a4bqYTpyhhN-SbJeCdoAdcDOcYp6j_x5gMZCxGd0ci1VgGfcL0NKcTOlwEQ4kIr5Mqmtq5nsmTyM03xuFGnYn5_MAVhpw5dzuA2c3N3nu-]
- Fmoc-D-Ala-OH*H2O. Activotec. [URL: https://activotec.com/product/fmoc-d-ala-ohh2o/]
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Boc Sciences. [URL: https://www.bocsci.com/blog/a-brief-introduction-to-the-racemization-of-amino-acids-in-polypeptide-synthesis/]
- Gaus, H. J., & Bayer, E. (1993). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 65(18), 2447–2452. [URL: https://pubs.acs.org/doi/abs/10.1021/ac00066a014]
- Wang, W., et al. (2018). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Theranostics, 8(13), 3589–3601. [URL: https://www.thno.org/v08p3589.htm]
- Epimerisation in Peptide Synthesis. (2021). Molecules, 26(16), 4949. [URL: https://www.mdpi.com/1420-3049/26/16/4949]
- Exploring the Applications of N-Methyl-D-Alanine in Peptide Synthesis. (2025). BOC Sciences. [URL: https://www.bocsci.com/blog/exploring-the-applications-of-n-methyl-d-alanine-in-peptide-synthesis/]
- Comparing Fmoc and Boc strategies in solid-phase peptide synthesis. (2025). BenchChem. [URL: https://www.benchchem.com/blog/comparing-fmoc-and-boc-strategies-in-solid-phase-peptide-synthesis/]
- A Head-to-Head Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Strategies. (2025). BenchChem. [URL: https://www.benchchem.
- Cost-Benefit Analysis of Fmoc-Ala-OH-1-¹³C in Research: A Comparative Guide. (2025). BenchChem. [URL: https://www.benchchem.
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (2025). BOC Sciences. [URL: https://www.bocsci.
- Fmoc-L-Ala-OH•H2O. Matrix Innovation. [URL: https://www.matrix-innovation.com/product/fmoc-l-ala-oh%E2%80%A2h2o/]
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications, 14(1), 5342. [URL: https://www.
- Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. (2025). ResearchGate. [URL: https://www.researchgate.
- Fmoc-D-alanine. Chem-Impex. [URL: https://www.chemimpex.com/products/01229]
- Fmoc-Ala-OH · H₂O. Bachem. [URL: https://www.bachem.com/shop/product/4000105/]
- Fmoc-D-Ala-H2O. Gentaur. [URL: https://www.gentaur.com/87-2401-gen.html]
- Why Fmoc-Protected Amino Acids Dominate SPPS?. (2025). BOC Sciences. [URL: https://www.bocsci.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [URL: https://www.aapptec.com/main-practical-synthesis-guide-to-solid-phase-peptide-chemistry]
- Post-translational Introduction of d-Alanine into Ribosomally Synthesized Peptides by the Dehydroalanine Reductase NpnJ. (2015). Journal of the American Chemical Society, 137(38), 12263–12266. [URL: https://pubs.acs.org/doi/10.1021/jacs.5b06821]
- Fmoc-Ala-OH∙H2O. Advanced ChemTech. [URL: https://www.advancedchemtech.com/product/fmoc-ala-oh%E2%88%99h2o/]
- Peptides of L- and D-Alanine. Synthesis and Optical Rotations. (1967). Biochemistry, 6(1), 133–140. [URL: https://pubs.acs.org/doi/abs/10.1021/bi00853a019]
- A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. (2013). Biopolymers, 100(3), 256–264. [URL: https://pubmed.ncbi.nlm.nih.gov/23444272/]
- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/chemistry-and-synthesis/peptide-synthesis/fmoc-spps-of-cysteine-peptides]
- Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. (2020). ACS Combinatorial Science, 22(11), 588–600. [URL: https://pubs.acs.org/doi/10.1021/acscombsci.0c00115]
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (2020). Molecules, 25(19), 4449. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7583100/]
- Advances in Fmoc solid-phase peptide synthesis. (2015). Journal of Peptide Science, 21(1), 2–11. [URL: https://www.researchgate.net/publication/270868153_Advances_in_Fmoc_solid-phase_peptide_synthesis]
- A Comparative Analysis of Fmoc-DL-Ala-OH and Fmoc-L-Ala-OH Synthesis Efficiency. (2025). BenchChem. [URL: https://www.benchchem.com/blog/a-comparative-analysis-of-fmoc-dl-ala-oh-and-fmoc-l-ala-oh-synthesis-efficiency/]
- Fmoc-D-Ala-OH Novabiochem. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/mm/852026]
- A Comparative Guide to the Synthetic Efficiency of H-D-Ala-OtBu.HCl and Fmoc-D-Ala-OH in Peptide Synthesis. (2025). BenchChem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-synthetic-efficiency-of-h-d-ala-otbu-hcl-and-fmoc-d-ala-oh-in-peptide-synthesis/]
- Fmoc-Ala-Ala-OH. MedChemExpress. [URL: https://www.medchemexpress.com/fmoc-ala-ala-oh.html]
- Cost Effective Flow Peptide Synthesis: Metamorphosis of HPLC. (2019). Repository of the Academy's Library. [URL: https://konyvtar.mta.
Sources
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. mdpi.com [mdpi.com]
- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Fmoc-D-Ala-OH.H2O and Associated Waste
For researchers and professionals engaged in peptide synthesis, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. While Fmoc-D-Ala-OH.H2O is a fundamental building block in creating novel peptide therapeutics and research tools, its lifecycle in the lab does not end upon consumption in a reaction. The responsible management and disposal of this reagent and its associated waste streams are paramount for ensuring a safe working environment, maintaining regulatory compliance, and protecting our ecosystem.
This guide moves beyond mere procedural lists to provide a deep, causality-driven framework for the disposal of this compound. Understanding the why behind each step empowers you to make informed, safe decisions, reinforcing the principles of scientific integrity and laboratory stewardship.
Hazard Profile and Risk Assessment: Beyond the Reagent Itself
While many Safety Data Sheets (SDS) for this compound (CAS No. 79990-15-1) do not classify the pure, solid compound as a hazardous substance under GHS or OSHA regulations, this does not render it inert or devoid of risk.[1][2] Prudent laboratory practice dictates treating all chemical reagents with a baseline level of caution. Some sources note that the powdered form can cause skin, eye, and respiratory irritation upon contact or inhalation.[3][4]
The primary hazardous nature of this compound waste stems from the substances it is invariably mixed with during solid-phase peptide synthesis (SPPS). The disposal protocol must therefore account for a complex mixture of chemicals.
Key Associated Reagents and Their Hazards:
-
Solvents: N,N-Dimethylformamide (DMF) is a common solvent for dissolving amino acids and for washing the resin. DMF is a reproductive hazard and a powerful solvent that can facilitate the absorption of other chemicals through the skin.
-
Deprotection Agents: Piperidine (typically a 20% solution in DMF) is used to remove the Fmoc protecting group. It is a corrosive, flammable, and toxic base.
-
Coupling Reagents: Reagents like HBTU, HATU, and DIC are used to activate the carboxylic acid for amide bond formation. These can be irritants or sensitizers.
-
Cleavage Cocktails: Trifluoroacetic acid (TFA) is the most common reagent for cleaving the completed peptide from the resin. TFA is highly corrosive and can cause severe burns.
Therefore, the waste generated is not simply the amino acid derivative but a hazardous chemical mixture that requires careful handling and segregation.
The Four Pillars of Chemical Waste Management
Effective chemical disposal is built on a foundation of systematic procedures. Adhering to these core principles, mandated by regulatory bodies like the EPA and OSHA, ensures safety and compliance.[5]
-
Segregation: This is the most critical principle. Incompatible chemicals must never be mixed in the same waste container to prevent violent reactions, the emission of toxic gases, or fires.[6][7] For peptide synthesis, this means separating acidic waste (TFA) from basic waste (piperidine) and halogenated solvents from non-halogenated solvents.[8]
-
Containerization: Waste must be stored in containers that are chemically compatible with their contents and can be securely sealed to prevent leaks.[5][9] For instance, strong acids like TFA should not be stored in metal containers.[6] Containers should never be filled beyond 90% capacity to allow for expansion.[6]
-
Labeling: All waste containers must be clearly and accurately labeled the moment the first drop of waste is added.[8] The label must include the words "Hazardous Waste," a complete list of all chemical components by name (no formulas or abbreviations), and the associated hazards (e.g., Corrosive, Flammable, Toxic).[6]
-
Accumulation: Waste must be stored in a designated, secondary-contained location within the laboratory, known as a Satellite Accumulation Area (SAA), until it is collected by your institution's Environmental Health and Safety (EHS) department.[6][8]
Step-by-Step Disposal Protocols for this compound Waste Streams
The following protocols provide a direct, step-by-step guide for managing the different forms of waste you will generate.
Protocol 1: Disposal of Unused or Expired Solid this compound
This protocol applies to the pure, solid reagent that is expired, off-specification, or no longer needed.
-
Do Not Open: If the container is sealed and unopened, leave it as is.
-
Original Container: Keep the chemical in its original, clearly labeled manufacturer's container. This provides accurate identification for waste handlers.
-
Labeling for Disposal: If the original label is damaged, create a hazardous waste tag. List the full chemical name: "this compound".
-
Segregation: Store this container with other solid, non-highly reactive chemical waste.
-
Collection: Arrange for pickup through your institution's EHS hazardous waste program.[8][9]
Protocol 2: Disposal of Contaminated Solid Waste
This category includes items that have come into direct contact with this compound powder.
-
Collection: Place all contaminated solid items, such as weighing papers, contaminated gloves, and pipette tips, into a designated, sealable plastic bag or a lined, rigid container.[10]
-
Labeling: Label the container as "Hazardous Waste - Solid Chemical Waste." List the contents, for example: "Gloves, weighing paper contaminated with this compound."
-
Storage: Store the sealed container in your lab's SAA.
-
Collection: Arrange for pickup through your EHS department.
Protocol 3: Disposal of Liquid Waste from Peptide Synthesis
This is the most complex waste stream and requires strict segregation. Never pour any chemical waste down the drain. [8][9]
A. Non-Halogenated Solvent Waste (Basic)
-
Description: This stream primarily contains DMF and piperidine from the Fmoc-deprotection steps and subsequent resin washes.
-
Procedure:
-
Designate a clearly labeled, compatible waste container (e.g., a high-density polyethylene bottle) for "Hazardous Waste - Non-Halogenated Solvents, Basic."
-
List all components: "N,N-Dimethylformamide, Piperidine."
-
Carefully pour the waste into this container in a chemical fume hood.
-
Keep the container securely capped at all times, except when adding waste.[9]
-
Store in the SAA, ensuring it is segregated from acidic waste streams.[7]
-
B. Halogenated Solvent Waste (Acidic)
-
Description: This stream primarily contains the TFA cleavage cocktail, which may also include dichloromethane (DCM, a halogenated solvent) and various scavengers. Rationale: Halogenated and non-halogenated wastes are disposed of via different incineration processes, with halogenated waste being significantly more expensive to manage. Mixing them increases disposal costs and complexity.[8]
-
Procedure:
-
Designate a separate, clearly labeled container for "Hazardous Waste - Halogenated Solvents, Acidic, Corrosive."
-
List all components: "Trifluoroacetic Acid, Dichloromethane," and any scavengers used.
-
Collect this waste in a chemical fume hood, keeping the container tightly sealed when not in use.
-
Store in the SAA with appropriate secondary containment, physically separated from the basic waste container.[9]
-
The table below summarizes the waste streams and their proper handling.
| Waste Stream Category | Examples | Container Type | Required Labeling | Key Segregation Rule |
| Unused Solid Reagent | Expired this compound | Original Manufacturer Container | "Hazardous Waste," Chemical Name | Store with solid organic chemicals. |
| Contaminated Solid Waste | Gloves, weighing paper, tips | Lined, sealable container | "Hazardous Waste - Solid," List of contaminants | Store with general solid lab waste. |
| Basic Liquid Waste | DMF/Piperidine solutions, washes | HDPE Solvent Bottle | "Hazardous Waste - Basic, Toxic," List all components | MUST be kept separate from acids. |
| Acidic Liquid Waste | TFA cleavage cocktails | HDPE Solvent Bottle | "Hazardous Waste - Acidic, Corrosive," List all components | MUST be kept separate from bases. |
Visualizing the Disposal Workflow
To ensure clarity in decision-making, the following workflow diagram illustrates the proper path for disposing of waste related to this compound.
Caption: Decision workflow for the segregation and disposal of this compound waste.
Spill and Emergency Procedures
In the event of a small spill of solid this compound powder, adhere to the following procedure.
-
Alert Personnel: Inform colleagues in the immediate area.
-
Don PPE: Ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[3] For larger quantities of dust, a respirator may be necessary.[3][11]
-
Containment: Prevent the powder from becoming airborne. Do not sweep with a dry broom.
-
Clean-up: Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).[3] Carefully scoop the mixture into a designated container for solid chemical waste.
-
Final Cleaning: Wipe the affected area with a damp cloth. The cloth and any contaminated PPE should be disposed of as contaminated solid waste.
-
Disposal: Seal and label the container as hazardous waste and move it to your SAA.
Conclusion: A Culture of Safety
The proper disposal of this compound and its associated chemical waste is not a peripheral task but a core component of responsible scientific research. By understanding the chemical principles behind waste segregation and adhering to established protocols, you contribute to a safer laboratory, ensure institutional compliance with environmental regulations, and uphold the highest standards of the scientific community. Always consult your institution's specific Chemical Hygiene Plan and your EHS department for guidance, as they are the final authority on waste procedures in your facility.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Online]. Available: [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Online]. Available: [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Online]. Available: [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health & Safety. [Online]. Available: [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Online]. Available: [Link]
-
This compound PubChem Compound Summary. National Center for Biotechnology Information. [Online]. Available: [Link]
-
Safety Data Sheet: Fmoc-L-Alanine monohydrate. Carl ROTH. [Online]. Available: [Link]
-
Fmoc-Ala-OH 99% Safety Data Sheet. Severn Biotech. [Online]. Available: [Link]
-
Fmoc-Ala-OH∙H2O – An Fmoc-L-Amino acid for use in peptide synthesis. PubChem. [Online]. Available: [Link]
-
Safety Data Sheet: Fmoc-2-Nal-OH. AAPPTec, LLC. [Online]. Available: [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. kilobio.com [kilobio.com]
- 4. peptide.com [peptide.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. vumc.org [vumc.org]
- 10. benchchem.com [benchchem.com]
- 11. chemicalbook.com [chemicalbook.com]
A Comprehensive Guide to the Safe Handling of Fmoc-D-Ala-OH·H₂O in a Research Environment
Navigating the complexities of peptide synthesis requires not only a deep understanding of the chemistry involved but also a rigorous commitment to safety. Fmoc-D-Ala-OH·H₂O, a key building block in the synthesis of novel peptides, is a compound that demands meticulous handling to ensure both the integrity of the research and the safety of laboratory personnel. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of Fmoc-D-Ala-OH·H₂O, designed for researchers, scientists, and professionals in drug development. Our aim is to empower you with the knowledge to create a secure and efficient laboratory environment.
Understanding the Compound: Hazard Identification and Risk Assessment
Fmoc-D-Ala-OH·H₂O is a crystalline powder. While not classified as a hazardous substance under most regulations, it is crucial to treat all chemicals with a degree of caution.[1] The primary risks associated with this compound are mechanical irritation to the eyes and respiratory tract from airborne particles, and potential skin irritation upon prolonged contact.[2][3] As a hygroscopic powder, its physical properties can be affected by moisture, which also underscores the need for precise handling.[2][3]
A thorough risk assessment should always precede any new experimental protocol. For Fmoc-D-Ala-OH·H₂O, this involves considering the quantities being used, the frequency of handling, and the specific manipulations involved (e.g., weighing, dissolving, and reaction setup).
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is fundamental for minimizing exposure risks. The following table summarizes the minimum required PPE for handling Fmoc-D-Ala-OH·H₂O.
| PPE Category | Item | Specification | Purpose |
| Eye/Face Protection | Safety Glasses | ANSI Z87.1-compliant, with side shields | Protects eyes from airborne dust particles. |
| Chemical Splash Goggles | To be worn over safety glasses if a splash hazard exists. | Provides a seal around the eyes to protect from splashes of solutions. | |
| Hand Protection | Disposable Gloves | Chemically resistant nitrile gloves | Protects skin from incidental contact.[2][3] |
| Body Protection | Laboratory Coat | Standard lab coat | Protects skin and clothing from spills.[2][3] |
| Clothing | Closed-toe shoes and long pants | Provides basic body and foot protection. | |
| Respiratory Protection | Respirator | Required when handling powders in poorly ventilated areas.[2][3] | Prevents inhalation of fine particles. |
Causality in PPE Selection:
-
Nitrile Gloves: These are recommended due to their resistance to a broad range of chemicals and for providing a good balance of dexterity and protection.[2][3] It is crucial to change gloves immediately if they become contaminated.
-
Safety Glasses with Side Shields: These provide essential protection against airborne particles that can be generated when handling the solid powder.
-
Lab Coat: A lab coat not only protects your personal clothing but also provides an easily removable barrier in case of a spill.
Operational Plan: From Receipt to Reaction
A systematic workflow is critical for the safe and effective use of Fmoc-D-Ala-OH·H₂O. The following diagram and procedural steps outline a best-practice approach.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
